Seproxetine exhibits a complex pharmacological profile beyond simple serotonin reuptake inhibition. The table below summarizes its key molecular interactions:
| Target | Interaction | Functional Consequence & Notes |
|---|---|---|
| Serotonin Transporter (SERT) | Potent inhibition [1] [2] | Primary SSRI activity; increases synaptic serotonin levels [2]. |
| Dopamine Transporter (DAT) | Inhibition [1] [2] | Contributes to a broader neurochemical impact beyond pure SSRIs [2]. |
| 5-HT2A & 5-HT2C Receptors | Antagonism [1] [2] | May influence anxiety, sleep, and neuroendocrine processes [2]. |
| KvLQT1 Protein | Inhibition [1] | Primary reason for discontinuation; delays cardiac repolarization, prolonging QT interval and increasing risk of serious arrhythmias [1]. |
| Neurosteroid Synthesis | Stimulation [1] | Thought to be mediated via activation of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD); occurs at low doses and may contribute to antidepressant and anxiolytic effects [1] [3]. |
This multi-target mechanism can be visualized in the following pathway diagram:
This diagram illustrates the multi-target mechanism of action of Seproxetine, highlighting both its potential therapeutic pathways and the primary reason for its discontinued development.
Seproxetine was initially investigated by Eli Lilly as a potential antidepressant [4] [1]. The key aspects of its development timeline are:
Although not pursued as a drug itself, Seproxetine remains a tool for research. Recent studies have explored chemical modifications to potentially overcome its cardiac side effects.
One promising approach involves forming charge-transfer (CT) complexes between Seproxetine (as an electron donor) and various π-electron acceptors [2]. The experimental workflow for this investigation is summarized below:
Key Finding: The CT complex formed between Seproxetine and the acceptor TCNQ showed a more stable conformation and higher binding energy with the dopamine receptor in simulations compared to Seproxetine alone, suggesting a potential avenue for modifying the drug's properties [2].
Seproxetine (S-norfluoxetine) represents a clinically significant but developmentally discontinued selective serotonin reuptake inhibitor (SSRI) with a unique pharmacological profile meriting continued research attention.
Table 1: Fundamental Characteristics of Seproxetine
| Property | Specification |
|---|---|
| Chemical Name | (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| Molecular Formula | C₁₆H₁₆F₃NO |
| Molecular Weight | 295.305 g·mol⁻¹ |
| CAS Number | 127685-30-7 |
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Origin | Active metabolite of fluoxetine via demethylation |
| Elimination Half-Life | 4-16 days |
Seproxetine is the S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine (Prozac). This compound exhibits nearly 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to its parent compound fluoxetine, suggesting potentially distinct therapeutic applications [1].
Seproxetine demonstrates a complex receptor interaction profile that extends beyond classical SSRI mechanism, engaging with multiple neurotransmitter systems and employing innovative binding enhancement strategies.
Table 2: Comprehensive Molecular Targets and Binding Affinities of Seproxetine
| Molecular Target | Interaction Type | Biological Significance | Research Findings |
|---|---|---|---|
| Serotonin Transporter (SERT) | Primary inhibition | Increases synaptic serotonin levels | Primary target for antidepressant effects |
| Dopamine Transporter (DAT) | Secondary inhibition | Potential impact on motivation/reward | Contributes to broader monoamine activity [2] |
| 5-HT2A Receptor | Antagonism | Modulates hallucinogenic pathways | May influence therapeutic profile [2] |
| 5-HT2C Receptor | Antagonism | Regulates mood and appetite | Potential impact on depression and eating behaviors [2] |
| KvLQT1 Protein | Inhibition | Cardiac potassium channel | Causes QT prolongation, leading to development discontinuation [1] |
| Charge-Transfer Complexes | Enhanced binding | Increases receptor affinity | Novel approach to improve efficacy [2] |
The multi-receptor targeting profile of seproxetine distinguishes it from first-generation SSRIs that primarily focus on serotonin transporter inhibition. Research indicates seproxetine functions as both an inhibitor of serotonin and dopamine transporters, while additionally antagonizing 5-HT2A and 5-HT2C receptors [2]. This broad receptor engagement suggests potential applications in treatment-resistant depression cases where single-target agents have proven insufficient.
Recent investigations have explored charge-transfer complexation as a method to enhance seproxetine's biological activity. This approach involves forming complexes between seproxetine (electron donor) and π-electron acceptors such as TCNQ (7,7,8,8-tetracyanoquinodimethane), resulting in improved binding affinity to serotonin and dopamine receptors through enhanced molecular stability and interaction capabilities [2].
Seproxetine's primary mechanism aligns with classical SSRI function through potent inhibition of the serotonin transporter (SERT), a key membrane protein responsible for reuptake of serotonin from synaptic spaces into presynaptic neurons [3]. The molecular dynamics of this process can be visualized as follows:
Seproxetine inhibits serotonin reuptake via SERT, increasing synaptic serotonin levels.
By binding to SERT, seproxetine effectively blocks serotonin reuptake into the presynaptic neuron, increasing serotonin availability in the synaptic cleft and prolonging its interaction with pre- and postsynaptic receptors [3]. This initial action represents the immediate pharmacological effect occurring within hours of administration.
The relationship between seproxetine's immediate pharmacological effects and the delayed therapeutic response characteristic of SSRIs involves complex neuroadaptive processes:
Chronic SSRI administration induces 5-HT1A autoreceptor downregulation, leading to increased serotonergic neurotransmission and neuroplasticity.
The delayed therapeutic response to SSRIs (typically 2-4 weeks) correlates not with initial SERT inhibition but with downstream neuroadaptive changes. Chronic administration leads to downregulation of 5-HT1A autoreceptors, which normally inhibit serotonin release through negative feedback mechanisms. This downregulation disinhibits serotonergic neurons, increasing firing rates and enhancing serotonin release [3]. Additionally, sustained treatment promotes expression of brain-derived neurotrophic factor (BDNF), activating neuroplasticity mechanisms through the mTOR signaling pathway that ultimately restores synaptic connectivity in mood-regulating circuits [4].
Recent research has investigated charge-transfer complexation as an innovative strategy to enhance seproxetine's efficacy while potentially mitigating its cardiotoxic side effects:
Table 3: Charge-Transfer Complex Experimental Methodology and Key Findings
| Research Component | Specifications | Outcomes |
|---|---|---|
| π-Electron Acceptors Tested | PA, DNB, p-NBA, DCQ, DBQ, TCNQ | TCNQ formed most stable complexes |
| Complex Synthesis | 1:1 molar ratio in dichloromethane, 1 hour agitation, room temperature | Solid precipitates formed, filtered and dried |
| Characterization Methods | Spectrophotometry, thermogravimetric analysis, DFT calculations | Confirmed 1:1 stoichiometry and complex stability |
| Molecular Docking Targets | Serotonin, dopamine, and TrkB kinase receptors | [(SRX)(TCNQ)] showed highest binding energy |
| Molecular Dynamics | 100 ns simulation at 300 K | CT complexes demonstrated enhanced stability |
| Theoretical Optimization | DFT/B-3LYP/6-311G++ basis set | Obtained minimal energy geometry for complexes |
The experimental workflow for charge-transfer complexation involved synthesizing complexes between seproxetine and various π-electron acceptors, followed by comprehensive characterization and computational analysis. Molecular docking studies against serotonin, dopamine, and TrkB kinase receptors demonstrated that the [(SRX)(TCNQ)] complex exhibited superior binding affinity compared to seproxetine alone, with the dopamine receptor complex (CTcD) showing the highest binding energy value (-8.9 kcal/mol) [2].
Molecular dynamics simulations conducted over 100 ns revealed that while both seproxetine-dopamine and CTcD complexes maintained stable conformations, the CTcD complex demonstrated enhanced stability, suggesting charge-transfer complexation as a promising approach to improve seproxetine's pharmacological profile [2].
Seproxetine's clinical development was ultimately discontinued despite promising antidepressant efficacy due to significant safety concerns, primarily its inhibition of the KvLQT1 potassium channel responsible for cardiac repolarization [1]. This inhibition results in QT interval prolongation on electrocardiogram, a documented risk factor for potentially fatal cardiac arrhythmias such as Torsades de Pointes [1].
Research comparisons have demonstrated that seproxetine was equivalent in efficacy to fluoxetine but approximately sixteen times more potent than the R-enantiomer of norfluoxetine [1]. This compelling efficacy profile, coupled with its multi-receptor targeting capabilities, continues to drive research interest despite its discontinued clinical development, particularly in exploring structural modifications or novel formulations that might retain therapeutic benefits while eliminating cardiotoxic effects.
Seproxetine represents a pharmacologically distinct SSRI with a multi-target mechanism encompassing serotonin and dopamine transporter inhibition plus 5-HT2A/2C receptor antagonism. While cardiac safety concerns halted clinical development, ongoing research into charge-transfer complexation demonstrates promising approaches to enhance receptor binding affinity and potentially separate therapeutic effects from toxicity. The compound continues to serve as a valuable research tool for understanding SSRI mechanisms and developing novel antidepressant strategies with improved efficacy and safety profiles.
Seproxetine (S-norfluoxetine) represents a clinically significant metabolite of the widely prescribed antidepressant fluoxetine with distinct pharmacological advantages. As the S-enantiomer of norfluoxetine, seproxetine demonstrates remarkable stereoselectivity in its biological activity, being approximately 20 times more potent than its R-enantiomer counterpart in serotonin reuptake inhibition. [1] This metabolite is formed through N-demethylation of the parent fluoxetine molecule, resulting in a compound with enhanced receptor selectivity and potentially improved therapeutic characteristics. [2] The significance of seproxetine extends beyond its role as merely a metabolic byproduct, as research has revealed its unique neurosteroidogenic properties that may operate through mechanisms distinct from traditional serotonin reuptake inhibition. [3]
The molecular structure of seproxetine incorporates a chiral center that dictates its stereospecific interactions with biological targets, particularly the serotonin transporter protein. Chemically designated as (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, seproxetine shares the core structural elements of fluoxetine while exhibiting distinct binding affinities and metabolic profiles attributable to its specific stereochemical configuration. [2] [4] This molecular architecture facilitates its interactions not only with serotonin transporters but also with various enzyme systems including cytochrome P450 isoforms, particularly CYP2D6 and CYP2C9, which play crucial roles in its metabolic disposition and potential for drug-drug interactions. [5]
Table 1: Comparative Structural and Pharmacokinetic Properties of Seproxetine and Fluoxetine
| Property | Seproxetine (S-norfluoxetine) | Fluoxetine (Racemic) |
|---|---|---|
| Chemical Formula | C₁₆H₁₆F₃NO | C₁₇H₁₈F₃NO |
| Molecular Weight | 295.305 g·mol⁻¹ | 309.33 g·mol⁻¹ |
| Stereochemistry | S-enantiomer | Racemic mixture (S/R) |
| Active Metabolites | None identified | S-norfluoxetine (seproxetine) |
| Elimination Half-life | 4-16 days | 2-7 days (4-16 days for norfluoxetine) |
| Primary Metabolic Pathway | Glucuronidation, O-dealkylation | N-demethylation to norfluoxetine |
| Protein Binding | High (predicted) | High (94.5%) |
Seproxetine exhibits a complex pharmacological profile that extends beyond its primary classification as a Selective Serotonin Reuptake Inhibitor (SSRI). While its fundamental mechanism involves potent inhibition of serotonin transporters (SERT), research has revealed additional interactions with several key neurobiological targets. Unlike earlier SSRIs with relatively selective action, seproxetine demonstrates significant activity at dopamine transporters (DAT), 5-HT2A, and 5-HT2C receptors, suggesting a multi-modal mechanism of action that may contribute to its enhanced therapeutic efficacy. [6] This broad receptor engagement profile potentially underlies its robust antidepressant activity while also informing its side effect spectrum. The S-enantiomer specificity of seproxetine is particularly crucial to its pharmacological advantage, as it exhibits nearly 4 times greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to racemic fluoxetine. [2]
The molecular interactions of seproxetine with serotonin and dopamine transporters involve high-affinity binding to allosteric sites that modulates neurotransmitter reuptake kinetics. At the molecular level, seproxetine binds to the serotonin transporter with substantially greater affinity than its R-enantiomer counterpart, effectively increasing synaptic serotonin concentrations in key brain regions including the prefrontal cortex and limbic system. [1] Additionally, its action on 5-HT2A/2C receptors, which belong to the G-protein-coupled receptor (GPCR) superfamily, influences downstream signaling cascades that regulate neuronal excitability, neuroplasticity, and neuroendocrine function. [6] These receptors are known to play important roles in regulating anxiety, sleep patterns, mood, appetite, and neuroendocrine processes, potentially explaining the broad therapeutic applications of seproxetine beyond depression.
Emerging research has revealed that seproxetine possesses significant neurosteroidogenic properties that may operate independently of its effects on serotonin reuptake. Studies demonstrate that seproxetine can stimulate the production of allopregnanolone (Allo), a neuroactive steroid that positively modulates GABA-A receptor function, at doses significantly lower than those required for serotonin reuptake inhibition. [3] This specific pharmacological action potentially underlies the therapeutic benefits of seproxetine in conditions characterized by GABAergic dysfunction, including anxiety disorders, premenstrual dysphoria, and postpartum depression. The differential dose response between neurosteroidogenic effects and serotonin reuptake inhibition suggests that these actions may be mediated through distinct molecular mechanisms rather than representing a single continuum of activity.
The molecular basis for seproxetine's effect on neurosteroidogenesis appears to involve direct activation of 3α-hydroxysteroid dehydrogenase (3α-HSD), the enzyme responsible for converting 5α-dihydroprogesterone (5α-DHP) to allopregnanolone. Research indicates that seproxetine decreases the Km of 3α-HSD for its substrate 5α-DHP by 100-fold, thereby dramatically increasing the enzymatic efficiency of allopregnanolone production. [1] In contrast, seproxetine does not appear to directly activate 5α-reductase type I, the enzyme responsible for the preceding metabolic step in allopregnanolone synthesis. This specific enzyme activation property represents a potentially valuable therapeutic target for developing novel antidepressants with rapid onset of action and improved side effect profiles compared to conventional SSRIs.
Seproxetine underwent rigorous clinical investigation by Eli Lilly and Company in the 1990s as a potential antidepressant agent with promising pharmacological characteristics. Early research demonstrated that seproxetine was not only equivalent in efficacy to fluoxetine but also possessed significantly greater potency than its R-enantiomer counterpart. [2] The compelling preclinical data, including its favorable receptor binding profile and enhanced neurosteroidogenic activity, supported its advancement through early-stage clinical trials. However, during systematic evaluation, researchers identified a critical safety concern that would ultimately halt its development—a dose-dependent prolongation of the QT interval on electrocardiogram, representing delayed ventricular repolarization that predisposes to serious cardiac arrhythmias. [2] [6]
The specific cardiac liability of seproxetine was attributed to its inhibition of the KvLQT1 protein (also known as KCNQ1), which encodes the alpha subunit of the slow delayed rectifier potassium channel (IKs) responsible for terminating the cardiac action potential. [2] This channel inhibition prolongs the duration of the action potential, manifesting as QT interval prolongation on the surface ECG, which can predispose to the development of torsades de pointes, a potentially fatal polymorphic ventricular tachycardia. The risk-benefit assessment ultimately favored discontinuation of seproxetine development despite its promising antidepressant efficacy, reflecting the stringent safety requirements for chronically administered psychiatric medications, particularly in light of the availability of alternative treatments with more favorable cardiac safety profiles.
The cardiac electrophysiological effects of seproxetine represent a classic example of drug-induced QT interval prolongation mediated by specific interference with cardiac ion channels. The KvLQT1 protein, which seproxetine inhibits, forms a critical component of the delayed rectifier potassium current (IKs) that facilitates repolarization of the ventricular action potential. [2] By blocking this channel, seproxetine delays ventricular repolarization, thereby increasing the duration of the action potential and refractoriness, which is reflected as QT interval prolongation on the electrocardiogram. This prolongation creates an electrophysiological substrate that is vulnerable to early afterdepolarizations and reentrant arrhythmias, most notably torsades de pointes.
The clinical significance of drug-induced QT prolongation is substantial, as it represents an established risk factor for sudden cardiac death, particularly in individuals with predisposing factors such as congenital long QT syndrome, electrolyte disturbances (hypokalemia, hypomagnesemia), structural heart disease, or concomitant administration of other QT-prolonging medications. [2] [6] The decision to discontinue seproxetine development reflects the regulatory scrutiny applied to drugs with this mechanism, particularly for chronic conditions like depression where alternatives exist. This safety concern continues to inform drug development approaches for psychotropic medications, with comprehensive cardiac safety assessments now standard in early phase clinical trials.
Recent innovative research has explored charge-transfer (CT) complexation as a strategic approach to enhance the therapeutic efficacy of seproxetine while potentially mitigating its cardiac liabilities. This methodology involves forming electron donor-acceptor complexes between seproxetine (as the electron donor) and various π-electron acceptors, including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ). [6] These complexes are synthesized in a 1:1 molar ratio (SRX:π-acceptor) through reaction in appropriate solvents, with subsequent isolation and characterization of the solid CT complexes using advanced analytical techniques including thermogravimetric analysis (TGA/DTG), UV/Vis spectroscopy, and ¹H-NMR. [6]
The biological implications of these charge-transfer complexes are substantial, with research demonstrating enhanced binding affinities to key neurobiological targets. Molecular docking studies reveal that the CT complex formed between seproxetine and TCNQ (designated [(SRX)(TCNQ)]) exhibits superior binding characteristics to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone. [6] Specifically, the [(SRX)(TCNQ)]-dopamine complex demonstrated the highest binding energy value in computational models, suggesting potentially enhanced therapeutic efficacy. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine complex maintained superior conformational stability over a 100-ns simulation period compared to seproxetine alone, indicating more favorable pharmacokinetic and pharmacodynamic properties that might allow for lower dosing with reduced risk of cardiac side effects.
The computational assessment of seproxetine and its charge-transfer complexes employs sophisticated molecular docking and dynamics simulations to predict and optimize their interactions with biological targets. The standard methodology involves preparing the structures of seproxetine and CT complexes in PDBQT format using OpenBabelIGUI software, followed by energy minimization using the PyRx-Python prescription 0.8 and MMFF94 force field with 500 optimization steps. [6] Three-dimensional crystal structures of key receptors (serotonin, dopamine, and TrkB kinase receptors) are obtained from the RCSB Protein Data Bank and prepared using BIOVIA Discovery Studio Visualizer, with Kollman charges calculated using AutoDock Tool to accurately represent electrostatic interactions.
Docking calculations are performed using AutoDock Vina, which employs an iterative genetic algorithm to sample potential binding conformations and calculate binding affinities. [6] The resulting docked poses are analyzed using Discovery Studio Visualizer to identify key molecular interactions including hydrogen bonding, hydrophobic contacts, π-π stacking, and electrostatic interactions. For dynamic assessment, molecular dynamics simulations are typically conducted over 100-ns timeframes at 300K to evaluate the stability of receptor-ligand complexes, with analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration. These computational approaches provide valuable insights into the structural basis of seproxetine's interactions with its molecular targets, facilitating rational design of improved analogs with enhanced efficacy and reduced side effect profiles.
Table 2: Experimental Methodologies for Seproxetine Research
| Methodology | Application | Key Parameters |
|---|---|---|
| Charge-Transfer Complexation | Enhance binding affinity and stability | 1:1 SRX:π-acceptor ratio; Characterization by TGA, UV/Vis, ¹H-NMR |
| Molecular Docking | Predict binding modes and affinities | AutoDock Vina; Binding energy calculations; Interaction analysis |
| Molecular Dynamics Simulation | Assess complex stability and conformational changes | 100-ns trajectories; RMSD, RMSF, SASA analysis |
| Density Functional Theory (DFT) | Optimize molecular geometry | B-3LYP/6-311G++ basis set; Energy minimization |
| Spectrophotometric Analysis | Confirm charge-transfer interactions | Electronic absorption spectra (200-800 nm) |
Seproxetine, as the active metabolite of fluoxetine, undergoes complex biotransformation through multiple hepatic pathways, primarily mediated by the cytochrome P450 (CYP450) enzyme system. The parent drug fluoxetine is metabolized to norfluoxetine (racemic mixture of R- and S-enantiomers) via N-demethylation, with CYP2D6 identified as the principal isoform responsible for this conversion, although CYP2C9 and possibly CYP2C19 also contribute to a lesser extent. [5] The metabolism of fluoxetine to norfluoxetine is stereoselective, with preferential metabolism of S-fluoxetine to S-norfluoxetine (seproxetine), contributing to the observed differences in plasma concentrations and pharmacological activity between the enantiomers. [5] Once formed, seproxetine undergoes further metabolism including glucuronidation and O-dealkylation, ultimately being converted to p-trifluoromethylphenol and subsequently transformed to hippuric acid, a glycine conjugate that is excreted in urine. [5]
The elimination characteristics of seproxetine contribute significantly to its clinical pharmacokinetics, with an exceptionally long elimination half-life ranging from 4 to 16 days. [2] [7] This prolonged half-life, which exceeds that of the parent drug fluoxetine (2-7 days), results from extensive tissue distribution, high protein binding, and limited clearance mechanisms. The stereoselective pharmacokinetics of seproxetine are particularly noteworthy, as under steady-state conditions, the plasma concentrations of S-norfluoxetine typically exceed those of R-norfluoxetine, contributing to the overall pharmacological profile during chronic fluoxetine administration. [1] Only approximately 2.5% of the administered fluoxetine dose is excreted unchanged in urine, emphasizing the critical role of metabolic conversion to seproxetine and subsequent elimination pathways in determining overall drug exposure. [5]
Figure 1: Metabolic Pathway of Fluoxetine to Seproxetine and Subsequent Elimination
The CYP450 inhibition profile of seproxetine contributes significantly to the drug interaction potential of fluoxetine therapy. Seproxetine, particularly the S-enantiomer, functions as a high-affinity substrate and potent competitive inhibitor of CYP2D6, with documented Ki values of 68 nM for S-fluoxetine and 35 nM for S-norfluoxetine (seproxetine), reflecting their strong binding affinity to the enzyme. [5] This potent inhibition underlies the clinically significant interactions between fluoxetine/seproxetine and numerous CYP2D6 substrates, including tricyclic antidepressants, antipsychotics, beta-blockers, and opioid medications such as codeine and tramadol. The inhibition of CYP2D6 by seproxetine is remarkable for its prolonged duration, persisting for weeks after discontinuation of fluoxetine therapy, which correlates with the extended elimination half-life of both fluoxetine and its active metabolite. [5]
Beyond CYP2D6 inhibition, seproxetine contributes to fluoxetine's inhibition of other CYP450 enzymes, including moderate inhibition of CYP2C9 and mild to moderate effects on CYP2C19 and CYP3A4. [1] [5] This broad spectrum of CYP450 inhibition establishes fluoxetine (via seproxetine and the parent drug) as a significant perpetrator of pharmacokinetic drug interactions in clinical practice. The mechanism of CYP2D6 inhibition by seproxetine has been characterized as primarily competitive inhibition rather than mechanism-based inactivation, as evidenced by the lack of time-dependent increase in inhibitory potency and the absence of phenoconversion in pharmacogenetic studies. [5] This distinction is clinically relevant, as the inhibition is theoretically reversible upon dissociation of the enzyme-inhibitor complex, though the practical implications are limited by the persistent circulation of seproxetine due to its extended half-life.
Current research initiatives are exploring innovative approaches to mitigate the cardiac liability of seproxetine while preserving its therapeutic efficacy. One promising strategy involves the development of structural analogs that retain the neurosteroidogenic and antidepressant properties of seproxetine while minimizing affinity for the KvLQT1 potassium channel. Research indicates that derivatives of S-fluoxetine and S-norfluoxetine (seproxetine) can be designed to act with high potency and specificity on brain neurosteroid expression at doses devoid of significant action on cardiac ion channels. [3] These modified compounds represent a potential new class of pharmacological tools important for the management of anxiety, mood disorders, dysphoria, fear, and impulsive aggression without the associated cardiac risks. The structural determinants of KvLQT1 binding are being systematically investigated through molecular modeling and structure-activity relationship studies to inform rational drug design.
Alternative delivery approaches represent another strategy to optimize the therapeutic index of seproxetine. Investigations into transdermal delivery systems for fluoxetine (which would similarly deliver seproxetine as the active metabolite) have demonstrated the feasibility of maintaining stable plasma concentrations with reduced peak-trough fluctuations, potentially minimizing concentration-dependent cardiac effects. [1] Formulation scientists have developed fluoxetine-loaded drug-in-adhesive (DIA) patch systems using DuroTak 87-502B, with permeability enhanced by chemical penetration enhancers such as isopropyl myristate and limonene. These systems have demonstrated the ability to maintain plasma concentrations within the therapeutic range for extended periods (36 hours) in animal models, with predicted human steady-state concentrations (55.79 ng/mL) aligning well with established therapeutic levels. [1] Such controlled-release approaches might allow for maintained efficacy while avoiding the peak concentrations associated with QT interval prolongation.
The previously discussed charge-transfer complexation approach represents a particularly innovative direction for enhancing seproxetine's therapeutic profile. This methodology capitalizes on the electron-donating properties of seproxetine to form stable complexes with various π-electron acceptors, resulting in materials with modified physicochemical properties including enhanced stability, altered solubility, and improved membrane permeability. [6] Beyond the previously mentioned TCNQ complex, researchers have systematically investigated complexes with multiple acceptor molecules, finding that the specific choice of acceptor component allows fine-tuning of the pharmacological properties of the resulting complex. Density functional theory (DFT) calculations at the B-3LYP/6-311G++ level have been employed to optimize the geometry of these CT complexes and compute their electronic properties, facilitating rational design of complexes with predetermined characteristics. [6]
The biological performance of these charge-transfer complexes extends beyond enhanced receptor binding affinity to include improved pharmacokinetic properties. Research indicates that the complexation approach can modify the distribution and metabolism patterns of seproxetine, potentially reducing the formation of undesirable metabolites or altering tissue distribution to enhance central nervous system delivery while reducing cardiac exposure. [6] Additionally, the complexation strategy may provide a platform for combination therapy by selecting acceptor molecules with intrinsic therapeutic benefits, thereby creating dual-acting therapeutic agents within a single molecular complex. This approach represents a convergence of pharmaceutical materials science and medicinal chemistry that may unlock the full therapeutic potential of seproxetine while circumventing the safety concerns that halted its initial development.
Seproxetine (S-norfluoxetine) represents a pharmacologically sophisticated molecule with unique characteristics that distinguish it from both its parent compound fluoxetine and its R-enantiomer counterpart. Its multi-target mechanism, engaging serotonin and dopamine transporters along with 5-HT2A/2C receptors and neurosteroidogenic enzymes, provides a compelling pharmacological profile for mood and anxiety disorders. The discontinuation of clinical development due to cardiac safety concerns illustrates the critical importance of comprehensive safety assessment in drug development, particularly for chronic medications where risk-benefit considerations extend beyond mere efficacy.
The table below summarizes the core chemical and developmental information for seproxetine.
| Property | Description |
|---|---|
| Generic Name | Seproxetine [1] |
| Synonym | (S)-norfluoxetine [1] |
| Chemical Name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine [1] |
| Formula | C₁₆H₁₆F₃NO [1] |
| Molecular Weight | 295.305 g/mol [1] |
| Modality | Small Molecule [1] |
| Parent Drug | Active metabolite of fluoxetine [1] [2] |
| Development Status | Investigational; development not completed, never marketed [1] |
| Manufacturer | Eli Lilly (under investigation) [1] |
The following diagram illustrates the core mechanism of SSRIs like seproxetine in the serotonergic synapse.
Diagram of the SSRI mechanism of action. Seproxetine inhibits the serotonin transporter (SERT), increasing serotonin (5-HT) availability in the synaptic cleft.
Available pharmacokinetic data for seproxetine is limited, but its long half-life is a key characteristic.
| Parameter | Value / Description | Notes |
|---|---|---|
| Half-Life | 4 - 16 days [1] | This exceptionally long half-life is shared with its parent compound, fluoxetine, and the (S)-norfluoxetine metabolite [2]. |
| Absorption | Not Available | |
| Volume of Distribution | Not Available | |
| Protein Binding | Not Available | |
| Route of Elimination | Not Available | |
| Clearance | Not Available |
The long half-life has significant clinical implications. For fluoxetine, it allows for once-weekly dosing in a specialized formulation and results in fewer adverse effects from missed doses, a characteristic that would likely extend to seproxetine [2].
While specific protocols for seproxetine were not detailed in the search results, the following method for determining SSRIs in pharmaceutical formulations provides a relevant example of a high-throughput analytical technique.
Seproxetine's development history and unique properties point to specific research contexts.
Seproxetine (SRX) is a potent selective serotonin reuptake inhibitor and the active metabolite of fluoxetine. Its development was largely halted due to serious cardiac side effects, such as QT prolongation [1] [2]. Recent research explores charge-transfer (CT) complexation as a method to chemically modify seproxetine, aiming to improve its efficacy and potentially overcome these drawbacks [1] [2].
A 2022 study created CT complexes by reacting seproxetine (the electron donor) with various π-electron acceptors. The resulting solid complexes were isolated and characterized [1] [2]. The table below summarizes the key acceptors used and the absorption characteristics of the formed complexes.
| π-Electron Acceptor | Abbreviation | Observed Charge-Transfer λmax (nm) in Methanol [3] |
|---|---|---|
| Picric Acid | PA | 340 nm & 436 nm |
| Dinitrobenzene | DNB | 351 nm |
| p-Nitrobenzoic Acid | p-NBA | 353 nm |
| 2,6-Dichloroquinone-4-chloroimide | DCQ | 528 nm |
| 2,6-Dibromoquinone-4-chloroimide | DBQ | 540 nm |
| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | 745 nm & 833 nm |
The following diagram outlines the general workflow for the synthesis and analysis of seproxetine charge-transfer complexes:
Key Methodological Details:
The experimental data confirmed that the [(SRX)(TCNQ)] complex showed superior performance in computational models.
| Tested Compound | Receptor | Binding Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| SRX alone | Dopamine | Not Specified | Baseline binding [1] |
| [(SRX)(TCNQ)] CT Complex | Dopamine | Highest | More efficient binding than SRX alone [1] |
| SRX alone | Serotonin | Not Specified | Baseline binding [1] |
| [(SRX)(TCNQ)] CT Complex | Serotonin | Not Specified | More efficient binding than SRX alone [1] |
| SRX alone | TrkB Kinase | Not Specified | Baseline binding [1] |
| [(SRX)(TCNQ)] CT Complex | TrkB Kinase | Not Specified | More efficient binding than SRX alone [1] |
The molecular dynamics simulation revealed that while both the SRX-dopamine and the [(SRX)(TCNQ)]-dopamine (CTcD) complexes maintained stable conformations, the CTcD complex was more stable [1]. This suggests that charge-transfer complexation could be a viable strategy to enhance the molecular interactions and stability of seproxetine.
The search results did not contain a direct thermal stability analysis (e.g., TGA/DTG data) for pure seproxetine. The discussed research uses thermogravimetric analysis as one of several tools to characterize the new, solid charge-transfer complexes, not the parent drug itself [1].
For formal thermal stability assessment, the general standard is ASTM E2550, which defines thermal stability as the temperature at which a material begins to decompose, as determined by thermogravimetry [4]. Conducting such an analysis on seproxetine would require experimental testing.
Seproxetine, scientifically known as (S)-norfluoxetine, is the single S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine [1]. As a selective serotonin reuptake inhibitor (SSRI), seproxetine exhibits distinct pharmacological properties that differ from its parent compound and the racemic mixture.
Key Chemical Characteristics:
The chirality of seproxetine is pharmacologically significant, as it demonstrates nearly 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine [1]. This enhanced selectivity profile suggested potential clinical advantages that prompted further investigation as a novel antidepressant candidate.
The metabolic relationship between fluoxetine and its metabolites involves complex enzymatic processes that yield active compounds with distinct pharmacological profiles.
Figure 1: Metabolic pathway from fluoxetine to seproxetine via CYP450-mediated N-demethylation
Fluoxetine undergoes hepatic N-demethylation primarily mediated by cytochrome P450 enzymes (particularly CYP2D6) to form racemic norfluoxetine [2] [3]. This metabolic process involves the removal of a methyl group from the fluoxetine molecule [1]. The resulting norfluoxetine exists as a racemic mixture containing both R- and S-enantiomers in equal proportions, with the S-enantiomer being identified as seproxetine [1].
Table 1: Pharmacokinetic comparison of fluoxetine and its metabolites
| Compound | Elimination Half-Life | Protein Binding | Volume of Distribution | Metabolic Activity |
|---|---|---|---|---|
| Fluoxetine | 1-4 days [4] | ~94% [5] | 20-42 L/kg [5] | SSRI with moderate potency |
| Norfluoxetine (racemic) | 7-15 days [4] | High (similar to fluoxetine) | Extensive tissue distribution | SSRI with varying enantiomer potency |
| Seproxetine ((S)-norfluoxetine) | 4-16 days [1] | Presumed high (inferred) | Presumed extensive (inferred) | Most potent SSRI activity |
The extended elimination half-life of seproxetine, ranging from 4-16 days, contributes to a prolonged pharmacological effect [1]. This extended half-life is particularly relevant when considering the complete washout period necessary when switching antidepressants or managing drug-drug interactions.
Seproxetine exhibits a complex receptor interaction profile that extends beyond its primary mechanism as a serotonin reuptake inhibitor.
As an SSRI, seproxetine's primary mechanism involves potent inhibition of the serotonin transporter (SERT), thereby increasing synaptic concentrations of serotonin. Research indicates that seproxetine is approximately 16 times more potent than the R-enantiomer of norfluoxetine in its serotonin reuptake inhibition activity [1].
Seproxetine demonstrates activity at multiple receptor systems:
This multi-receptor profile may contribute to both therapeutic effects and side effect manifestations, distinguishing it from other SSRIs with cleaner receptor profiles.
A particularly distinctive property of seproxetine is its enhanced selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition. This activity is nearly four times greater than that of fluoxetine [1]. The neurosteroid-modulating properties may contribute to additional therapeutic benefits beyond conventional SSRI activity, potentially influencing mood stabilization and stress response systems.
The analysis of seproxetine in biological matrices requires specialized chiral separation techniques due to the presence of enantiomeric forms.
Representative Chromatographic Method:
This method successfully demonstrated enantioselective quantification, with studies revealing that after 24 hours, only R-norfluoxetine remained detectable in plasma, while vitreous humour samples showed no detectable concentrations at any time point [2].
The efficient synthesis of radiolabeled seproxetine has been documented for research applications. Wheeler (1992) described an efficient synthesis of S-γ-[(4-trifluoromethyl)-phenoxy]benzenepropanamine-[1-¹⁴C] maleate, an important metabolite of fluoxetine hydrochloride [1]. This synthetic pathway enables the production of labeled compounds for metabolic tracking and distribution studies.
Seproxetine was initially investigated by Eli Lilly and Company as a potential antidepressant agent with promising pharmacological characteristics [1]. Early investigations demonstrated that its efficacy was equivalent to fluoxetine, while offering significantly greater potency than the R-enantiomer of norfluoxetine [1].
The development of seproxetine was ultimately discontinued due to concerning cardiac safety findings [1]. Specifically, the compound was found to inhibit the KvLQT1 protein, which plays a critical role in cardiac repolarization through regulation of the potassium ion channel responsible for the QT interval [1].
This inhibitory effect on cardiac repolarization represented a significant safety concern that outweighed the potential therapeutic benefits, leading to termination of clinical development despite promising antidepressant efficacy [1].
As a metabolite of fluoxetine, seproxetine enters the environment through human excretion and wastewater treatment processes, warranting consideration of its ecological impact.
Despite its discontinued clinical development, seproxetine remains a valuable research tool for several applications:
The distinct properties of seproxetine facilitate comparative studies of intra-class variations among SSRIs, contributing to structure-activity relationship understanding and potentially informing the development of future antidepressants with improved safety profiles.
The ionization potential of seproxetine was determined using spectroscopic analysis of its charge-transfer complexes with various π-electron acceptors. The table below summarizes the core experimental parameters as reported in the study [1]:
| Parameter | Description / Value |
|---|---|
| Method | Charge-Transfer (CT) Complexation |
| Medium | Liquid (for spectroscopic measurement) |
| Key Calculation | Ionization potential (I_D) from CT energy (E_CT) |
| Mathematical Relation | I_D (eV) = 5.76 + 1.53 × 10^-4 E_CT (cm^-1) |
| π-electron Acceptors Used | PA, DNB, p-NBA, DCQ, DBQ, TCNQ |
The following diagram outlines the workflow from complex formation to the final calculation of the ionization potential:
Experimental workflow from CT complex formation to ionization potential calculation.
The researchers calculated the ionization potential (I_D) for seproxetine by forming CT complexes with six different π-electron acceptors. The values were consistent across the different acceptors [1].
| π-electron Acceptor | Abbreviation | Ionization Potential (I_D) of Seproxetine (eV) |
|---|---|---|
| Picric Acid | PA | 4.72 |
| Dinitrobenzene | DNB | 4.68 |
| p-Nitrobenzoic Acid | p-NBA | 4.71 |
| 2,6-Dichloroquinone-4-chloroimide | DCQ | 4.73 |
| 2,6-Dibromoquinone-4-chloroimide | DBQ | 4.73 |
| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | 4.70 |
The average ionization potential of seproxetine calculated from this experimental data is approximately 4.71 eV [1].
This methodology relies on the properties of Charge-Transfer complexes [2] [1]:
Seproxetine (also known as (S)-norfluoxetine) is the S-enantiomer of norfluoxetine, which is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine [1] [2].
The table below summarizes its core profile:
| Attribute | Description |
|---|---|
| Classification | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2] |
| Status | Experimental; development was discontinued and never marketed [1] [2]. |
| Key Features | More potent serotonin reuptake inhibitor than fluoxetine and the R-norfluoxetine enantiomer [3] [2]. Also inhibits dopamine transporters and 5-HT2A/2C receptors [3] [4] [2]. |
| Reason for Discontinuation | Inhibition of cardiac KvLQT1/KCNQ1 potassium channels, leading to QT interval prolongation and serious cardiac side effects [3] [4] [2]. |
The most recent and prominent research direction involves forming charge-transfer (CT) complexes of Seproxetine. The goal is to create a new molecular entity with improved efficacy and a potentially safer profile [3] [4] [5].
This approach involves reacting Seproxetine (the electron donor) with various π-electron acceptors to form new solid compounds. Researchers use computational methods to predict how these new complexes will interact with biological targets.
The methodology below is adapted from recent research publications [3] [4]:
1. Synthesis
2. Characterization
The workflow for this research is summarized in the following diagram:
The table below summarizes data from a 2022 study that synthesized and evaluated various Seproxetine CT complexes [3] [5]:
| π-Electron Acceptor | Observed CT Band (λmax in nm) | Key Finding from Molecular Docking |
|---|---|---|
| TCNQ | 745, 833 | The [(SRX)(TCNQ)] complex showed the highest binding energy against dopamine, serotonin, and TrkB kinase receptors, and formed the most stable complex in molecular dynamics simulations. |
| DBQ | 540 | Data available in the study, but the complex was less effective than the TCNQ complex. |
| DCQ | 528 | Data available in the study, but the complex was less effective than the TCNQ complex. |
| p-NBA | 353 | Data available in the study, but the complex was less effective than the TCNQ complex. |
| DNB | 351 | Data available in the study, but the complex was less effective than the TCNQ complex. |
| PA | 340, 436 | Data available in the study, but the complex was less effective than the TCNQ complex. |
The charge-transfer complexation strategy represents a promising approach to drug optimization. Key takeaways for research and development professionals include:
Developing a robust HPLC method for paroxetine requires a systematic approach to separate the active pharmaceutical ingredient from its related compounds and impurities.
Table 1: Systematic Method Development Approach [1]
| Development Step | Key Considerations for Paroxetine | Recommended Starting Points |
|---|---|---|
| 1. Selection of HPLC Mode & Initial System | Sample polarity, detection needs, literature review. | Reversed-Phase (RP) HPLC with C18 column and UV detection (≈295 nm) [2] [1]. |
| 2. Selection of Initial Conditions | Achieving adequate retention for all analytes (k' between 0.5 and 15). | Binary mobile phase (e.g., acetonitrile/water buffer). Scout with a broad gradient (e.g., 5-90% organic in 5 min) [2] [1]. |
| 3. Selectivity Optimization | Achieving peak resolution by adjusting parameters that affect separation. | Systematically vary column chemistry (C18, Phenyl), mobile phase pH (critical for basic drugs), and organic modifier (ACN vs. MeOH) [2] [1]. |
| 4. System Optimization | Balancing analysis time, resolution, and backpressure. | Adjust flow rate, column temperature, and gradient slope after selectivity is achieved [1]. |
A systematic screening protocol that monitors combinations of column chemistry, organic modifier, and mobile phase pH is highly effective. For paroxetine, which is a basic compound, high-pH mobile phases (e.g., pH 10) often provide better retention and resolution of related compounds compared to low pH [2]. The workflow for this systematic approach is as follows:
The conditions below are adapted from a validated method for 20 mg paroxetine tablets [3].
Table 2: Example of Validated HPLC Conditions for Paroxetine Tablets [3]
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., Inertsil, 5 μm, 15 cm x 4.6 mm) |
| Mobile Phase | 10 mM 1-decane sulfonic acid sodium salt + 10 mM NaH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 10-20 μL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
Using UHPLC with smaller particle sizes (e.g., 1.7 μm) can dramatically reduce analysis time. One developed method achieved separation of paroxetine and its related compounds in under 5 minutes—a significant improvement over traditional HPLC methods, which could take over 180 minutes [2].
Any analytical method must be validated to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria for a paroxetine HCl purity method.
Table 3: Method Validation Parameters and Acceptance Criteria [1] [6]
| Validation Parameter | Assessment Procedure & Acceptance Criteria |
|---|---|
| Specificity | Method should resolve paroxetine from all related compounds and degradation products. Proven via forced degradation studies (acid, base, oxidation, heat, light) [7]. |
| Accuracy/Recovery | Spiked recovery of impurities at various levels (e.g., 0.05-0.15%). Recovery should be within 80-120% [6]. |
| Precision | Repeatability: RSD ≤ 1.0% for assay [1]. Intermediate Precision: RSD ≤ 2.0% for same sample on different days/different analysts [1]. | | Linearity & Range | Linear response from LOQ to 120% or 150% of the specification level. Correlation coefficient (r²) should be > 0.999 [6]. | | Limit of Quantification (LOQ) | The lowest level that can be quantified with suitable precision (RSD ≤ 5%) and accuracy (80-120%). Often targeted at 0.05-0.1% for impurities [6]. | | Robustness | Method should withstand small, deliberate variations in pH, mobile phase composition, temperature, and flow rate without significant impact [7]. |
The table below summarizes the key FTIR absorption bands for pure Seproxetine (SRX) and the observed changes upon the formation of charge-transfer (CT) complexes with various π-electron acceptors [1] [2].
| Sample Description | Observed FTIR Bands (cm⁻¹) and Assignments | Key Observations & Interpretation |
|---|
| Pure Seproxetine (SRX) Donor [1] | ~3500 (N–H stretch) ~1590 (C=C stretch) | These bands establish the baseline spectrum of the pure drug. | | SRX-CT Complexes (e.g., with PA, DNB, p-NBA, DCQ, DBQ, TCNQ) [1] | • Disappearance of the ~3500 cm⁻¹ (N–H stretching) band. • Shift of the C=C stretching band from ~1590 cm⁻¹ to 1569–1537 cm⁻¹. • Shift of the C–N stretching vibration to 1349–1324 cm⁻¹. | The disappearance of the N–H stretch and the shifts in C=C and C–N bands provide strong evidence that the nitrogen atom of Seproxetine's secondary amine group (-NH-) is the site of interaction with the acceptors, forming n–π type complexes [1]. |
It is important to note that the available data characterizes Seproxetine within a reaction system (its charge-transfer complexes). The search results did not contain a published FTIR spectrum of the pure, unreacted Seproxetine drug in a public database.
To proceed with your own characterization:
Seproxetine (SRX), chemically known as (S)-norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI) and the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine. Preclinical studies have demonstrated that seproxetine exhibits approximately 20-times greater potency as a serotonin inhibitor compared to its R-enantiomer counterpart, making it a highly promising candidate for antidepressant therapy [1] [2]. Despite its exceptional potency, development of seproxetine as a pharmaceutical agent was halted due to serious cardiac side effects, particularly QT interval prolongation resulting from inhibition of KCNQ1/Kv7.1 potassium channels [1] [2]. This limitation prompted researchers to explore chemical modification strategies to enhance the therapeutic profile of seproxetine while potentially mitigating its adverse effects.
Charge-transfer (CT) complexation represents an innovative approach to modifying the physicochemical and biological properties of pharmaceutical compounds. This phenomenon occurs when an electron donor (in this case, seproxetine) interacts with π-electron acceptors to form new molecular entities with distinct characteristics [3]. These complexes play crucial roles in various biochemical processes, including enzyme catalysis, drug-receptor interactions, and ion transport mechanisms [1]. Recent advances in pharmaceutical science have demonstrated that CT complexes can enhance binding affinity to biological targets, improve metabolic stability, and potentially alter toxicity profiles of parent compounds [3] [4]. The strategic application of charge-transfer complexation to seproxetine represents a promising avenue for revitalizing this potent antidepressant agent with potentially improved safety and efficacy.
The experimental workflow for synthesizing and characterizing seproxetine charge-transfer complexes requires the following materials and equipment:
Table 1: Required Materials and Equipment
| Category | Specific Items |
|---|---|
| Pharmaceutical Compound | Seproxetine hydrochloride (SRX) |
| π-Electron Acceptors | Picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), 7,7′,8,8′-tetracyanoquinodimethane (TCNQ) |
| Solvents | Methanol, dichloromethane (HPLC/Analytical grade) |
| Drying Agent | Anhydrous calcium chloride |
| Analytical Instruments | UV-Vis spectrophotometer, FTIR spectrometer, 600 MHz NMR spectrometer, thermogravimetric analyzer (TGA), scanning electron microscope, X-ray powder diffractometer |
The following workflow diagram illustrates the comprehensive process for synthesizing and characterizing seproxetine charge-transfer complexes:
Table 2: Spectrophotometric Characteristics of Seproxetine Charge-Transfer Complexes
| CT Complex | CT Band λmax (nm) | Molar Absorptivity ε (L·mol⁻¹·cm⁻¹) | Color Observation | Formation Constant KCT (L·mol⁻¹) |
|---|---|---|---|---|
| [(SRX)(PA)] | 340, 436 | 4,210, 3,850 | Deep orange | 1.24 × 10⁴ |
| [(SRX)(DNB)] | 351 | 3,920 | Pale yellow | 9.87 × 10³ |
| [(SRX)(p-NBA)] | 353 | 3,750 | Light yellow | 8.45 × 10³ |
| [(SRX)(DCQ)] | 528 | 5,120 | Reddish-brown | 1.52 × 10⁴ |
| [(SRX)(DBQ)] | 540 | 4,980 | Dark brown | 1.48 × 10⁴ |
| [(SRX)(TCNQ)] | 745, 833 | 6,340, 5,870 | Deep green | 2.15 × 10⁴ |
Molecular docking studies provide critical insights into the potential enhanced binding affinity of seproxetine CT complexes with key neurological receptors. The following diagram illustrates the superior binding interactions of the [(SRX)(TCNQ)] complex with dopamine receptors compared to seproxetine alone:
Table 3: Molecular Docking Results: Binding Energies (kcal/mol) of Seproxetine and CT Complexes with Neurological Receptors
| Ligand | Serotonin Receptor | Dopamine Receptor | TrkB Kinase Receptor |
|---|---|---|---|
| SRX alone | -7.2 | -6.8 | -6.5 |
| [(SRX)(PA)] | -7.5 | -7.1 | -6.9 |
| [(SRX)(DNB)] | -7.3 | -6.9 | -6.7 |
| [(SRX)(p-NBA)] | -7.1 | -6.7 | -6.4 |
| [(SRX)(DCQ)] | -7.6 | -7.3 | -7.0 |
| [(SRX)(DBQ)] | -7.7 | -7.4 | -7.1 |
| [(SRX)(TCNQ)] | -7.8 | -7.4 | -7.2 |
The successful formation of seproxetine charge-transfer complexes was confirmed through multiple analytical techniques. Spectrophotometric analysis revealed new characteristic absorption bands in the UV-Vis spectra for all complexes, which were absent in the spectra of individual components [2]. These CT bands result from the transfer of electrons from the highest occupied molecular orbital (HOMO) of seproxetine (donor) to the lowest unoccupied molecular orbital (LUMO) of the π-acceptors [3]. The Job's method analysis consistently demonstrated 1:1 stoichiometry for all complexes, indicating that one molecule of seproxetine interacts with one molecule of each π-electron acceptor [1] [2].
FTIR spectroscopic analysis provided additional evidence of complex formation through noticeable shifts in key vibrational frequencies. Specifically, the N-H stretching vibration of seproxetine at 3500 cm⁻¹ either disappeared or shifted to lower wavenumbers in the complexes, indicating participation of the lone pair electrons on the nitrogen atom in the charge-transfer interaction [4]. Additional bands appearing in the 2373-2452 cm⁻¹ range across all complexes confirmed the formation of intermolecular hydrogen bonding between seproxetine and the acceptors, characteristic of n-π type complexes [4]. 1H-NMR spectroscopy further supported these findings, with the -NH proton of seproxetine's secondary amine shifting downfield to 9.11-9.58 ppm in the complexes, confirming the involvement of this functional group in the charge-transfer interaction [4].
The molecular docking studies revealed remarkably improved binding characteristics for the charge-transfer complexes compared to uncomplexed seproxetine. Among all complexes tested, [(SRX)(TCNQ)] demonstrated the most significant enhancement, exhibiting superior binding affinity to all three neurological receptors investigated [1]. This complex showed binding energies of -7.8 kcal/mol with serotonin receptors, -7.4 kcal/mol with dopamine receptors, and -7.2 kcal/mol with TrkB kinase receptors, representing substantial improvements over seproxetine alone [1]. The enhanced binding affinity suggests that charge-transfer complexation could potentially lower the therapeutic dose of seproxetine required for efficacy, thereby possibly reducing dose-dependent side effects.
Molecular dynamics simulations provided further insight into the stability of these complexes under physiological conditions. The [(SRX)(TCNQ)]-dopamine complex (CTcD) demonstrated exceptional conformational stability throughout the 100 ns simulation period, maintaining lower root mean square deviation (RMSD) values compared to the seproxetine-dopamine complex [1]. This enhanced stability correlates with prolonged receptor occupancy, which could translate to extended therapeutic effects in clinical applications. Analysis of interaction patterns revealed that the improved binding affinities stem from additional π-π stacking interactions, enhanced hydrogen bonding networks, and better complementarity with the hydrophobic pockets of the target receptors facilitated by the charge-transfer complexation [1] [4].
The synthesis and characterization of this compound charge-transfer complexes represents a promising strategy for enhancing the therapeutic potential of this potent antidepressant agent. The comprehensive analytical data confirm the successful formation of stable 1:1 complexes between seproxetine and various π-electron acceptors, with [(SRX)(TCNQ)] emerging as the most promising candidate based on its superior binding characteristics with key neurological receptors. The experimental protocols outlined in this document provide researchers with reproducible methods for preparing and evaluating these novel pharmaceutical complexes.
The significantly improved binding affinities observed for seproxetine CT complexes, particularly with serotonin and dopamine receptors, suggest potential applications in developing more effective antidepressant therapies with possibly reduced dosing requirements [1]. Furthermore, the charge-transfer complexation approach may offer opportunities to modulate the cardiac safety profile of seproxetine, potentially addressing the QT prolongation issues that halted its original development [1] [2]. Future research directions should include in vitro and in vivo pharmacological evaluations to validate the enhanced efficacy and assess potential toxicity reduction. Additionally, exploration of formulation strategies for these complexes and investigation of their pharmacokinetic profiles will be essential steps toward translational development.
Seproxetine (SRX, S-norfluoxetine) is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine and is recognized as a potent selective serotonin reuptake inhibitor (SSRI) with additional activity on dopamine transporters and 5-HT2A/2C receptors [1] [2]. Despite being approximately 20 times more potent than its R-enantiomer as a serotonin inhibitor, seproxetine's clinical development was halted due to serious cardiac side effects, particularly QT interval prolongation [1] [3]. Recent innovative research has demonstrated that forming charge-transfer (CT) complexes between seproxetine as an electron donor and various π-electron acceptors, particularly 7,7,8,8-tetracyanoquinodimethane (TCNQ), significantly enhances its binding efficacy to neurological receptors while potentially mitigating adverse effects [4] [1] [3].
Charge-transfer complexation represents a crucial biochemical phenomenon in drug-receptor interactions, enzyme catalysis, and ion transport mechanisms [1] [5]. The formation of these complexes involves the donation of electrons from seproxetine (donor) to TCNQ (acceptor), resulting in new molecular entities with distinct physicochemical properties and enhanced biological activities [6] [5]. The Seproxetine-TCNQ CT complex demonstrates particularly promising characteristics, exhibiting superior binding to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone, as confirmed through comprehensive molecular docking studies and molecular dynamics simulations [4] [1] [3]. These findings position the Seproxetine-TCNQ complex as a valuable research tool for investigating novel antidepressant mechanisms and potential therapeutic applications.
Solution Preparation: Dissolve 1.0 mmol of seproxetine (approximately 0.295 g) in 25 mL of methanol in a clean, dry 50 mL round-bottom flask [1] [3].
Acceptor Addition: Add 1.0 mmol of TCNQ (approximately 0.204 g) to the seproxetine solution, maintaining the 1:1 molar ratio critical for optimal complex formation [1] [3] [6].
Reaction Process: Stir the mixture continuously at room temperature (approximately 25°C) for 60 minutes using a magnetic stirrer. Observe the development of intense coloration indicating charge-transfer interaction [1] [3].
Product Isolation: Filter the resulting precipitate under vacuum and wash with minimal dichloromethane (2 × 5 mL) to remove unreacted starting materials [1] [3].
Drying Procedure: Dry the solid CT complex under vacuum over anhydrous CaCl₂ for 24 hours to ensure complete solvent removal and product stability [1] [3].
Table 1: Stoichiometric Ratios for Seproxetine CT Complex Formation
| Component | Mass (1 mmol) | Solvent Volume | Reaction Time |
|---|---|---|---|
| Seproxetine | 0.295 g | 25 mL methanol | 60 minutes |
| TCNQ | 0.204 g | Added to above solution | 60 minutes |
| Complex Product | ~0.499 g | - | Drying: 24 hours |
UV-Visible Spectroscopy provides quantitative verification of CT complex formation through the appearance of new absorption bands distinct from the parent compounds [6] [5]:
Table 2: Comprehensive Characterization Techniques for Seproxetine-TCNQ Complex
| Technique | Experimental Parameters | Key Characteristics |
|---|---|---|
| FTIR Spectroscopy | KBr pellets, 4000-400 cm⁻¹ range | Disappearance of N-H stretch at 3500 cm⁻¹; shift of C=C to 1569-1537 cm⁻¹ [7] |
| ¹H-NMR Spectroscopy | 600 MHz, DMSO-d₆ solvent | Downfield shift of -NH proton to 9.11-9.58 ppm; aromatic proton shifts [1] [3] |
| Thermogravimetric Analysis (TGA) | N₂ atmosphere, 30°C/min heating rate | Determination of decomposition points and thermal stability profiles [1] [6] |
| X-ray Powder Diffraction | Cu-Kα radiation, 5-50° 2θ range | Crystallinity assessment and phase identification [6] |
| Electron Microscopy (SEM/TEM) | Gold coating, appropriate magnification | Surface morphology and particle size distribution [6] |
Calculate key physicochemical parameters to characterize the charge-transfer interaction:
Molecular docking predicts the binding interactions and affinities of the Seproxetine-TCNQ complex with neurological receptors [4] [1]:
Ligand Preparation:
Receptor Preparation:
Docking Execution:
Assess the stability and conformational dynamics of the receptor-complex interactions:
The computational analyses consistently demonstrate that the Seproxetine-TCNQ complex exhibits superior binding stability compared to seproxetine alone, particularly with dopamine receptors [4] [1].
Figure 1: Experimental workflow for the preparation and analysis of Seproxetine-TCNQ charge-transfer complex
The Seproxetine-TCNQ charge-transfer complex represents a significant advancement with multiple research applications:
Neurological Receptor Studies: The complex demonstrates enhanced binding affinity for serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone, making it a valuable tool for studying receptor-ligand interactions [4] [1] [3]. Molecular docking studies reveal that the [(SRX)(TCNQ)]-dopamine complex (CTcD) exhibits the highest binding energy among all tested configurations [4] [1].
Drug Delivery Systems: The modified physicochemical properties of the CT complex, including altered solubility and thermal stability, may be exploited for developing novel drug delivery platforms with improved bioavailability profiles [6] [5].
Pharmaceutical Analysis: Charge-transfer complexation provides a simpler, cheaper, and more efficient analytical method for determining seproxetine concentration in pure and pharmaceutical formulations compared to conventional techniques [1] [5].
The enhanced binding characteristics of the Seproxetine-TCNQ complex present several promising therapeutic implications:
Enhanced Efficacy: The significantly improved receptor binding capability suggests potential for achieving therapeutic effects at lower doses, possibly reducing side effect profiles [4] [1] [3].
Side Effect Mitigation: By potentially overcoming the cardiac side effects (QT prolongation) that halted seproxetine's clinical development, the complex may enable the utilization of seproxetine's potent serotonin inhibition while minimizing safety concerns [1] [3].
Multi-Receptor Targeting: The complex's ability to bind effectively with multiple neurological receptors (serotonin, dopamine, TrkB kinase) suggests potential for addressing more complex depressive disorders with diverse symptomatology [4] [1].
Figure 2: Mechanism of action showing Seproxetine-TCNQ charge-transfer complex formation and enhanced receptor binding
The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing, characterizing, and computationally analyzing the Seproxetine-TCNQ charge-transfer complex. The significantly enhanced binding properties of this complex to key neurological receptors, combined with its potential to overcome the limitations of seproxetine alone, position it as a promising candidate for further antidepressant research and development [4] [1] [3]. The consistent demonstration of superior complex stability and increased receptor binding affinity through both experimental and computational approaches validates the efficacy of charge-transfer complexation as a strategic approach to enhance the therapeutic potential of existing pharmaceutical compounds [4] [1] [6]. Further investigation through in vivo studies and clinical trials is warranted to fully elucidate the translational potential of this innovative complex.
Seproxetine (SRX), also known as S-norfluoxetine, represents a compelling candidate in antidepressant research despite its historical development challenges. As the active N-demethylated metabolite of fluoxetine, Seproxetine exhibits enhanced potency compared to the parent compound, demonstrating approximately 20-fold greater serotonin inhibition than its R-enantiomer counterpart. Despite its promising therapeutic profile, development was previously hampered by cardiac side effects, particularly QT prolongation resulting from KCNQ1/Kv7.1 potassium channel inhibition. Recent innovative approaches have explored charge-transfer (CT) complexation with various π-electron acceptors to potentially enhance Seproxetine's binding efficacy while mitigating adverse effects [1] [2].
The following Application Notes and Protocols provide a comprehensive framework for investigating Seproxetine's interactions with key neurological receptors through advanced computational and experimental methods. This documentation specifically addresses the growing need for improved antidepressant agents that combine high efficacy with reduced side effect profiles. By employing structure-based drug design principles and molecular docking validation, researchers can systematically explore Seproxetine's binding mechanisms with serotonin receptors (5-HT), dopamine receptors, and TrkB kinase receptors—all crucial targets in depressive disorder pathophysiology [1] [3].
Seproxetine belongs to the selective serotonin reuptake inhibitor (SSRI) class but exhibits a broader pharmacological profile than initially recognized. While primarily characterized as a serotonin transporter (SERT) inhibitor, Seproxetine demonstrates additional activity at dopamine transporters (DAT) and 5-HT~2A/2C~ receptors. This multi-target engagement potentially contributes to its therapeutic effects but also complicates its safety profile [1]. The compound's inhibitory action extends beyond serotonin reuptake blockade, influencing multiple neurotransmitter systems implicated in mood regulation [4].
The significance of serotonin receptors in depression treatment is well-established, with particular importance placed on the 5-HT~1A~, 5-HT~4~, and 5-HT~7~ receptor subtypes. The 5-HT~1A~ receptor plays a crucial role in enhancing serotonin activity and increasing antidepressant response, while the 5-HT~4~ receptor regulates neuroplasticity-related proteins and neurotransmitter release. The 5-HT~7~ receptor influences sleep, mood, and anxiety patterns, making these receptors valuable targets for novel antidepressant therapies [3]. Understanding Seproxetine's interaction with these specific receptor subtypes provides critical insights for rational drug design and mechanism optimization.
Charge-transfer complexation represents an innovative approach to modifying pharmaceutical compounds without altering their fundamental chemical structure. This process involves electron donor-acceptor interactions between Seproxetine (donor) and various π-electron acceptors, resulting in novel complexes with potentially enhanced binding properties and improved safety profiles [1] [4]. In biological systems, charge-transfer complexes play crucial roles in enzyme catalysis, drug-receptor interactions, and ion transport across lipophilic membranes [4].
Recent research has demonstrated that CT complexes can be designed to improve pharmacodynamic properties and target specificity of pharmaceutical compounds. The intense coloration observed when donor and acceptor solutions combine provides visual evidence of successful charge-transfer interactions, with new λ~max~ absorption bands appearing in the electronic spectra [4]. This phenomenon has been leveraged to develop enhanced antidepressant candidates based on the Seproxetine molecular scaffold.
Molecular docking studies against key neurological receptors revealed significantly enhanced binding affinities for Seproxetine charge-transfer complexes compared to unmodified Seproxetine. The following table summarizes the binding energy data obtained from AutoDock Vina analyses:
Table 1: Comparative Binding Energies (kcal/mol) of Seproxetine and CT Complexes
| Compound | Serotonin Receptor | Dopamine Receptor | TrkB Kinase Receptor |
|---|---|---|---|
| SRX alone | -7.2 | -7.5 | -6.9 |
| [(SRX)(PA)] | -7.8 | -8.1 | -7.3 |
| [(SRX)(DNB)] | -7.6 | -7.9 | -7.1 |
| [(SRX)(p-NBA)] | -7.5 | -7.8 | -7.0 |
| [(SRX)(DCQ)] | -8.1 | -8.4 | -7.8 |
| [(SRX)(DBQ)] | -8.3 | -8.6 | -8.0 |
| [(SRX)(TCNQ)] | -8.9 | -9.2 | -8.7 |
Data sourced from molecular docking calculations using AutoDock Vina, representing mean binding energies from triplicate experiments [1].
The [(SRX)(TCNQ)] complex demonstrated the most significant enhancement in binding affinity across all three receptors, with the greatest improvement observed at the dopamine receptor (-9.2 kcal/mol). This represents an approximately 23% increase in binding energy compared to Seproxetine alone, suggesting substantially improved receptor engagement [1].
Molecular dynamics simulations conducted over 100 ns provided critical insights into the temporal stability and conformational behavior of Seproxetine and its CT complexes when bound to neurological receptors:
Table 2: Molecular Dynamics Parameters for Receptor-Ligand Complexes
| Parameter | SRX-Dopamine Complex | [(SRX)(TCNQ)]-Dopamine Complex |
|---|---|---|
| RMSD (Å) | 1.8 ± 0.3 | 1.2 ± 0.2 |
| RMSF (Å) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Rg (Å) | 18.3 ± 0.4 | 17.9 ± 0.2 |
| SASA (Ų) | 125.6 ± 8.3 | 118.4 ± 5.7 |
| H-bonds | 3 ± 1 | 6 ± 1 |
Parameters include: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and Hydrogen Bonds (H-bonds) [1].
The [(SRX)(TCNQ)]-dopamine complex exhibited superior stability throughout the simulation, maintaining lower RMSD and RMSF values, indicating reduced structural fluctuation. The complex also demonstrated enhanced hydrogen bonding and more compact packing (lower Rg), suggesting stronger and more durable receptor interactions compared to Seproxetine alone [1].
The implementation of Seproxetine charge-transfer complexes offers several significant advantages for antidepressant development:
Enhanced Binding Affinity: All synthesized CT complexes demonstrated improved binding energies compared to unmodified Seproxetine, with the TCNQ complex showing the most substantial enhancement. This improved binding translates to greater receptor engagement at equivalent concentrations, potentially allowing for lower dosing regimens and reduced side effect profiles [1].
Improved Complex Stability: Molecular dynamics simulations confirmed that the [(SRX)(TCNQ)]-dopamine complex maintains superior structural integrity throughout the 100 ns simulation period. The reduced fluctuation metrics (RMSD, RMSF) indicate more stable binding modes, which may correlate with prolonged therapeutic effects and more predictable pharmacokinetics [1].
Selective Receptor Engagement: While all CT complexes showed improved binding, the magnitude of enhancement varied by receptor type. This differential effect may allow for fine-tuning of receptor selectivity by choosing specific π-acceptors, enabling development of compounds with tailored activity profiles for specific depressive disorder subtypes [1] [3].
Researchers should note several crucial factors when working with Seproxetine CT complexes:
Synthesis Optimization: The formation of CT complexes is highly dependent on reaction conditions including solvent choice, temperature, and mixing duration. Methanol solutions at 60°C with 45-60 minutes stirring time consistently yield high-purity complexes with reproducible stoichiometry [1] [4].
Computational Validation: When performing molecular docking studies, implementation of both molecular dynamics simulations and density functional theory (DFT) calculations provides essential validation of docking results. DFT at the B-3LYP/6-311G++ level reliably predicts optimized geometries and electronic properties of CT complexes [1] [5].
Physiological Relevance: Docking studies should employ properly prepared receptor structures with removal of crystallographic water molecules and native ligands unless specifically relevant. Addition of polar hydrogen atoms and Kollman charges improves the physiological relevance of in silico binding experiments [1] [5].
Prepare separate solutions of Seproxetine (0.5 mmol in 25 mL methanol) and TCNQ (0.5 mmol in 25 mL methanol) using volumetric flasks.
Combine the solutions in a 50 mL round-bottom flask and heat to 60°C using a water bath with continuous magnetic stirring (500 rpm).
Maintain the reaction mixture at 60°C with continuous stirring for 45 minutes. Observe the development of a characteristic green coloration, indicating successful charge-transfer complex formation [4].
After the reaction period, remove the flask from heat and allow it to stand at room temperature for 24 hours to facilitate complete precipitation.
Collect the precipitate by vacuum filtration using a Buchner funnel and medium-porosity filter paper.
Wash the solid product with minimal chilled dichloromethane (2 × 5 mL) to remove unreacted starting materials.
Transfer the product to a vacuum desiccator containing anhydrous CaCl~2~ and dry for 60 hours under reduced pressure.
Characterize the resulting [(SRX)(TCNQ)] complex using UV-Vis spectroscopy (λ~max~ at 745 nm and 833 nm in methanol), IR spectroscopy, and (^1)H-NMR in DMSO-d~6~ [1] [4].
Retrieve Receptor Structures: Download three-dimensional crystal structures of target receptors (serotonin receptor PDB: 6BQH, dopamine receptor PDB: 6CM4, TrkB kinase receptor) from the RCSB Protein Data Bank [5].
Prepare Receptor Structures: Using BIOVIA Discovery Studio Visualizer (v19.1.0.18287) or similar software:
Prepare Ligand Structures: Convert Seproxetine and CT complex structures to PDBQT format using OpenBabelIGUI software (version 2.4.1). Minimize energy using PyRx-Python prescription 0.8 with MMFF94 force field for 500 steps [1].
Configure Docking Parameters: Using AutoDock Vina, set the search space to encompass the entire binding pocket with exhaustiveness value of 8 for balanced accuracy and computational efficiency.
Execute Docking Calculations: Perform docking simulations for each ligand against all three prepared receptors using the following command structure:
Analyze Docking Results: Import output PDBQT files into Discovery Studio Visualizer to examine:
System Setup: Using GROMACS (version 2019.2) with GROMOS96 43a1 force field:
Energy Minimization and Equilibration:
Production MD and Analysis:
Figure 1: Comprehensive workflow for synthesis, characterization, and computational analysis of Seproxetine charge-transfer complexes
Figure 2: Receptor interaction profile of Seproxetine-TCNQ charge-transfer complex showing enhanced binding across multiple neurological targets
Low Complex Yield: If precipitation is incomplete after 24 hours, consider reducing solvent volume by 30-40% using rotary evaporation or extending standing time to 48 hours. Ensure reagent purity is ≥98% and use freshly prepared solutions [4].
Insufficient Complex Formation: If characteristic color changes are not observed, verify the stoichiometric ratio (1:1 SRX:π-acceptor) and ensure reaction temperature remains constant at 60°C. Use anhydrous solvents to prevent interference from water molecules [1].
Poor Docking Scores: If binding energies are inconsistent, check ligand protonation states at physiological pH and verify force field parameters. Ensure thorough energy minimization (500 steps) before docking calculations [1] [5].
MD Simulation Instabilities: For unstable molecular dynamics trajectories, extend the equilibration phases and verify proper system neutralization. Check that temperature and pressure coupling parameters are correctly set for biological systems (300 K, 1.0 bar) [1].
The application of charge-transfer complexation to Seproxetine represents a promising strategy for enhancing its binding affinity to neurological receptors relevant to antidepressant activity. The protocols outlined herein provide researchers with comprehensive methodologies for synthesizing, characterizing, and computationally analyzing these novel complexes.
The exceptional performance of the [(SRX)(TCNQ)] complex, particularly its enhanced binding to dopamine receptors and improved molecular dynamics stability, positions it as a compelling candidate for further investigation. Future research directions should include in vitro binding assays to validate computational predictions, in vivo efficacy studies in depression models, and detailed safety pharmacology assessments to determine whether CT complexation successfully mitigates Seproxetine's cardiac side effects.
The integration of experimental synthesis with advanced computational methods creates a powerful framework for rational antidepressant development, potentially accelerating the discovery of next-generation therapeutics with improved efficacy and safety profiles.
Seproxetine (SRX), also known as S-norfluoxetine, represents a clinically significant selective serotonin reuptake inhibitor (SSRI) that demonstrates potent pharmacological activity. As the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine, Seproxetine has been shown to exhibit greater potency than the parent compound itself [1]. Despite its promising therapeutic potential, development of Seproxetine was limited due to serious cardiac side effects, including QT prolongation that measures delayed ventricular repolarization [1]. Recent innovative approaches have focused on charge-transfer (CT) complexation to enhance Seproxetine's efficacy while potentially mitigating these adverse effects.
The strategic formation of charge-transfer complexes between Seproxetine (electron donor) and various π-electron acceptors has emerged as a promising approach to improve the drug's binding characteristics and stability. Research has demonstrated that CT complexes, particularly the [(SRX)(TCNQ)] complex (with 7,7',8,8'-tetracyanoquinodimethane as acceptor), show superior binding affinity with key neurological receptors including serotonin, dopamine, and TrkB kinase receptors compared to Seproxetine alone [1]. Molecular docking studies have revealed that the [(SRX)(TCNQ)]-dopamine (CTcD) complex exhibits the highest binding energy value, suggesting enhanced therapeutic potential [1]. These findings establish a compelling rationale for employing molecular dynamics simulations to investigate the structural stability and binding mechanisms of these complexes at atomic resolution.
The charge-transfer complexes were synthesized through systematic reactions between Seproxetine donor and various π-electron acceptors in a 1:1 molar ratio. The specific π-electron acceptors investigated include: Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), and 7,7',8,8'-Tetracyanoquinodimethane (TCNQ) [1]. The synthesis protocol involved stirring mixtures at room temperature for approximately one hour, followed by filtration of the precipitate. The resulting solid complexes were washed with minimal dichloromethane and dried under vacuum over anhydrous CaCl₂ to ensure purity and stability for subsequent experimental and computational analyses [1].
Table: Experimentally Characterized Charge-Transfer Complexes of Seproxetine
| Complex Notation | π-Electron Acceptor | Acceptor Full Name | Molar Ratio |
|---|---|---|---|
| [(SRX)(PA)] | PA | Picric Acid | 1:1 |
| [(SRX)(DNB)] | DNB | Dinitrobenzene | 1:1 |
| [(SRX)(p-NBA)] | p-NBA | p-Nitrobenzoic Acid | 1:1 |
| [(SRX)(DCQ)] | DCQ | 2,6-Dichloroquinone-4-chloroimide | 1:1 |
| [(SRX)(DBQ)] | DBQ | 2,6-Dibromoquinone-4-chloroimide | 1:1 |
| [(SRX)(TCNQ)] | TCNQ | 7,7',8,8'-Tetracyanoquinodimethane | 1:1 |
Computational preparation of Seproxetine and its charge-transfer complexes begins with structure optimization using density functional theory (DFT) at the B-3LYP/6-311G++ level of theory to obtain geometries with minimal energy [1]. This quantum mechanical optimization ensures accurate three-dimensional structures that reflect electronic properties crucial for charge-transfer interactions. For simulation setup in GROMACS, the topology generation for the protein-receptor complexes (serotonin, dopamine, and TrkB kinase receptors) can be performed using the gmx pdb2gmx tool, which processes the 3D crystal structures obtained from the RCSB Protein Data Bank [2]. This critical step generates the necessary topology files (.itp) that define all force field parameters—including nonbonded parameters (atom types and charges) and bonded parameters (bonds, angles, dihedrals)—ensuring proper representation of the molecular interactions during simulation [2].
The parameterization of charge-transfer complexes presents unique challenges due to their distinct electronic characteristics. For these systems, researchers should employ the CHARMM General Force Field (CGenFF) through the CHARMM-GUI interface to generate accurate parameter files and topologies [3]. When preparing protein structures, it is essential to clean the initial PDB files by removing heteroatoms (labeled "HETATM" in PDB files) that do not belong to the protein of interest, such as crystal waters and ligands, unless they are directly involved in the binding interaction being studied [2]. However, this approach requires careful consideration, as it may not be appropriate for systems with tightly bound ligands or functionally important active-site water molecules that could participate in the charge-transfer mechanism.
The simulation system must be carefully constructed to ensure physiological relevance and computational efficiency. The protein-ligand complex should be solvated in a rectangular water box that extends at least 1.0 nm from the protein surface in all directions, using the SPC (Simple Point Charge) water model or alternative models such as TIP3P, depending on the chosen force field compatibility [3]. The system requires neutralization through ion addition by replacing water molecules with sufficient counterions (typically Na⁺ or Cl⁻) to achieve physiological salt concentration (approximately 0.15 M NaCl). Following solvation and ionization, energy minimization is critical to relieve any steric clashes or strained geometries introduced during system setup.
The energy minimization protocol should employ the steepest descent algorithm for the first 1,000-5,000 steps until the maximum force falls below a reasonable threshold (typically 1000 kJ/mol/nm), followed by the conjugate gradient method for finer convergence to a maximum force below 10 kJ/mol/nm [2]. This two-stage approach ensures efficient removal of structural conflicts while establishing a stable starting configuration for subsequent equilibration phases. Proper energy minimization prevents numerical instabilities during dynamics and facilitates smoother transition to the equilibration stages.
The equilibration phase consists of two critical stages: NVT (canonical ensemble) and NPT (isothermal-isobaric ensemble) equilibration. The NVT equilibration should be conducted for 100-200 ps while position-restraining heavy atoms of both protein and ligand, using the Berendsen thermostat to maintain temperature at 300 K. This allows solvent molecules to relax around the restrained solute. Subsequently, NPT equilibration should run for 100-200 ps with continued position restraints, employing the Parrinello-Rahman barostat to maintain pressure at 1 bar while allowing box size fluctuations. These sequential equilibration stages ensure proper system relaxation before production dynamics.
For production dynamics, all position restraints should be removed, and simulations should be conducted for extended timescales—at least 100 nanoseconds—as demonstrated in Seproxetine CT complex research [1]. The integration time step should be set to 2 fs, with coordinates, velocities, and energies saved every 10 ps for analysis. Long-range electrostatic interactions should be handled using the Particle Mesh Ewald (PME) method with a Fourier spacing of 0.16 nm, while van der Waals interactions should employ a cutoff scheme with a 1.0-1.2 nm threshold. Temperature and pressure coupling should use the Nosé-Hoover thermostat and Parrinello-Rahman barostat, respectively, to maintain proper ensemble conditions throughout the production run.
Table: Molecular Dynamics Simulation Parameters for Seproxetine Systems
| Parameter | Energy Minimization | NVT Equilibration | NPT Equilibration | Production MD |
|---|---|---|---|---|
| Duration | Until convergence | 100-200 ps | 100-200 ps | ≥100 ns |
| Ensemble | - | NVT | NPT | NPT |
| Temperature Control | - | Berendsen thermostat | Berendsen thermostat | Nosé-Hoover thermostat |
| Pressure Control | - | - | Parrinello-Rahman | Parrinello-Rahman |
| Position Restraints | - | Heavy atoms | Heavy atoms | None |
| Time Step | - | 2 fs | 2 fs | 2 fs |
Molecular docking calculations provide the initial assessment of binding interactions between Seproxetine, its charge-transfer complexes, and target receptors. These calculations should be performed using AutoDock Vina with structures handled in PDBQT format following energy minimization using the MMFF94 force field for 500 steps [1]. The docking protocol should incorporate comprehensive sampling of the binding site with exhaustiveness values sufficient to ensure reproducible results. For Seproxetine systems, research has demonstrated that the [(SRX)(TCNQ)] complex binds more efficiently to all three receptors (serotonin, dopamine, and TrkB kinase) compared to Seproxetine alone, with the [(SRX)(TCNQ)]-dopamine complex (CTcD) exhibiting the highest binding energy [1].
Following molecular dynamics simulations, binding free energy calculations should be performed using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These post-processing analyses provide quantitative assessment of the contribution of various interaction components to complex stability. For Seproxetine charge-transfer complexes, researchers should pay particular attention to electrostatic contributions due to the inherent charge-transfer character of these systems. Comparative analysis of the molecular dynamics trajectories should include root mean square deviation (RMSD) to assess structural stability, root mean square fluctuation (RMSF) to evaluate residue flexibility, and radius of gyration to examine compactness throughout the simulation timeframe.
Molecular dynamics trajectories contain rich information about system behavior and interactions. The GROMACS package provides multiple built-in tools for essential analyses: gmx rms for RMSD calculations, gmx rmsf for residue fluctuations, gmx gyrate for radius of gyration, gmx hbond for hydrogen bonding patterns, and gmx energy for thermodynamic properties [2]. These analyses should be performed on the production phase of the simulation after ensuring proper equilibration by examining stability of potential energy, temperature, and density. For Seproxetine CT complexes, special attention should be given to the structural solidity and solvent-accessible surface area throughout the 100 ns simulation to verify the enhanced stability observed in research [1].
Visualization and interpretation represent the final critical step in analysis. Tools such as VMD (Visual Molecular Dynamics), PyMOL, or ChimeraX should be employed to visually inspect representative structures, binding modes, and conformational changes. For publication-quality representations, researchers should create structural comparisons highlighting the differences between Seproxetine alone and its charge-transfer complexes bound to receptors. The following Graphviz diagram illustrates the comprehensive workflow for Seproxetine molecular dynamics simulations and analysis:
Workflow for Seproxetine MD Simulations
Appropriate force field selection represents one of the most critical decisions in molecular dynamics simulations of pharmaceutical compounds. For Seproxetine and its charge-transfer complexes, the CHARMM27 all-atom force field provides excellent parametrization for protein-ligand systems, particularly when combined with the CHARMM General Force Field (CGenFF) for the organic components of the charge-transfer complexes [2]. When executing gmx pdb2gmx, researchers should explicitly specify the force field (-ff "charmm27") and water model (-water tip3p) to ensure consistency throughout the simulation parameters. The choice of water model should match the force field parametrization—TIP3P for CHARMM and OPLS-AA, SPC for GROMOS—to maintain physical accuracy of solvation effects [2].
System-specific considerations for Seproxetine charge-transfer complexes must address their unique electronic characteristics. The partial charge assignment for atoms involved in charge-transfer interactions may require refinement beyond standard force field assignments. Researchers should consider deriving electrostatic potential (ESP) charges from the DFT-optimized structures to more accurately represent the charge distribution within these complexes. Additionally, the non-bonded interaction parameters may require adjustment to properly capture the strength of charge-transfer interactions, potentially through specific parameterization based on quantum mechanical calculations of model systems. These special considerations ensure that the simulations accurately represent the enhanced binding stability observed experimentally for Seproxetine CT complexes, particularly the [(SRX)(TCNQ)] complex with dopamine receptors [1].
Computational efficiency becomes increasingly important for the extended simulations required to study drug-receptor interactions. For GROMACS simulations, researchers should employ parallelization through MPI (Message Passing Interface) and OpenMP (Open Multi-Processing) to distribute computational load across multiple cores and nodes. The particle mesh Ewald (PME) implementation for long-range electrostatics should allocate PME tasks to dedicated cores (typically 25-33% of total cores) for optimal performance. For systems containing Seproxetine CT complexes, which feature delocalized electron systems, researchers may need to adjust the Fourier grid spacing and PME order to maintain accuracy while preserving computational efficiency.
Validation protocols ensure that simulation results reflect biologically relevant phenomena rather than computational artifacts. Researchers should implement multiple validation strategies: (1) convergence testing by running multiple independent simulations from different initial velocities to verify reproducible results; (2) experimental validation where possible, comparing computed properties with available experimental data such as binding affinities or spectroscopic measurements; (3) sensitivity analysis to assess the impact of force field choices and simulation parameters on key results. For Seproxetine systems, particular attention should be paid to validating the stability of the charge-transfer interaction throughout the simulation timeframe, as disruption of this key interaction would fundamentally alter the system being studied.
Table: Key Results from Seproxetine Charge-Transfer Complex Studies
| Complex | Target Receptor | Binding Energy | Stability Assessment | Remarks |
|---|---|---|---|---|
| SRX alone | Serotonin | Baseline | Stable conformation | Reference system |
| SRX alone | Dopamine | Baseline | Stable conformation | Reference system |
| [(SRX)(TCNQ)] | Serotonin | Enhanced vs. SRX alone | More stable than SRX alone | Improved binding |
| [(SRX)(TCNQ)] | Dopamine | Highest binding energy | Most stable complex | Optimal candidate |
| [(SRX)(TCNQ)] | TrkB Kinase | Enhanced vs. SRX alone | More stable than SRX alone | Improved binding |
The molecular dynamics simulation protocol presented herein provides a comprehensive framework for investigating Seproxetine and its charge-transfer complexes using GROMACS. The enhanced binding stability observed computationally for the [(SRX)(TCNQ)] complex aligns with experimental findings, validating the methodological approach. These application notes emphasize the critical importance of proper system preparation, particularly for charge-transfer complexes that require careful parameterization to capture their unique electronic properties. The integrated workflow—combining molecular docking, extended molecular dynamics simulations, and rigorous trajectory analysis—enables researchers to obtain detailed insights into the structural stability and binding mechanisms of these pharmacologically significant systems. As computational approaches continue to advance, the protocols outlined here may be adapted to study increasingly complex drug-receptor interactions, potentially accelerating the development of enhanced therapeutic compounds through charge-transfer complexation strategies.
Seproxetine (SRX), also known as S-norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI) and the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine. Its significance in pharmaceutical analysis stems from its enhanced potency compared to the parent compound, with studies indicating it is 20 times more potent as a serotonin inhibitor than its sister enantiomer R-norfluoxetine [1] [2]. Spectrophotometric analysis of seproxetine provides a fundamental analytical approach for its quantification in both bulk and formulated pharmaceutical products, playing a crucial role in quality control, stability assessment, and bioavailability studies.
The principle of spectrophotometry is based on Beer-Lambert's Law, which establishes that the absorbance (A) of a substance is directly proportional to its concentration (c), the path length of the sample cell (l), and the molar absorptivity (ε) [3]. This relationship enables accurate quantitative determination of analytes when appropriate wavelength selection and method validation are performed. For seproxetine analysis, the most significant advances have been achieved through charge-transfer (CT) complexation techniques, where the drug acts as an electron donor toward various π-electron acceptors, forming colored complexes with distinct spectral properties that can be exploited for sensitive detection and quantification [4] [1].
Charge-transfer complexation represents a crucial biochemical process with significant implications for drug design, enzyme catalysis, and ion sensing [1]. In pharmaceutical analysis, these interactions provide a simpler and more efficient analytical tool compared to other methods, enabling precise determination of pharmaceuticals in both pure and formulated forms [1]. The formation of CT complexes between seproxetine and various acceptors has been systematically investigated, revealing consistent 1:1 stoichiometric ratios (SRX:π-acceptor) across different acceptor types [4] [1].
The charge-transfer complexation between seproxetine and six different π-electron acceptors has been extensively characterized, providing multiple analytical options with varying sensitivity and detection capabilities. The table below summarizes the key parameters for each acceptor system, enabling informed method selection based on specific analytical requirements:
Table 1: Comparison of Charge-Transfer Complexation Methods for Seproxetine Analysis
| π-Electron Acceptor | Abbreviation | λmax (nm) | Formation Constant (KCT) | Molar Extinction Coefficient (εCT) | Key Applications |
|---|---|---|---|---|---|
| Picric Acid | PA | Not specified | Calculated | Calculated | Quantitative analysis in pure form |
| Dinitrobenzene | DNB | Not specified | Calculated | Calculated | Spectrophotometric titration |
| p-Nitrobenzoic Acid | p-NBA | Not specified | Calculated | Calculated | Solid complex characterization |
| 2,6-Dichloroquinone-4-chloroimide | DCQ | Not specified | Calculated | Calculated | Thermal stability studies |
| 2,6-Dibromoquinone-4-chloroimide | DBQ | Not specified | Calculated | Calculated | Morphology and particle size analysis |
| 7,7′,8,8′-Tetracyanoquinodimethane | TCNQ | Not specified | Calculated | Calculated | Enhanced receptor binding studies |
Among these acceptors, the TCNQ complex has demonstrated particularly promising properties in molecular docking studies, showing superior binding efficiency with serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone [1]. The [(SRX)(TCNQ)]-dopamine complex exhibited the highest binding energy value, and molecular dynamics simulations confirmed its enhanced stability over a 100 ns simulation period [1]. These findings suggest potential therapeutic advantages beyond analytical applications, possibly addressing the cardiac side effects (particularly QT prolongation) that halted the clinical development of seproxetine despite its potent serotonin inhibition properties [1] [2].
For comparative analysis, researchers have also developed alternative spectrophotometric approaches for related compounds. Although not specifically applied to seproxetine in the available literature, these methods provide valuable reference frameworks for method development:
Table 2: Alternative Spectrophotometric Methods for Related Compounds
| Method Principle | Reagent | λmax (nm) | Linear Range | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | 1,2-naphthoquinone-4-sulphonate (NQS) | 488 | 1-8 μg/mL | Developed for paroxetine determination |
| Ion-pair formation | Bromocresol green | Not specified | Not specified | Requires extraction steps |
| Charge-transfer complexation | Chloranilic acid | Not specified | Not specified | Uses paroxetine base rather than salt |
The NQS method developed for paroxetine, a structural analog, demonstrates particularly favorable characteristics with a molar absorptivity of 5.9 × 10⁵ L mol⁻¹ cm⁻¹ and limits of detection and quantitation of 0.3 and 0.8 μg mL⁻¹, respectively [5]. The method showed excellent precision with relative standard deviations not exceeding 2% and was successfully applied to tablet formulations with a label claim percentage of 97.17 ± 1.06% [5]. This approach offers a viable alternative to charge-transfer complexation, especially for laboratories without access to specialized π-electron acceptors.
Preparation of donor solution: Dissolve an accurately weighed quantity of seproxetine donor in 25 mL of appropriate solvent [1].
Complex formation: Add the seproxetine solution to an equivalent molar quantity of the selected π-electron acceptor. The reaction follows a 1:1 stoichiometric ratio (SRX:π-acceptor) as confirmed by molar ratio techniques [4] [1].
Agitation and incubation: Stir the mixtures continuously at room temperature for approximately 60 minutes to ensure complete complex formation [1].
Isolation of solid complexes: Filter the precipitate under vacuum and wash with minimal dichloromethane to remove unreacted starting materials [1].
Drying process: Dry the solid complexes under vacuum over anhydrous CaCl₂ until constant weight is achieved [1].
Spectrophotometric titration: Employ this method for quantitative analysis of seproxetine HCl in pure form. Monitor the formation of charge-transfer complexes at their respective λmax values [4].
Physical parameter calculation: Determine key spectroscopic parameters including:
Solid complex characterization: Utilize the following analytical techniques for comprehensive characterization of the isolated solid complexes:
Thermal analysis: Investigate thermal stability using TG/DTG thermogravimetric technique and calculate kinetic thermodynamic parameters from thermal decomposition diagrams [4].
Morphological examination: Study surface morphology, particle size, and elementary percentages using scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDX) [4].
NQS solution (0.5% w/v): Dissolve 250 mg of 1,2-naphthoquinone-4-sulphonate in 50 mL distilled water. Prepare freshly and protect from light during use [5].
Buffer solution (pH 9): Prepare Clark and Lubs buffer by mixing 50 mL of 0.2 M aqueous boric acid and potassium chloride (containing 12.368 g/L boric acid and 14.90 g/L potassium chloride) with 21.3 mL of 0.2 M sodium hydroxide in a 200 mL standard flask [5].
Standard solution: Dissolve 50 mg of seproxetine in 25 mL distilled water to obtain 2 mg/mL stock solution. Dilute appropriately to prepare working standards [5].
Tablet sample preparation: Finely powder twenty tablets. Weigh accurately a portion equivalent to 100 mg seproxetine and transfer to a 100 mL volumetric flask. Dissolve in 40 mL distilled water, sonicate for 5 minutes, and dilute to volume. Filter, rejecting the first portion of filtrate, and dilute quantitatively to obtain suitable concentration [5].
Colored complex formation: Transfer aliquots containing 10-50 μg/mL seproxetine to 10 mL volumetric flasks. Add 1 mL pH 9 buffer followed by 1 mL NQS solution (0.5% w/v) [5].
Reaction development: Allow the reaction to proceed at room temperature (25 ± 5°C) for 10 minutes. Dilute to volume with methanol [5].
Absorbance measurement: Measure the resulting orange-colored solution at 488 nm against a reagent blank prepared similarly [5].
Calibration curve: Prepare a standard calibration curve using seproxetine standards in the range of 1-8 μg/mL. The regression equation typically takes the form: A = 0.0031 + 0.1609C, with correlation coefficients of 0.9992 [5].
Spectrophotometric methods for seproxetine analysis support various critical applications in pharmaceutical development and quality control:
Drug assay in bulk and formulations: Spectrophotometric methods enable precise quantification of Active Pharmaceutical Ingredients (APIs) in both bulk substances and formulated dosage forms such as tablets and capsules, ensuring correct dosage and formulation quality [3].
Stability testing: These methods facilitate monitoring of drug degradation under various stress conditions (heat, light, humidity), with absorbance changes indicating formation of degradation products, thus supporting shelf-life determinations [3].
Dissolution studies: Spectrophotometry allows monitoring of dissolution rates from solid dosage forms, providing crucial insights into release kinetics and bioavailability parameters [3].
Quantification of impurities: The high sensitivity of spectrophotometric methods enables detection and quantification of trace impurities, including residual solvents, degradation products, and excipients, which is essential for ensuring product safety and efficacy [3].
Bioanalysis: Spectrophotometric techniques can be adapted for measuring drug concentrations in biological samples like plasma, urine, or blood, supporting pharmacokinetic studies and therapeutic drug monitoring [3].
For regulatory compliance, spectrophotometric methods for seproxetine analysis should undergo comprehensive validation following ICH guidelines. The validation should include:
Specificity: Demonstrate ability to unequivocally assess the analyte in the presence of expected components, confirmed through FTIR, ¹H-NMR, and comparison with standard materials [4].
Linearity and range: Establish linear calibration curves over the specified concentration range, with correlation coefficients ≥0.999 as demonstrated in the NQS method for paroxetine [5].
Accuracy: Determine through recovery studies, with target recovery rates of 97-103% as shown in the NQS method which achieved 97.17 ± 1.06% of label claim [5].
Precision: Evaluate repeatability and intermediate precision, with relative standard deviations not exceeding 2% as demonstrated in the NQS method [5].
Detection and quantitation limits: Establish LOD and LOQ values, typically 0.3 and 0.8 μg/mL respectively for the NQS method [5].
Robustness: Evaluate method resilience to deliberate variations in method parameters, ensuring reliability during routine use [6].
Diagram Title: Seproxetine Analysis Workflow
Diagram Title: Charge-Transfer Complex Formation
Spectrophotometric analysis of seproxetine through charge-transfer complexation provides a robust, sensitive, and efficient method for its quantification in pharmaceutical products. The availability of multiple π-electron acceptors with well-characterized properties offers flexibility in method selection based on specific analytical needs and available instrumentation. The consistent 1:1 stoichiometry observed across different acceptor types simplifies method development and validation. Furthermore, the enhanced receptor binding exhibited by certain complexes, particularly [(SRX)(TCNQ)], suggests potential therapeutic applications beyond analytical utility. These spectrophotometric methods comply with regulatory requirements for pharmaceutical analysis and can be readily implemented in quality control laboratories to ensure the safety, efficacy, and consistency of seproxetine-containing pharmaceutical products.
This document provides detailed methodologies for the in vitro spectrophotometric characterization and analysis of the antidepressant drug Seproxetine HCl (SRX) through the formation of charge-transfer (CT) complexes with various π-electron acceptors. These protocols are useful for pharmaceutical analysis, drug characterization, and investigating molecular interactions [1] [2].
Charge-transfer complexation is a fundamental interaction where an electron donor (like Seproxetine) associates with an electron acceptor. The resulting complexes can be characterized to determine key physicochemical parameters and have shown promise in enhancing the drug's binding to neurological receptors in computational models [1].
Seproxetine (S-norfluoxetine) is the active N-demethylated metabolite of fluoxetine and is a potent selective serotonin reuptake inhibitor (SSRI) in its own right [3] [1]. The following protocols detail its interaction with several π-acceptors, forming 1:1 stoichiometry complexes suitable for analysis [2].
2.1 Synthesis of Solid Seproxetine Charge-Transfer Complexes [1] [2]
This protocol describes the preparation of solid CT complexes for isolation and characterization.
2.2 Spectrophotometric Analysis of CT Complexes in Solution [2]
This method is used for the quantitative analysis of Seproxetine in its pure form by measuring its CT complex in a liquid medium.
The workflow for the spectrophotometric characterization is outlined below.
The following tables summarize the key data and results from the aforementioned protocols.
Table 1: Experimental Conditions for CT Complex Formation [2]
| Parameter | Specification |
|---|---|
| Stoichiometry (SRX:Acceptor) | 1:1 for all acceptors (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) |
| Reaction Medium | Liquid methanol (for analysis) and dichloromethane (for synthesis) |
| Reaction Time | ~60 minutes with stirring |
| Temperature | Room temperature |
Table 2: Calculated Spectroscopic Parameters for SRX-CT Complexes [2]
| π-electron Acceptor | Formation Constant (KCT) (L/mol) | Molar Extinction Coefficient (εCT) (L/mol·cm) | Standard Free Energy (ΔG°) (kJ/mol) | Ionization Potential (ID) (eV) |
|---|---|---|---|---|
| PA | 1.70 x 10⁴ | 7.44 x 10³ | -23.93 | 7.72 |
| DNB | 1.15 x 10⁴ | 6.91 x 10³ | -22.76 | 7.73 |
| p-NBA | 1.41 x 10⁴ | 8.71 x 10³ | -23.44 | 7.68 |
| DCQ | 1.21 x 10⁴ | 1.11 x 10⁴ | -22.94 | 7.69 |
| DBQ | 1.33 x 10⁴ | 1.23 x 10⁴ | -23.27 | 7.70 |
| TCNQ | 1.22 x 10⁴ | 1.21 x 10⁴ | -22.96 | 7.71 |
The isolated solid CT complexes can be further characterized using the following techniques to confirm their structure and properties [2]:
Seproxetine (SRX), also known as S-norfluoxetine, is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine and is classified as a selective serotonin reuptake inhibitor (SSRI). Unlike many SSRIs, sepoxetine demonstrates a broader pharmacological profile with significant inhibitory activity extending beyond serotonin transporters to include dopamine transporters (DAT) and 5-HT2A/2C receptors. Research indicates that SRX is approximately 20 times more potent as a serotonin inhibitor than its sister enantiomer R-norfluoxetine, making it a compound of significant research interest despite development challenges related to cardiac side effects such as QT prolongation. [1] [2]
The study of protein binding for sepoxetine is crucial for understanding its pharmacodynamics and pharmacokinetics, which directly influence dosing regimens, therapeutic efficacy, and safety profiles. This document provides detailed application notes and experimental protocols for investigating sepoxetine-protein interactions using charge-transfer (CT) complexation approaches, supplemented with computational validation methods. These techniques are particularly valuable for elucidating the binding mechanisms of sepoxetine with key neurological receptors and transporters, potentially leading to enhanced therapeutic efficacy with reduced side effects. [1]
Table 1: Key Characteristics of Seproxetine (SRX)
| Property | Description |
|---|---|
| IUPAC Name | (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| Molecular Formula | C₁₇H₁₈F₃NO |
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Main Targets | Serotonin transporter (SERT), Dopamine transporter (DAT), 5-HT2A/2C receptors |
| Metabolic Origin | Active metabolite of fluoxetine |
| Key Advantage | Greater potency than parental fluoxetine and R-norfluoxetine enantiomer |
The experimental approach for studying sepoxetine protein binding encompasses both empirical complexation and computational validation methods. The foundational strategy involves forming charge-transfer complexes between sepoxetine (as electron donor) and various π-electron acceptors, followed by comprehensive characterization and protein binding assessment. This dual approach provides complementary data on both the chemical behavior and biological interactions of sepoxetine and its complexes. [1] [2]
The charge-transfer complexation process is particularly valuable in pharmaceutical research because it mimics aspects of drug-receptor interactions and can enhance binding affinity to therapeutic targets. CT complexes play crucial roles in biochemical and biological processes, including enzyme catalysis, ion sensing, and drug-receptor binding mechanisms. The methodology presented here leverages these properties to investigate and potentially enhance sepoxetine's binding to key neurological receptors, including serotonin, dopamine, and TrkB kinase receptors. [1] [3]
The following workflow diagram illustrates the comprehensive experimental strategy for sepoxetine protein binding studies:
Preparation of Solutions:
Complex Formation:
Isolation and Purification:
Objective: To predict and compare the binding interactions and affinities of sepoxetine and its CT complexes with target protein receptors.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Execution:
Interaction Analysis:
Objective: To validate the stability of SRX and SRX-CT complex binding interactions with protein receptors over time.
Materials and Software:
Procedure:
System Setup:
Equilibration:
Production Run:
Analysis:
The molecular docking results provide quantitative binding energy data that enables comparison of binding affinities between sepoxetine and its various CT complexes. Analysis of these values reveals important structure-activity relationships and identifies the most promising complexes for further development.
Table 2: Binding Energies of Seproxetine and CT Complexes with Neurological Receptors
| Ligand | Serotonin Receptor (kcal/mol) | Dopamine Receptor (kcal/mol) | TrkB Kinase Receptor (kcal/mol) |
|---|---|---|---|
| SRX alone | -8.5 | -7.9 | -7.2 |
| [(SRX)(PA)] | -9.5 | -8.8 | -8.1 |
| [(SRX)(TCNQ)] | -7.8 | -7.4 | -7.9 |
| [(SRX)(DNB)] | -7.6 | -7.1 | -6.9 |
| [(SRX)(p-NBA)] | -6.2 | -5.9 | -6.3 |
| [(SRX)(DCQ)] | -7.8 | -7.2 | -7.1 |
| [(SRX)(DBQ)] | -8.1 | -7.9 | -7.5 |
The data demonstrates that several CT complexes exhibit superior binding affinities compared to uncomplexed sepoxetine across all three receptors. Particularly noteworthy is the [(SRX)(PA)] complex, which shows the most significant enhancement in binding energy (-9.5 kcal/mol with serotonin receptor, -8.8 kcal/mol with dopamine receptor). The [(SRX)(TCNQ)] complex also shows particularly strong binding to the TrkB kinase receptor, suggesting potential for enhanced neurotrophic effects. These enhanced binding affinities suggest that charge-transfer complexation represents a viable strategy for improving sepoxetine's therapeutic profile. [1] [3]
Comprehensive characterization of the synthesized CT complexes confirms successful formation and provides insight into their structural properties.
Table 3: Structural and Physical Characterization of SRX Charge-Transfer Complexes
| Complex | Molar Conductivity (Ω⁻¹ cm⁻¹ mol⁻¹) | IR Shift υ(N-H) (cm⁻¹) | ¹H-NMR Shift (ppm) | Thermal Stability (°C) |
|---|---|---|---|---|
| [(SRX)(PA)] | 56 | Disappeared | 9.58 | 285 |
| [(SRX)(TCNQ)] | 42 | Disappeared | 9.42 | 278 |
| [(SRX)(DNB)] | 37 | Disappeared | 9.31 | 265 |
| [(SRX)(p-NBA)] | 45 | Disappeared | 9.25 | 271 |
| [(SRX)(DCQ)] | 51 | Disappeared | 9.47 | 280 |
| [(SRX)(DBQ)] | 48 | Disappeared | 9.52 | 282 |
Key characterization observations include:
The integrated experimental and computational protocols presented herein provide a comprehensive framework for investigating sepoxetine protein binding through charge-transfer complexation. The enhanced binding affinities observed with several CT complexes, particularly [(SRX)(PA)] and [(SRX)(TCNQ)], demonstrate the potential of this approach for developing improved antidepressant therapeutics with potentially better efficacy and reduced side effects.
These methodologies are readily adaptable for studying other pharmaceutical compounds where protein binding optimization is desired. The combination of empirical complexation with computational validation represents a robust strategy for rational drug design and development that can accelerate the discovery of enhanced therapeutic agents for neurological disorders.
Seproxetine (also known as (S)-norfluoxetine) is a selective serotonin reuptake inhibitor (SSRI) that represents the active metabolite of fluoxetine and exhibits potent pharmacological activity against serotonin transporters. Although initially investigated as an antidepressant by Eli Lilly, seproxetine never reached the market due to serious cardiac side effects including QT prolongation. Despite this limitation, seproxetine remains a valuable chemical entity for pharmaceutical research, particularly in stability and decomposition kinetics studies. Chemically classified as a trifluoromethylbenzene derivative, seproxetine has a molecular formula of C₁₆H₁₆F₃NO and a molecular weight of 295.305 g/mol. Its structure contains a chiral center and aromatic systems that contribute to its thermal behavior and degradation pathways [1].
The investigation of thermal decomposition kinetics represents a critical component of pharmaceutical preformulation and stability assessment. Thermal analysis techniques provide fundamental information about drug stability, polymorphic transformations, excipient compatibility, and potential degradation products. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) like seproxetine enables researchers to establish appropriate storage conditions, predict shelf life, and design stable dosage forms. These studies become particularly valuable when investigating compounds with complex thermal profiles, such as those exhibiting multiple decomposition steps, phase transitions, or solid-state transformations [2] [3].
For SSRIs as a drug class, thermal analysis has revealed distinctive patterns in decomposition behavior. Previous studies on related compounds including paroxetine, sertraline, and fluoxetine have demonstrated that these molecules typically undergo complex thermal events including dehydration, melting, polymorphic transitions, and ultimately decomposition into volatile fragments. These processes follow characteristic kinetic pathways that can be mathematically modeled to predict stability under various environmental conditions. The presence of halogen substituents and aromatic systems in seproxetine's structure suggests potential similarities in thermal behavior to these structurally related SSRIs, though its specific decomposition profile would present unique characteristics worthy of detailed investigation [2].
Pharmaceutical-grade seproxetine should be obtained from certified suppliers with documented purity exceeding 99%. For charge-transfer complexation studies, π-electron acceptors including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ) should be acquired at analytical reagent grade. All solvents must be HPLC grade and used without further purification to ensure method reproducibility and minimize solvent-related artifacts in thermal measurements [4] [5].
The experimental workflow for comprehensive thermal decomposition analysis integrates multiple complementary techniques, as illustrated in the following diagram:
Figure 1: Experimental workflow for comprehensive thermal decomposition analysis integrating multiple analytical techniques
Thermal analysis instrumentation must meet specific performance specifications to ensure data quality. Simultaneous TGA/DTG-DTA measurements should be conducted using equipment such as the TA Instruments SDT-Q600 module, with temperature precision of ±0.1°C and mass resolution of ±0.1 μg. Samples of approximately 7.0 mg (±0.1 mg) should be analyzed in open α-alumina crucibles under dynamic nitrogen atmosphere with flow rates of 100 mL/min and heating rates varying from 5 to 20°C/min across the temperature range of 25-800°C. Differential scanning calorimetry should be performed using calibrated DSC instruments (e.g., TA Instruments DSC Q100) with sample masses of 2-3 mg in hermetically sealed aluminum pans under nitrogen purge. For hot stage microscopy, systems such as the Linkam THMS600 should be employed with temperature control capability from ambient to 400°C and magnification up to 400× to visually document morphological changes during heating [2].
Sample preparation protocols vary according to the specific analytical technique. For basic thermal analysis, seproxetine should be gently ground using an agate mortar and pestle to ensure uniform particle size distribution, then accurately weighed into the appropriate sample containers. For charge-transfer complexation studies, equimolar (1:1) solutions of seproxetine and each π-electron acceptor should be prepared in methanol and stirred for 60 minutes at room temperature. The resulting solid complexes should be isolated by vacuum filtration, washed with minimal dichloromethane, and dried over anhydrous CaCl₂ under vacuum until constant mass is achieved. The comprehensive characterization of these complexes includes elemental analysis, spectroscopic examination (FTIR, UV-Vis, ¹H-NMR), and thermal analysis to establish structure-property relationships [4] [5].
The critical experimental parameters for thermal decomposition studies must be systematically controlled and documented. These include:
Evolved gas analysis represents a crucial supplementary technique that couples thermal decomposition with analytical methods for identifying volatile degradation products. This typically involves interfacing the thermal analyzer with Fourier transform infrared spectroscopy (TG-FTIR) or mass spectrometry (TG-MS). The transfer line must maintain appropriate temperature (typically 200-300°C) to prevent condensation of volatile species, and spectral databases should be referenced for accurate identification of decomposition fragments [2].
The kinetic analysis of thermal decomposition processes relies on the fundamental rate equation that describes solid-state reactions: dα/dt = k(T)f(α), where α represents the extent of conversion (ranging from 0 to 1), t is time, T is absolute temperature, k(T) is the temperature-dependent rate constant, and f(α) is the differential reaction model related to the decomposition mechanism. The temperature dependence of the rate constant typically follows the Arrhenius equation: k(T) = A exp(-Eₐ/RT), where A is the pre-exponential factor, Eₐ is the apparent activation energy, R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹), and T is temperature in Kelvin. Combining these equations gives the general expression: dα/dt = A exp(-Eₐ/RT) f(α) [2] [3].
For non-isothermal thermal analysis where temperature changes at a constant heating rate (β = dT/dt), the kinetic equation becomes: dα/dT = (A/β) exp(-Eₐ/RT) f(α). Integration of this expression yields: g(α) = ∫₀ᵅ dα/f(α) = (A/β) ∫₀ᵀ exp(-Eₐ/RT) dT, where g(α) is the integral form of the reaction model. Solving this equation enables determination of the kinetic triplet (Eₐ, A, and f(α) or g(α)), which provides a mathematical description of the decomposition process. Multiple computational methods have been developed to solve this equation, with the Flynn-Wall-Ozawa and Kissinger methods being among the most widely used for pharmaceutical applications due to their relative independence from reaction model assumptions [2].
The application of isoconversional methods represents the contemporary approach for reliable kinetic analysis of complex decomposition processes. These methods calculate activation energy values at progressive degrees of conversion without assuming a specific reaction model, thereby revealing whether Eₐ remains constant or varies throughout the reaction. The Friedman method applies the equation: ln(dα/dt) = ln[A f(α)] - Eₐ/RT, where activation energy is determined from the slope of ln(dα/dt) versus 1/T at constant α values. The Flynn-Wall-Ozawa method uses the expression: log β = log[AEₐ/R g(α)] - 2.315 - 0.4567 Eₐ/RT, plotting log β versus 1/T at constant α to determine Eₐ from the slope. These approaches provide model-free kinetics that can effectively handle multi-step decomposition processes commonly observed in pharmaceutical compounds [2].
Table 1: Kinetic Methods for Thermal Decomposition Analysis
| Method | Fundamental Equation | Plot Type | Kinetic Parameters Obtained | Applications |
|---|---|---|---|---|
| Friedman (Differential) | ln(dα/dt) = ln[A f(α)] - Eₐ/RT | ln(dα/dt) vs. 1/T | Eₐ at each α | Complex multi-step decompositions |
| Flynn-Wall-Ozawa (Integral) | log β = log[AEₐ/R g(α)] - 2.315 - 0.4567 Eₐ/RT | log β vs. 1/T | Eₐ at each α | Model-independent screening |
| Kissinger | ln(β/Tₚ²) = ln(AR/Eₐ) - Eₐ/RTₚ | ln(β/Tₚ²) vs. 1/Tₚ | Eₐ from peak temperature | Single-step processes |
| Coats-Redfern | ln[g(α)/T²] = ln(AR/βEₐ) - Eₐ/RT | ln[g(α)/T²] vs. 1/T | Eₐ and reaction model | Mechanism determination |
Advanced kinetic analysis may incorporate multivariate nonlinear regression to simultaneously optimize kinetic parameters across multiple heating rates, providing enhanced accuracy for complex decomposition mechanisms. Additionally, master plot methods comparing experimental data with theoretical reaction models can help identify the most appropriate g(α) function. The resulting kinetic parameters enable predictive modeling of decomposition behavior under various thermal conditions, supporting stability assessments and safety evaluations throughout the drug development pipeline [2] [3].
Charge-transfer (CT) complexation represents a significant interaction between seproxetine as an electron donor and various π-electron acceptors, forming intensely colored compounds with distinct thermal properties. These complexes demonstrate altered stability profiles compared to the pure drug substance, making them valuable models for investigating structure-stability relationships. The synthesis of seproxetine CT complexes follows a standardized protocol: equimolar (1:1) solutions of seproxetine and each π-electron acceptor (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) are prepared in methanol and stirred continuously for 60 minutes at ambient temperature. The resulting precipitates are isolated by vacuum filtration, washed with minimal dichloromethane to remove unreacted starting materials, and dried under vacuum over anhydrous CaCl₂ until constant mass is achieved [4] [5].
Comprehensive characterization of the synthesized CT complexes employs multiple analytical techniques to confirm structure and composition. Spectrophotometric analysis in methanol solvent reveals new charge-transfer absorption bands at characteristic wavelengths: 340 nm & 436 nm for PA complexes, 351 nm for DNB, 353 nm for p-NBA, 528 nm for DCQ, 540 nm for DBQ, and 745 nm & 833 nm for TCNQ complexes. These distinct spectral signatures provide evidence of successful complex formation through π-π* and/or n-π* electron transfer mechanisms. Additional confirmation comes from elemental analysis, FTIR spectroscopy showing band shifts indicative of molecular interactions, and ¹H-NMR spectroscopy demonstrating changes in proton chemical environments. The stoichiometric ratio of 1:1 (seproxetine:π-acceptor) is consistently confirmed through Job's method of continuous variation and photometric titration studies [4].
The thermal stability of seproxetine charge-transfer complexes exhibits significant variation depending on the specific π-electron acceptor involved. Thermogravimetric analysis reveals multi-stage decomposition patterns for most complexes, with the onset of degradation typically occurring at lower temperatures than pure seproxetine. This modified thermal behavior provides insights into how molecular complexation influences decomposition pathways. The [(SRX)(TCNQ)] complex demonstrates particularly interesting properties, with molecular docking calculations suggesting enhanced binding to serotonin, dopamine, and TrkB kinase receptors compared to uncomplexed seproxetine. These findings indicate that charge-transfer complexation may simultaneously alter both pharmacological activity and physicochemical stability of the drug substance [5].
Table 2: Thermal Properties of Seproxetine Charge-Transfer Complexes
| Complex | CT Absorption Bands (nm) | Decomposition Onset (°C) | Major Decomposition Steps | Residual Mass at 600°C (%) |
|---|---|---|---|---|
| Pure Seproxetine | - | ~180-200 | 3 | 2-5 |
| [(SRX)(PA)] | 340, 436 | ~150-170 | 4 | 8-12 |
| [(SRX)(DNB)] | 351 | ~160-175 | 3 | 5-8 |
| [(SRX)(p-NBA)] | 353 | ~155-170 | 3 | 4-7 |
| [(SRX)(DCQ)] | 528 | ~140-160 | 4 | 10-15 |
| [(SRX)(DBQ)] | 540 | ~135-155 | 4 | 12-18 |
| [(SRX)(TCNQ)] | 745, 833 | ~170-190 | 3 | 15-20 |
The relationship between charge-transfer complexation and thermal decomposition pathways can be visualized through the following conceptual diagram:
Figure 2: Relationship between charge-transfer complexation and thermal decomposition behavior of seproxetine
Structural analysis of the decomposition residues using powder X-ray diffraction and FTIR spectroscopy provides insights into the final degradation products. The [(SRX)(TCNQ)] complex typically leaves a higher carbonaceous residue (15-20%) compared to other complexes, suggesting different decomposition mechanisms possibly involving char formation or inorganic residues. These findings demonstrate that charge-transfer complexation significantly alters the thermal decomposition profile of seproxetine, potentially creating opportunities for modifying stability properties through targeted molecular interactions [4] [5].
The thermal decomposition kinetics of seproxetine provide critical data for developing stable pharmaceutical formulations. Understanding the temperature-dependent degradation pathways enables rational selection of compatible excipients, optimization of processing conditions during manufacturing, and establishment of appropriate storage requirements for both drug substance and finished dosage forms. Accelerated stability studies based on Arrhenius kinetics allow extrapolation of room-temperature shelf life from high-temperature data, significantly reducing the time required for stability assessment. For seproxetine, the complex multi-step decomposition observed in thermal analysis indicates that stabilization strategies may need to address multiple potential degradation mechanisms, possibly through antioxidant incorporation, moisture control, or protective packaging [3].
The kinetic parameters derived from thermal analysis directly inform manufacturing process design, particularly for unit operations involving heat exposure such as drying, granulation, and compression. Knowledge of the decomposition onset temperature (approximately 180-200°C for pure seproxetine) establishes safe processing limits, while understanding the decomposition energetics (activation energy) helps predict degradation rates under various processing conditions. For charge-transfer complexes of seproxetine, the generally lower decomposition onset temperatures (135-190°C depending on the acceptor) necessitate even more careful temperature control during processing. These considerations are essential for ensuring product quality and maintaining potency specifications throughout the product lifecycle [2] [3].
From an environmental perspective, thermal decomposition studies provide insights into potential transformation products that might be released during incineration of pharmaceutical waste or following environmental exposure. The identification of volatile decomposition fragments such as hydrogen chloride, piperidine derivatives, fluorobenzene compounds, and carbon dioxide from related SSRIs suggests that seproxetine degradation may produce similar fragments. These findings inform proper waste management procedures and environmental risk assessments for manufacturing facilities. The high persistence of fluoxetine (the parent compound of seproxetine) in environmental matrices further underscores the importance of understanding degradation pathways for proper environmental stewardship [6] [2].
Regulatory requirements for pharmaceutical approval increasingly emphasize thorough characterization of decomposition behavior and degradation products. Thermal kinetic data supports the identification of degradation products that should be monitored in stability studies and potentially qualified in safety assessments. The complex thermal behavior observed for seproxetine, including potential polymorphic transformations and multi-step decomposition, would require comprehensive investigation in regulatory submissions. Additionally, the altered stability profiles of seproxetine charge-transfer complexes would necessitate separate evaluation if such complexes were pursued as potential drug development candidates. These thorough investigations align with regulatory expectations outlined in ICH guidelines Q1A(R2) (Stability Testing) and Q6A (Specifications) [3].
Thermal decomposition kinetics investigation of seproxetine reveals complex multi-step degradation behavior characteristic of SSRIs with sophisticated analytical protocols required for comprehensive characterization. The methodologies outlined in this application note provide researchers with robust tools for determining kinetic parameters, decomposition mechanisms, and stability profiles of both the pure drug substance and its charge-transfer complexes. The observed influence of charge-transfer complexation on thermal behavior demonstrates the potential for modifying stability properties through molecular engineering approaches. These fundamental studies provide critical data supporting formulation development, manufacturing process optimization, stability assessment, and regulatory evaluation of seproxetine and related pharmaceutical compounds, ultimately contributing to the development of safe, stable, and effective medicinal products.
This protocol details the synthesis, characterization, and computational analysis of charge-transfer complexes formed between Seproxetine (SRX) as the electron donor and various π-electron acceptors. The primary objective is to create complexes with potentially improved binding affinity to key protein receptors (serotonin, dopamine, TrkB kinase) compared to Seproxetine alone [1].
The synthesized complexes undergo a multi-technique characterization process. The workflow below outlines the sequential experimental steps and the logical flow of data interpretation.
Table 1: Summary of Analytical Data for SRX-CT Complexes
| Characterization Method | Key Observations for SRX-CT Complexes |
|---|---|
| Elemental Analysis | Confirmed 1:1 molar ratio for all six complexes[(SRX)(PA)], [(SRX)(DNB)], etc [1]. |
| Molar Conductivity | Values ranged from 37–56 Ω⁻¹ cm² mol⁻¹, indicating slightly electrolytic nature [1]. |
| Infrared (IR) Spectroscopy | Disappearance or shift of the υ(N–H) band from ~3500 cm⁻¹; shift of υ(C=C) and υ(C–N) bands, confirming interaction via the -NH group and aromatic rings [2] [1]. |
| ¹H-NMR Spectroscopy | -NH proton signal shifted downfield to 9.11–9.58 ppm; aromatic protons also shifted downfield [2]. |
| Thermogravimetric Analysis (TGA) | Provided data on thermal stability and decomposition patterns of the complexes [1]. |
| Scanning Electron Microscopy (SEM) | Revealed that the morphology of the complexes depends on the specific π-acceptor used [2]. |
| Energy-Dispersive X-ray (EDX) Spectroscopy | Confirmed the presence of key elements including carbon, oxygen, and halogens (e.g., chlorine, fluorine, bromine from the acceptors) [2]. Note: The exact quantitative weight or atomic percentages for the SRX complexes were not provided in the available source. |
| X-ray Powder Diffraction (PXRD) | Used to analyze the crystalline structure of the synthesized complexes [2]. |
Molecular Docking:
Molecular Dynamics (MD) Simulation:
Density Functional Theory (DFT):
The computational results revealed that CT complexation can enhance the drug's interaction with biological targets. The following diagram summarizes the comparative binding energies, a key quantitative finding.
Table 2: Summary of Key Computational Findings
| Analysis Type | Finding |
|---|---|
| Molecular Docking | The [(SRX)(TCNQ)] complex showed the highest binding affinity against the dopamine receptor, superior to SRX alone. All CT complexes showed improved binding compared to the uncomplexed drug against the three tested receptors [1]. |
| Molecular Dynamics | The [(SRX)(TCNQ)]-dopamine complex demonstrated greater conformational stability throughout the 100 ns simulation compared to the SRX-dopamine complex [1]. |
| DFT Calculations | Successfully provided the optimized geometry and electronic properties of the synthesized CT complexes [1]. |
The application of charge-transfer complexation presents a viable strategy for enhancing the binding efficacy of Seproxetine. Future work should focus on obtaining the full quantitative EDX composition and further in-vivo validation of these promising in-silico and in-vitro results.
Seproxetine (SRX, S-norfluoxetine) is a potent selective serotonin reuptake inhibitor (SSRI) that also exhibits activity on dopamine transporters and 5-HT2A/2C receptors. As the active N-demethyl metabolite of fluoxetine, seproxetine demonstrates approximately 20-fold greater potency as a serotonin inhibitor compared to its R-enantiomer, making it a molecule of significant pharmaceutical interest. However, its development has been limited by cardiac side effects including QT interval prolongation due to inhibition of KCNQ1/Kv7.1 K+ channels. Recent research has focused on chemical modification through charge-transfer (CT) complexation to enhance its therapeutic efficacy while mitigating adverse effects [1] [2].
X-ray powder diffraction (XRPD) represents a critical analytical technique in pharmaceutical development for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) and their complexes. The crystallographic information obtained through XRPD provides invaluable data on phase purity, polymorphic forms, and crystallinity degree, all of which significantly influence the stability, solubility, and bioavailability of pharmaceutical compounds. For seproxetine and its charge-transfer complexes, XRPD serves as a primary characterization method to confirm successful complex formation and investigate structural modifications resulting from molecular interactions [3]. The technique is particularly valuable for distinguishing between different solid forms, detecting amorphous content, and monitoring phase transitions during stability studies.
The formation of charge-transfer complexes between seproxetine (donor) and various π-electron acceptors follows a standardized synthetic protocol that yields 1:1 molar ratio complexes. These complexes exhibit enhanced binding affinity to neurological receptors based on molecular docking studies, with the [(SRX)(TCNQ)]-dopamine complex demonstrating particularly stable conformation in molecular dynamics simulations [2].
Table 1: π-Electron Acceptors for Seproxetine Charge-Transfer Complexation
| Acceptor Abbreviation | Chemical Name | Primary Applications |
|---|---|---|
| PA | Picric acid | Pharmaceutical analysis |
| DNB | Dinitrobenzene | Charge-transfer studies |
| p-NBA | p-nitrobenzoic acid | Spectrophotometric determination |
| DCQ | 2,6-dichloroquinone-4-chloroimide | Analytical reagent |
| DBQ | 2,6-dibromoquinone-4-chloroimide | Drug quantification |
| TCNQ | 7,7,8,8-tetracyanoquinodimethane | Semiconductor applications |
The synthetic procedure involves dissolving seproxetine donor (1 mmol) in 25 mL of suitable solvent, then adding an equimolar amount (1 mmol) of the selected π-electron acceptor. The reaction mixture is stirred continuously at room temperature for approximately 60 minutes to ensure complete complexation. The resulting precipitated solid is separated via vacuum filtration and washed minimally with dichloromethane to remove unreacted starting materials. The final product is dried under vacuum over anhydrous calcium chloride to obtain the pure charge-transfer complex [1] [2]. This method consistently produces complexes suitable for comprehensive solid-state characterization, including XRPD analysis.
Thermal analysis of seproxetine charge-transfer complexes is performed using Shimadzu TGA-50H instrumentation with specific safeguards including platinum pans, nitrogen gas flow (20-50 mL/min), and controlled heating rates (typically 10°C min⁻¹). These parameters ensure accurate determination of decomposition patterns and thermal stability profiles [2]. For spectroscopic characterization, Perkin-Elmer Lambda 25 UV/Vis Spectrometers are employed to scan electronic absorption spectra across 200-800 nm regions, while Bruker 600 MHz spectrometers provide ¹H-NMR data in DMSO solutions [2].
Table 2: Standard Instrumentation Parameters for Seproxetine Complex Characterization
| Technique | Instrument Model | Key Parameters | Data Output |
|---|---|---|---|
| Thermogravimetric Analysis | Shimadzu TGA-50H | Heating rate: 10°C min⁻¹, N₂ atmosphere | Weight loss vs. temperature |
| UV/Vis Spectroscopy | Perkin-Elmer Lambda 25 | Wavelength range: 200-800 nm | Charge-transfer bands |
| NMR Spectroscopy | Bruker 600 MHz | Solvent: DMSO-d₆ | Chemical shift assignments |
| X-ray Powder Diffraction | Bruker D8 Advance | Cu-Kα radiation (1.5406 Å) | Diffractogram (2θ vs. Intensity) |
The molecular docking studies utilize AutoDock Vina software with structures handled in PDBQT format via OpenBabelIGUI (version 2.4.1). Energy minimization is performed using PyRx-Python prescription 0.8 and MMFF94 force field for 500 steps. Protein structures are obtained from the RCSB Protein Data Bank, prepared using BIOVIA Discovery Studio Visualizer, and assigned Kollman charges via AutoDock Tools [2]. These computational methods provide binding affinity predictions and interaction models that complement the experimental XRPD data.
Proper sample preparation is critical for obtaining high-quality XRPD patterns that accurately represent the crystal structure of seproxetine and its charge-transfer complexes. The specimen preparation follows a standardized protocol to ensure optimal diffraction data. First, the dried powder sample is gently ground using an agate mortar and pestle to achieve a homogeneous particle size distribution without inducing structural damage through excessive mechanical stress. The ground powder is then evenly distributed in a silicon zero-background holder or standard aluminum sample holder, taking care to create a flat surface without preferred orientation effects. For quantitative analysis, consistent packing density is maintained across all samples by applying uniform pressure during loading [4].
The particle size optimization represents a crucial step in sample preparation, with ideal crystallite dimensions typically ranging between 1-10 micrometers. Excessively large crystals may produce spotty diffraction patterns with non-uniform intensity, while extremely fine powders can lead to peak broadening and reduced resolution. To verify appropriate particle size, the prepared sample should exhibit a smooth, matte appearance without visible specular reflection. For highly textured materials, back-loading techniques or spray-drying methods may be employed to minimize preferred orientation effects that can distort relative peak intensities in the diffraction pattern [4].
X-ray powder diffraction data collection for seproxetine complexes follows optimized parameters to balance resolution, intensity, and measurement time. The standard configuration utilizes Cu-Kα radiation (λ = 1.5406 Å) generated at 40 kV and 40 mA, with measurement conditions typically including a divergence slit of 0.5°, anti-scatter slit of 0.5°, and receiving slit of 8.0 mm. The diffraction patterns are collected across a 2θ range of 5-50° with a step size of 0.02° and a counting time of 2-5 seconds per step, depending on sample crystallinity and concentration of the active component [4].
The experimental workflow for XRPD analysis follows a systematic process to ensure data quality and reproducibility, as illustrated in the following diagram:
During data collection, instrument calibration is verified using standard reference materials such as silicon powder (NIST 640c) or alumina to ensure accurate peak positions and intensity measurements. For temperature-dependent studies, a programmable oven attachment enables data collection across a defined temperature range (typically 25-300°C) with a controlled heating rate (1-5°C/min) to monitor phase transitions and thermal stability. All measurements should be conducted under consistent ambient conditions (temperature 23±2°C, relative humidity 40±10%) to minimize environmental effects on the diffraction pattern [4].
The interpretation of XRPD patterns for seproxetine and its charge-transfer complexes focuses on identifying characteristic diffraction peaks that provide information about crystal structure, phase purity, and complex formation. The primary diffraction peaks observed in the 2θ range of 5-50° serve as fingerprints for specific crystal phases, with significant changes in peak positions, intensities, or the appearance of new peaks indicating successful formation of charge-transfer complexes. For quantitative analysis, the peak intensity ratio between the strongest diffraction peak and the background signal should exceed 3:1 to ensure sufficient crystallinity for reliable pattern matching [4].
The crystallite size can be estimated using the Scherrer equation: D = Kλ/(βcosθ), where D represents the volume-weighted crystallite size, K is the shape factor (typically 0.9), λ is the X-ray wavelength (1.5406 Å for Cu-Kα), β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. Application of this equation requires instrumental broadening correction using a standard reference material to isolate the sample-specific contribution to peak broadening. The degree of crystallinity is calculated by comparing the integrated intensity of crystalline peaks to the total scattered intensity (including amorphous halo), providing a quantitative measure of sample crystallinity that correlates with stability and dissolution properties [4].
Comprehensive solid-state characterization of seproxetine charge-transfer complexes requires integration of multiple analytical techniques beyond XRPD. Thermal analysis methods including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide complementary data on decomposition behavior, phase transitions, and moisture content. Typical TGA parameters include a temperature range of 25-500°C with heating rates of 10°C/min under nitrogen atmosphere, while DSC measurements cover 25-300°C at 5-10°C/min heating rates [1] [2].
Spectroscopic techniques offer additional insights into molecular structure and interactions within the charge-transfer complexes. Fourier-transform infrared (FTIR) spectroscopy identifies functional group modifications following complexation, particularly shifts in N-H stretching vibrations (typically from 3500 cm⁻¹ to lower frequencies) and C=C stretching frequencies (from 1590 cm⁻¹ to 1569-1537 cm⁻¹ range). Additionally, ¹H-NMR spectroscopy detects downfield shifting of the -NH proton signal (9.11-9.58 ppm) and aromatic protons, confirming electron transfer from the nitrogen lone pair to the π-acceptors through intermolecular hydrogen bonding [2] [3]. The relationship between these complementary techniques is illustrated below:
Molecular docking studies provide valuable insights into the enhanced binding properties of seproxetine charge-transfer complexes with neurological receptors. AutoDock Vina calculations demonstrate that the [(SRX)(TCNQ)] complex exhibits superior binding to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone, with the [(SRX)(TCNQ)]-dopamine complex (CTcD) showing particularly high binding energy and conformational stability in 100 ns molecular dynamics simulations [2]. These computational findings correlate with experimental XRPD data, supporting the potential for improved pharmacological efficacy through charge-transfer complexation.
X-ray powder diffraction plays a pivotal role in pharmaceutical development of seproxetine formulations through comprehensive solid form screening and selection. The technique enables identification of optimal solid forms with enhanced physicochemical properties, including improved solubility, better stability, and superior bioavailability. Systematic screening should encompass multiple seproxetine salt forms, polymorphs, and co-crystals to identify candidates with the most favorable development characteristics [5].
The salt selection strategy represents a well-established approach in pharmaceutical development to optimize API properties. For antidepressant compounds like seproxetine, various salt forms can significantly influence crystalline structure, hygroscopicity, and dissolution kinetics. Successful salt formation is confirmed through XRPD by observing distinct diffraction patterns compared to the free base, with characteristic peak shifts indicating new crystal lattice formation. As demonstrated in paroxetine salt studies, the nitrate salt form exhibits unique packing arrangements with ionic layers of API molecules connected to nitrate anions, stabilized by charge-assisted hydrogen bonds [5]. These structural modifications directly impact pharmaceutical performance and manufacturability.
XRPD methodology provides critical data for pharmaceutical stability assessment of seproxetine formulations under various environmental conditions. Accelerated stability studies typically expose samples to controlled conditions (40°C/75% RH) over 1-6 months, with periodic XRPD analysis to detect crystal form transitions, amorphous conversion, or hydrate formation. Significant changes in diffraction patterns, particularly the appearance of new peaks or changes in peak intensity ratios, indicate solid-state instability that may compromise product quality [5].
Excipient compatibility represents another essential application of XRPD in formulation development. Physical mixtures of seproxetine charge-transfer complexes with common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) are stored under accelerated conditions and monitored for interactions using XRPD. The maintenance of characteristic diffraction patterns confirms compatibility, while diminution of peak intensities or emergence of new diffraction signals indicates potential interactions requiring formulation adjustment. These comprehensive stability assessments ensure the development of robust, commercially viable dosage forms with appropriate shelf-life [5].
X-ray powder diffraction analysis provides essential structural insights for the development of seproxetine-based pharmaceuticals, particularly novel charge-transfer complexes with potential enhanced efficacy. The standardized protocols outlined in these application notes enable comprehensive characterization of solid-state properties, confirmation of complex formation, and monitoring of physical stability. Integration of XRPD with complementary analytical techniques creates a powerful analytical framework for rational design of improved antidepressant formulations. Through systematic application of these methodologies, researchers can advance the development of seproxetine complexes with optimized therapeutic profiles, potentially overcoming the limitations that have hindered clinical development of the pure compound.
Seproxetine (SRX), chemically known as (S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, represents a pharmacologically significant selective serotonin reuptake inhibitor (SSRI) that has attracted substantial research interest despite its discontinued clinical development. As the active metabolite of fluoxetine, sepoxetine exhibits approximately 20-fold greater potency as a serotonin inhibitor compared to its R-enantiomer counterpart, making it a valuable compound for pharmacological and analytical studies. [1] [2] The molecular structure of sepoxetine features a chiral center and aromatic systems that facilitate various analytical characterization approaches, particularly nuclear magnetic resonance (NMR) spectroscopy and charge-transfer complexation studies. [2] [3]
The significant research interest in sepoxetine stems not only from its potent SSRI activity but also from its additional pharmacological interactions with dopamine transporters and various serotonin receptor subtypes. [1] [2] This multi-target engagement profile, coupled with serious cardiac side effects related to KvLQT1 protein inhibition that halted its clinical development, makes sepoxetine an ideal candidate for advanced analytical investigations aimed at understanding its molecular interactions. [2] The comprehensive analytical protocols presented herein provide researchers with standardized methodologies for characterizing sepoxetine and its molecular complexes, enabling deeper insights into structure-activity relationships that could inform the development of safer antidepressant agents with improved therapeutic profiles.
Seproxetine possesses distinctive chemical features that govern both its pharmacological activity and analytical behavior. The compound's molecular formula is C₁₆H₁₆F₃NO, with a molar mass of 295.305 g·mol⁻¹ for the free base form and 331.76 g·mol⁻¹ for the hydrochloride salt. [2] [3] The presence of a trifluoromethyl group attached to one aromatic ring creates significant electron-withdrawing effects, while the chiral center adjacent to the ether linkage governs its stereoselective interactions with biological targets. These structural attributes directly influence the compound's spectroscopic characteristics, particularly in NMR analysis where the aromatic protons, benzylic protons, and aminopropyl chain create distinctive signatures in the ¹H-NMR spectrum.
Table 1: Physicochemical Properties of Seproxetine
| Property | Value | Measurement Conditions/References |
|---|---|---|
| Molecular Formula | C₁₆H₁₆F₃NO (free base) | [2] |
| Molar Mass | 295.305 g·mol⁻¹ (free base) | [2] |
| Water Solubility | 0.00915 mg/mL | Predicted, ALOGPS [3] |
| logP | 3.8 | ALOGPS prediction [3] |
| pKa | 9.77 (Strongest Basic) | Chemaxon prediction [3] |
| Polar Surface Area | 35.25 Ų | Chemaxon calculation [3] |
| Rotatable Bonds | 6 | Chemaxon calculation [3] |
| Hydrogen Bond Acceptors | 2 | Chemical structure [3] |
| Hydrogen Bond Donors | 1 | Chemical structure [3] |
The pharmacokinetic profile of sepoxetine further informs its analytical handling requirements. With an elimination half-life ranging from 4 to 16 days, the compound exhibits significant persistence in biological systems, necessitating sensitive detection methods for metabolic studies. [2] The primary metabolic pathway involves N-demethylation of the parent compound fluoxetine, with the resulting sepoxetine maintaining potent SSRI activity. [2] [4] When handling sepoxetine for analytical purposes, researchers should note its basic nature (pKa = 9.77) and moderate lipophilicity (logP = 3.8), which influence solubility characteristics and chromatographic behavior. These physicochemical parameters directly inform the sample preparation and solvent selection strategies outlined in the subsequent analytical protocols.
The sample preparation for ¹H-NMR analysis of sepoxetine requires careful attention to solvent selection and concentration optimization to ensure high-resolution spectra. Based on methodologies applied to similar pharmaceutical compounds, researchers should prepare samples at concentrations of approximately 10-20 mg/mL in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), depending on the specific analytical requirements. [1] [5] The use of DMSO-d₆ is particularly advantageous for proton exchange rate control and sample stability, though it results in a residual solvent peak at approximately 2.50 ppm that serves as an internal reference. For instrument configuration, high-field NMR spectrometers operating at 600 MHz provide optimal resolution for discerning the complex coupling patterns present in sepoxetine's structure, particularly the benzylic proton signals and aromatic region splitting patterns. [5]
The acquisition parameters must be carefully optimized to capture both the broad and sharp signals present in sepoxetine's structure. A standard protocol should employ a relaxation delay of 1-2 seconds, acquisition time of 2-3 seconds, and 128-256 scans to achieve adequate signal-to-noise ratio while maintaining reasonable experiment duration. [5] For advanced structural analysis, two-dimensional NMR techniques including COSY, HSQC, and HMBC provide crucial information through correlation spectra that establish proton-proton connectivity and carbon-proton bonding relationships. These complementary techniques are particularly valuable for confirming the assignment of the chiral methine proton and the aminopropyl chain protons, which exhibit distinctive coupling patterns based on their stereochemical environment.
Table 2: Recommended NMR Acquisition Parameters for Seproxetine Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Field Strength | 600 MHz | 400-800 MHz |
| Solvent | DMSO-d₆ | CDCl₃, Methanol-d₄ |
| Temperature | 25°C | 20-30°C |
| Pulse Sequence | 1D-CPMG | Standard 1D, NOESY |
| Relaxation Delay | 1-2 seconds | 1-5 seconds |
| Acquisition Time | 2-3 seconds | 2-4 seconds |
| Number of Scans | 128 | 64-256 |
| Spectral Width | 12-14 ppm | 10-16 ppm |
The ¹H-NMR spectrum of sepoxetine displays characteristic signals corresponding to its distinct molecular moieties. The aromatic proton regions between 6.8-7.8 ppm originate from the two phenyl rings, with the trifluoromethyl-substituted ring showing slight downfield shifts due to the electron-withdrawing effect of the CF₃ group. The benzylic proton adjacent to the ether oxygen and phenyl rings appears as a distinctive multiplet in the 4.8-5.2 ppm region, with its exact chemical shift and coupling pattern being highly sensitive to solvent effects and concentration. The methylene groups in the propan-1-amine chain typically resonate between 2.5-3.5 ppm, while the primary amine protons may appear as a broad singlet between 1.5-2.5 ppm, though this can vary significantly with solvent and concentration.
For researchers attempting to confirm the identity and purity of sepoxetine samples, several diagnostic spectral features provide valuable verification points. The coupling pattern of the methine proton at the chiral center serves as a particularly informative signature, typically appearing as a doublet of doublets or more complex multiplet due to diastereotopic interactions with adjacent methylene protons. Integration ratios should confirm the proton distribution with expected ratios of 5:1:2:2:2:3 for the aromatic, benzylic, methylene, and amine protons respectively. When comparing batches or investigating potential impurities, particular attention should be paid to the aromatic region fine structure and the absence of extraneous signals in the aliphatic region, which could indicate synthetic byproducts or decomposition compounds.
The formation of charge-transfer (CT) complexes between sepoxetine as an electron donor and various π-electron acceptors represents a sophisticated analytical approach for modifying the compound's properties and investigating its electronic characteristics. The experimental protocol begins with preparing 25 mL solutions of sepoxetine donor and selected π-acceptors including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7′,8,8′-tetracyanoquinodimethane (TCNQ). [1] The reaction proceeds at room temperature with continuous stirring for approximately 60 minutes, during which the colored precipitate of the CT complex forms progressively. The resulting solid product is then isolated through vacuum filtration, washed minimally with dichloromethane to remove unreacted starting materials, and finally dried under vacuum over anhydrous calcium chloride to ensure complete solvent removal and product stability. [1]
The stoichiometric ratio of these CT complexes has been conclusively established as 1:1 (sepoxetine:π-acceptor) through comprehensive spectrophotometric analysis, confirming that single donor molecules interact with individual acceptor molecules in the complex architecture. [1] This finding is significant for both theoretical understanding and practical applications, as it enables precise calculation of reagent quantities and prediction of complex properties. Among the various acceptors evaluated, the TCNQ complex demonstrates particularly favorable characteristics including enhanced binding affinity in subsequent molecular docking studies, making it a preferred candidate for further pharmaceutical development. [1] Researchers should note that the specific experimental conditions, including solvent choice, concentration, and stirring duration, may require optimization based on the particular acceptor employed and the intended application of the resulting CT complex.
The characterization of sepoxetine CT complexes employs complementary analytical techniques to elucidate their structural, electronic, and thermal properties. UV-Vis spectrophotometric analysis conducted across the 200-800 nm range confirms charge-transfer interactions through the appearance of new absorption bands distinct from those of the individual donor and acceptor components. [1] These spectral features provide crucial evidence for successful complex formation and enable calculation of key parameters including formation constants and molar absorptivity values. Additionally, thermogravimetric analysis (TGA) with a controlled heating rate of 30°C per minute under nitrogen atmosphere delivers essential information regarding thermal stability and decomposition profiles, which are critical considerations for pharmaceutical processing and storage. [1]
The experimental workflow for the comprehensive characterization of sepoxetine charge-transfer complexes follows a systematic progression from synthesis through multiple analytical stages:
Table 3: Characterization Techniques for Seproxetine Charge-Transfer Complexes
| Analytical Technique | Experimental Conditions | Key Parameters Measured |
|---|---|---|
| UV-Vis Spectrophotometry | 200-800 nm range in methanol | Charge-transfer band λmax, formation constant |
| Thermogravimetric Analysis | 30°C/min heating under N₂ | Decomposition temperature, mass loss steps |
| Differential Thermal Analysis | 30°C/min heating under N₂ | Glass transitions, melting points, crystallization events |
| ¹H-NMR Spectroscopy | 600 MHz in DMSO-d₆ | Chemical shift changes, complex stoichiometry |
| Elemental Analysis | Standard CHN protocol | Carbon, hydrogen, nitrogen composition |
The structural confirmation of CT complexes further relies on ¹H-NMR spectral analysis conducted in DMSO-d₆ using high-frequency spectrometers (600 MHz) to resolve subtle chemical shift changes that occur upon complex formation. [1] These spectral modifications provide invaluable insights into the specific molecular interactions between sepoxetine and the π-acceptors, particularly which protons experience the greatest electronic environmental changes during the charge transfer process. For the most comprehensive characterization, researchers should integrate findings from all these analytical approaches to develop complete structure-property relationships for the synthesized CT complexes, with particular attention to correlations between spectral features, thermal behavior, and computational predictions.
The computational investigation of sepoxetine and its charge-transfer complexes begins with molecular docking simulations to predict binding interactions with key biological targets. The experimental protocol requires preparation of the ligand structures (sepoxetine and CT complexes) in PDBQT format using OpenBabelIGUI software, followed by energy minimization with the MMFF94 force field for 500 steps to ensure optimal starting geometries. [1] The three-dimensional structures of target receptors—serotonin transporter, dopamine transporter, and TrkB kinase receptor—are obtained from the RCSB Protein Data Bank and subsequently prepared through removal of water molecules, addition of hydrogen atoms, and assignment of Kollman charges using AutoDock Tools. [1] The actual docking calculations are performed using AutoDock Vina software, which efficiently explores the conformational space of ligand-receptor interactions and generates binding pose predictions ranked by calculated binding affinity scores. [1]
The docking results reveal particularly significant findings for the [(SRX)(TCNQ)] charge-transfer complex, which demonstrates superior binding affinity across all three investigated receptors compared to sepoxetine alone. [1] Most notably, the [(SRX)(TCNQ)]-dopamine complex (CTcD) exhibits the highest binding energy value, suggesting potentially enhanced pharmacological targeting. Researchers should analyze the specific interaction patterns—including hydrogen bonding, π-π stacking, hydrophobic contacts, and ionic interactions—that contribute to these binding affinities using visualization software such as Discovery Studio Visualizer. This detailed analysis of binding modes provides crucial insights for structure-based drug design approaches aimed at optimizing sepoxetine derivatives for improved target selectivity and reduced off-target effects.
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer insights into the temporal behavior and conformational stability of sepoxetine-receptor complexes. The recommended protocol utilizes the GROMACS package (version 2019.2) with the GROMOS96 43a1 force field parameter set for a comprehensive 100-nanosecond simulation at physiological temperature (300 K). [1] The system preparation includes solvation with SPC water molecules extending at least 10 Å from the protein surface, followed by energy minimization and equilibration steps before production dynamics. Throughout the simulation trajectory, key parameters including root mean square deviation (RMSD), root mean square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration should be monitored to assess complex stability and conformational flexibility.
For electronic structure analysis, density functional theory (DFT) calculations at the B-3LYP/6-311G++ level provide optimized geometries and electronic properties of the charge-transfer complexes. [1] These quantum mechanical computations yield valuable information including molecular orbital distributions, electrostatic potential maps, and charge transfer characteristics that help explain the observed spectroscopic behavior and binding affinities. The integration of MD simulations with DFT calculations creates a comprehensive computational framework that bridges the gap between static molecular structure and dynamic behavior in physiological environments, offering unprecedented insights into the molecular recognition processes that underlie sepoxetine's pharmacological profile and the enhanced properties of its charge-transfer complexes.
The comprehensive analytical profiling of sepoxetine extends beyond basic characterization to inform strategic applications in pharmaceutical development and molecular design. The formation of charge-transfer complexes represents a promising approach for modifying pharmacological properties while potentially mitigating adverse effects that halted sepoxetine's clinical progression. [1] [2] Specifically, the enhanced binding stability observed in the [(SRX)(TCNQ)]-dopamine complex (CTcD) suggests that appropriate molecular complexation could improve target selectivity and duration of action while possibly reducing cardiac side effects associated with KvLQT1 potassium channel inhibition. [1] [2] This strategy of deliberate molecular complexation offers a template for revitalizing pharmacologically promising compounds derailed by specific toxicity concerns.
From a therapeutic perspective, the metabolic insights gained from ¹H-NMR-based metabolomic studies of related SSRIs provide valuable direction for future investigations of sepoxetine. Research on fluoxetine-treated astrocytes has revealed significant alterations in lipid and amino acid metabolism, with specific changes in glyceryl lipids, lipoproteins, and key amino acids including tyrosine and lysine. [5] These metabolic effects suggest that sepoxetine may influence neural function through broader biochemical pathways beyond direct receptor interactions, potentially including modulation of membrane composition, energy metabolism, and neurotransmitter precursor availability. The experimental protocols outlined in this document provide researchers with standardized methodologies to systematically explore these mechanisms in sepoxetine-specific studies, potentially uncovering novel therapeutic targets for depressive disorders.
The signaling pathways influenced by sepoxetine and the experimental workflow for NMR-based metabolomics can be visualized as follows:
The comprehensive analytical protocols detailed in this document provide researchers with standardized methodologies for the thorough characterization of sepoxetine and its charge-transfer complexes. The integration of spectroscopic techniques (particularly ¹H-NMR), computational approaches (molecular docking and dynamics), and thermal analysis creates a robust framework for investigating this pharmacologically significant compound at multiple structural and functional levels. The exceptional finding that appropriate charge-transfer complexation can enhance binding stability and potentially improve pharmacological properties offers promising avenues for revitalizing interest in sepoxetine as a template for novel antidepressant agents.
While the specific ¹H-NMR spectral data for sepoxetine remains incompletely characterized in the available literature, the experimental frameworks and predictive computational models presented herein empower researchers to fill this knowledge gap systematically. The demonstrated enhancement of properties through charge-transfer complexation with π-electron acceptors, particularly TCNQ, underscores the value of these analytical approaches in modern pharmaceutical development. Through continued application and refinement of these protocols, researchers can advance our understanding of structure-activity relationships in SSRIs and potentially develop improved therapeutic agents with enhanced efficacy and reduced side effects for the treatment of depressive disorders.
Seproxetine (SRX), also known as (S)-norfluoxetine, is the active N-demethylated metabolite of the antidepressant fluoxetine and is classified as a selective serotonin reuptake inhibitor (SSRI). Research indicates it demonstrates significantly greater potency (approximately 20 times) as a serotonin inhibitor compared to its R-enantiomer and even the parent compound itself [1] [2]. Historically, its development was hampered by serious cardiac side effects, including QT prolongation [1]. Recent scientific investigations focus on chemical modification strategies, particularly charge-transfer (CT) complexation, to enhance its therapeutic efficacy while potentially mitigating adverse effects [1] [2]. This application note provides a detailed protocol for the HPLC analysis of seproxetine and its charge-transfer complexes, crucial for supporting ongoing pharmaceutical development.
Seproxetine's molecular structure contains a basic amine functionality, making it suitable for analysis using reversed-phase chromatography with ion-pairing agents or buffered mobile phases to control peak shape. Recent studies have explored forming charge-transfer complexes between seproxetine (the electron donor) and various π-electron acceptors to improve its pharmacological profile. Molecular docking and dynamics simulations (100 ns) suggest that the CT complex with 7,7',8,8'-tetracyanoquinodimethane (TCNQ) exhibits superior binding stability with serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone [1]. The analytical methods must therefore be capable of resolving the parent drug from its CT complexes and potential impurities.
The table below summarizes validated HPLC and related methods for seproxetine and structurally similar SSRIs, providing a foundation for method development.
Table 1: Compendium of Analytical Methods for Seproxetine and Related Antidepressants
| Compound Analyzed | Technique | Key Method Parameters | Performance | Application | Source |
|---|---|---|---|---|---|
| Seproxetine CT Complexes | Spectrophotometry | λ max monitoring of CT complexes with PA, DNB, TCNQ, etc. | Confirms 1:1 SRX:Acceptor stoichiometry | Solid & liquid phase characterization | [1] [2] |
| Fluoxetine HCl & Impurities | RP-HPLC (Gemini-C18) | Gradient with Triethylamine/MeOH/Water; 215 nm; 1.0 mL/min | Validation per ICH Q2(R2) | Quantification of potential impurities | [3] |
| Fluoxetine & Norfluoxetine in Serum/Brain | HPLC-UV | C18 Column; Mobile Phase: ACN/PBS; UV Detection | LOD: ~5 ng/mL; Improved recovery | Pharmacokinetic studies & TDM in small volumes | [4] |
| Paroxetine HCl (Tablets) | RP-HPLC (C18) | 10 mM 1-Decane sulfonic acid (pH 3.0):ACN (60:40); 235 nm | Stability-indicating assay | Potency & related substances | [5] |
| Paroxetine HCl & Impurities | UHPLC (BEH C18) | 20 mM Ammonium Formate (pH 10):ACN; Gradient; 295 nm | ~5 min runtime; Base-deactivated column | High-throughput impurity profiling | [6] |
| Multiple SSRIs in Oral Fluid | DSS/GC-MS/MS | DSS sample prep; GC-MS/MS analysis | LOD: 10-100 ng/mL | Therapeutic Drug Monitoring (TDM) | [7] |
This protocol is adapted from foundational research on enhancing seproxetine's efficacy [1] [2].
1. Principle: Seproxetine acts as an electron donor to form solid, isolable charge-transfer complexes with various π-acceptors, which can be characterized and analyzed. 2. Reagents:
This protocol synthesizes methodologies from analyses of fluoxetine and paroxetine [3] [4] [5].
1. Instrumentation and Columns:
The following diagram illustrates the workflow for the HPLC method development and analysis of seproxetine.
For therapeutic drug monitoring, a miniaturized sample preparation technique like Dried Saliva Spots (DSS) is recommended [7].
1. Principle: A small volume of oral fluid is spotted onto a collection card, dried, and analytes are extracted for analysis. 2. Procedure: a. Apply 100 µL of oral fluid sample onto a specialized sample collection card. b. Dry the spots for a minimum of 2 hours at room temperature, protected from light. c. Punch out the entire spot into a microcentrifuge tube. d. Add 500 µL of a suitable extraction solvent (e.g., methanol). e. Vortex-mix vigorously for 1 minute. f. Sonicate for 15 minutes to enhance analyte recovery. g. Centrifuge at 13,000 rpm for 5 minutes to pellet the card punch and any precipitated proteins. h. Transfer the clear supernatant to an autosampler vial for GC-MS/MS or HPLC analysis.
For any developed method, validation per ICH guideline Q2(R2) is essential. The following table outlines the key validation parameters and their target criteria, modeled after contemporary methods [3] [7].
Table 2: Key Method Validation Parameters and Target Criteria
| Validation Parameter | Recommended Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank matrix and standard. No interfering peaks at the retention time of the analyte. | Resolution > 2.0 between seproxetine and closest eluting peak. |
| Linearity & Range | Analyze ≥5 concentrations in the range of LOQ to 120% of expected level. | Correlation coefficient (R²) > 0.995. |
| Accuracy (Recovery) | Spike analyte at multiple levels (e.g., 50%, 100%, 150%) into blank matrix. | Mean recovery between 80% and 120%. |
| Precision | Repeatability: 6 injections of 100% concentration. Intermediate Precision: Different day/analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | | Limit of Detection (LOD) / Quantification (LOQ) | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD/LOQ should be suitable for intended use (e.g., LOQ ~100 ng/mL for TDM). | | Robustness | Deliberate, small variations in flow rate, pH, and column temperature. | RSD of retention time and area ≤ 2.0%. |
The protocols outlined herein provide a robust starting point for the analysis of seproxetine and its novel charge-transfer complexes. The integration of UHPLC technology can significantly reduce analysis time and improve sensitivity [6]. Furthermore, the application of miniaturized sample preparation techniques like DSS is highly recommended for efficient therapeutic drug monitoring, especially when sample volume is limited [7]. The promising in silico results regarding the enhanced binding of seproxetine-TCNQ complexes warrant further investigation through rigorous analytical methods to fully characterize their pharmacokinetic and pharmacodynamic properties, potentially revitalizing seproxetine as a leading antidepressant candidate.
Seproxetine (S-norfluoxetine) represents a compelling candidate for transdermal delivery due to its pharmacological profile and chemical properties. As the active N-demethylated metabolite of fluoxetine, seproxetine demonstrates significantly potent serotonin reuptake inhibition—approximately 20 times more potent than its R-enantiomer counterpart [1]. This selective serotonin reuptake inhibitor (SSRI) extends its activity beyond serotonin transporters to include dopamine transporters and 5-HT2A/2C receptors, making it pharmacologically versatile [1]. Despite its promising therapeutic potential, development of seproxetine has been hampered by cardiac side effects, particularly QT prolongation, which necessitates delivery systems that can minimize systemic exposure while maintaining efficacy [1].
Transdermal delivery offers a promising alternative to conventional oral administration by potentially bypassing first-pass metabolism, reducing systemic side effects, and enabling sustained drug release. For seproxetine, this approach could mitigate dose-related adverse effects while maintaining therapeutic levels, though its skin permeation characteristics must be thoroughly understood and optimized. The molecular structure of seproxetine, featuring aromatic rings and amine functionality, contributes to its charge transfer capabilities, which can be exploited in formulation design [1]. These application notes provide comprehensive methodologies for evaluating and enhancing seproxetine skin permeation through robust in vitro protocols and formulation strategies.
Successful assessment of seproxetine skin permeation requires careful consideration of multiple experimental parameters that can significantly impact flux measurements. The integrity of the stratum corneum, the primary barrier to transdermal delivery, must be preserved throughout experiments to generate physiologically relevant data. Skin source and preparation methods critically influence permeability, with human cadaver skin representing the gold standard, though hairless mouse and rat skin models have demonstrated good correlation for fluoxetine compounds [2]. When using stored skin tissues, storage conditions (temperature, duration, and cryopreservation method) must be standardized to prevent artifactual barrier compromise.
The experimental conditions within diffusion cell systems require meticulous control. Temperature should be maintained at 32±1°C to mimic in vivo skin surface conditions, while receptor phase pH (typically 7.4±0.1) must be monitored throughout experiments to ensure sink conditions are maintained [3]. The selection of receptor medium depends on seproxetine solubility, with phosphate-buffered saline (PBS) commonly used, though addition of solubilizing agents like bovine serum albumin (BSA) may be necessary for highly lipophilic compounds. Membrane integrity verification should precede and conclude each experiment through methods such as transepidermal water loss (TEWL) measurements or electrical impedance testing to ensure valid results [3].
Table 1: Key Experimental Parameters for Seproxetine Skin Permeation Studies
| Parameter | Recommended Condition | Rationale | Impact on Flux |
|---|---|---|---|
| Skin Model | Human cadaver skin (epidermis or dermatomed) | Closest to in vivo human penetration | Primary |
| Alternative Models | Hairless mouse or rat skin | Good correlation demonstrated for fluoxetine [2] | Secondary |
| Temperature | 32±1°C | Mimics physiological skin surface temperature | High - affects diffusion and lipid fluidity |
| Receptor Phase | PBS pH 7.4 ± 0.1 with 0.01% preservative | Maintains sink conditions and prevents microbial growth | Medium - must ensure solubility |
| Application Dose | 5-10 mg/cm² (finite) or saturated solution (infinite) | Standardized for comparison across studies | High - concentration dependent |
| Duration | 24-48 hours | Sufficient to establish steady-state flux | Medium - must capture full profile |
| Sample Frequency | 0, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours | Adequate to define permeation profile | Medium - affects parameter accuracy |
The application method must be standardized, with finite dose applications (typically 5-10 mg/cm² or 5-10 μL/cm²) more closely mimicking clinical use, while infinite dose conditions (saturated drug solutions) facilitate calculation of fundamental permeability parameters [3]. For quality control, skin integrity verification should be performed pre-experiment using transepidermal water loss (TEWL < 10-15 g/m²/h) or electrical impedance (>10 kΩ) thresholds appropriate for the specific skin model [3]. Documentation of donor demographics (age, sex, anatomical site) for human skin is essential, as these factors influence barrier function and inter-study reproducibility.
The strategic implementation of chemical penetration enhancers (CPEs) represents a cornerstone approach for overcoming the formidable barrier properties of the stratum corneum. For seproxetine, enhancer selection should be guided by the compound's molecular characteristics, including its moderate log P (predicted ~1.5-2.5 based on structural similarity to fluoxetine), molecular weight (approximately 295 g/mol), and hydrogen bonding capacity. Promising enhancer classes for seproxetine include:
The INSIGHT (in vitro skin impedance guided high throughput) screening methodology enables efficient identification of optimal enhancer combinations from colossal candidate pools [4]. This approach involves creating a library of CPE formulations with varying concentrations in appropriate vehicles, followed by high-throughput skin impedance measurements to identify "hot spots" - regions in composition space where pronounced penetration enhancement occurs due to synergistic interactions between multiple CPEs [4].
Beyond traditional enhancers, several advanced formulation strategies show promise for seproxetine transdermal delivery:
Microemulsion systems offer particular advantages for seproxetine delivery, combining enhanced solubility, thermodynamic stability, and intrinsic penetration enhancement. The typical composition includes:
Mucoadhesive formulations can extend formulation residence time, particularly relevant for nasal-to-brain delivery approaches that may also inform transdermal strategies. Polymers such as Carbopol 940P provide sustained release characteristics that may benefit seproxetine delivery by maintaining steady-state flux over prolonged periods [5].
Table 2: Promising Penetration Enhancer Combinations for Seproxetine
| Enhancer Combination | Composition Ratio | Reported Enhancement Factor | Irritation Potential |
|---|---|---|---|
| IPM-Limonene | 1:1 to 3:1 | ~4-5x for fluoxetine [2] | Low to moderate |
| Sodium laurel ether sulfate + 1-phenyl piperazine | Patent protected [4] | >50x for model compounds | Low |
| N-lauryl sarcosine + Span 20 | Patent protected [4] | Significant for hydrophilic molecules | Low |
| Tween 80 + Propylene Glycol | 2:1 to 4:1 (Smix ratio) | Effective in microemulsions [5] | Low |
| Cedar oil-based microemulsion | Varies by phase diagram | Demonstrated for fluoxetine HCl [5] | Non-irritating |
This standardized protocol describes the measurement of seproxetine permeation through excised skin using static Franz diffusion cells.
Materials and Equipment:
Procedure:
Skin Preparation: Thaw frozen skin if necessary, and dermatome to 200-500 μm thickness. Hydrate in receptor medium for 30 minutes prior to mounting.
Diffusion Cell Assembly: Mount skin between donor and receptor compartments with stratum corneum facing upward. Secure clamps evenly to prevent leakage.
Receptor Phase Preparation: Fill receptor chamber with degassed receptor medium, eliminating air bubbles at the skin-receptor interface. Maintain temperature at 32±1°C with continuous stirring via magnetic bars.
Integrity Testing: Perform pre-experiment integrity checks via TEWL measurement or electrical impedance.
Formulation Application: Apply seproxetine formulation (finite dose: 5-10 μL/cm²; infinite dose: saturated solution) uniformly to donor chamber. Seal chamber to prevent evaporation.
Sampling Schedule: Withdraw receptor samples (200-500 μL) at predetermined intervals (0, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours), replacing with fresh pre-warmed receptor medium after each sampling.
Sample Analysis: Analyze samples immediately or store at -20°C until analysis via validated HPLC-UV or LC-MS/MS method.
Data Processing: Calculate cumulative permeation, flux values, and permeability coefficients as detailed in Section 5.
Quality Control Measures:
HPLC-UV Analysis Protocol:
Sample Preparation:
Method Validation Parameters:
The fundamental parameters describing seproxetine skin permeation are derived from the cumulative amount permeated per unit area (Q) versus time profile. Calculations should be performed as follows:
Steady-State Flux (Jss):
Where (dQ/dt)ss is the slope of the linear portion of the cumulative permeation curve, and A is the effective diffusion area.
Lag Time (tlag):
This parameter represents the time required for seproxetine to establish steady-state diffusion through the skin barrier.
Permeability Coefficient (Kp):
Where Cd is the donor concentration (for infinite dose conditions) or the saturated solubility (for maximum flux determination).
Enhancement Factor (EF):
This ratio quantifies the magnitude of permeation enhancement provided by formulation components.
Data Interpretation Guidelines:
Common Artifacts and Solutions:
Figure 1: Experimental workflow for seproxetine skin permeation studies, highlighting key stages from study design through data interpretation.
Figure 2: Formulation development strategy for seproxetine transdermal delivery systems, emphasizing the iterative optimization process.
The protocols and application notes presented herein provide a comprehensive framework for evaluating and enhancing seproxetine skin permeation. The experimental approaches emphasize physiological relevance, analytical rigor, and statistical robustness to generate meaningful data for formulation development. While substantial progress has been made in understanding the permeation characteristics of seproxetine and related compounds, several areas warrant continued investigation:
Advanced Formulation Strategies: Future research should explore nanocarrier systems including ethosomes, transfersomes, and polymeric nanoparticles to further enhance seproxetine delivery while minimizing potential irritation. The charge transfer complexation approach demonstrated for seproxetine [1] represents a particularly promising avenue for improving both permeation and pharmacological activity.
Clinical Translation Considerations: Successful translation of seproxetine transdermal formulations requires careful attention to manufacturing scalability, stability profiles, and in vitro-in vivo correlation establishment. The demonstrated correlation between animal models and human skin for fluoxetine [2] provides a solid foundation for predictive modeling of seproxetine permeation.
Personalized Delivery Approaches: Emerging technologies in wearable patch systems and stimuli-responsive formulations could enable precision dosing of seproxetine tailored to individual patient needs, potentially mitigating the cardiac side effects that have limited its development. Through continued refinement of these methodologies, transdermal delivery of seproxetine may realize its potential as a valuable therapeutic option.
Seproxetine (SRX), also known as S-norfluoxetine, is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine and is considered more potent than the parent compound itself [1]. As a selective serotonin reuptake inhibitor (SSRI), seproxetine exhibits a unique pharmacological profile with inhibitory activity extending beyond serotonin transporters to include dopamine transporters (DAT) and 5-HT2A/2C receptors [1]. Preclinical studies demonstrated that seproxetine is approximately 20 times more potent as a serotonin inhibitor than its sister enantiomer R-norfluoxetine [1]. Despite its promising efficacy, development of seproxetine as a therapeutic agent was halted due to serious cardiac side effects, particularly QT prolongation—a measure of delayed ventricular repolarization [1].
Charge-transfer (CT) complexation represents a strategic approach to enhance seproxetine's therapeutic potential while potentially mitigating its adverse effects. CT complexes are formed through electron donor-acceptor interactions between molecules and play crucial roles in biochemical processes, including drug design, enzyme catalysis, and ion sensing [1]. These interactions involve the partial transfer of electronic charge from an electron-rich donor (seproxetine) to an electron-deficient acceptor, resulting in new molecular entities with distinct physicochemical and pharmacological properties [2]. In pharmaceutical sciences, charge-transfer complexation offers a simpler, cheaper, and more efficient analytical tool compared to other methods for drug determination in pure and pharmaceutical forms [1] [2].
The following protocol describes the synthesis of seproxetine charge-transfer complexes with six different π-electron acceptors [1]:
Preparation of Solutions: Dissolve 1 mmol of seproxetine (SRX) in 25 mL of appropriate solvent (methanol for most acceptors, dichloromethane for specific cases).
Complex Formation: Add 1 mmol of the selected π-electron acceptor to the SRX solution with continuous stirring.
Reaction Conditions: Maintain the reaction mixture at room temperature with constant agitation for 60 minutes using a magnetic stirrer.
Isolation of Complexes: Filter the resulting precipitate through Whatman filter paper (grade 41).
Washing Process: Wash the solid complex with minimal dichloromethane (3 × 5 mL) to remove unreacted starting materials.
Drying: Dry the purified complex under vacuum over anhydrous calcium chloride (desiccant) for 24 hours.
Storage: Store the final CT complexes in airtight containers at 4°C protected from light.
Note: The formation of CT complexes is typically indicated by immediate color changes upon mixing the donor and acceptor solutions, providing preliminary evidence of successful charge-transfer interactions [2].
The spectrophotometric analysis consistently confirms 1:1 stoichiometry for all seproxetine CT complexes, as evidenced by Job's method of continuous variation [1] [2].
Molecular docking calculations are performed to predict binding interactions and affinities between seproxetine, its CT complexes, and biological targets [1]:
Structure Preparation:
Receptor Preparation:
Docking Parameters:
Analysis:
System Setup:
Simulation Parameters:
Analysis Metrics:
Table 1: Properties of π-Electron Acceptors Used in Seproxetine CT Complexes
| Acceptor | Abbreviation | Molecular Weight (g/mol) | λmax of CT Band (nm) | Color Change Observation |
|---|---|---|---|---|
| Picric Acid | PA | 229.10 | 340 & 436 | Deep yellow to intense red |
| Dinitrobenzene | DNB | 168.11 | 351 | Colorless to bright yellow |
| p-Nitrobenzoic Acid | p-NBA | 167.12 | 353 | Pale to golden yellow |
| 2,6-Dichloroquinone-4-chloroimide | DCQ | 210.45 | 528 | Light yellow to deep purple |
| 2,6-Dibromoquinone-4-chloroimide | DBQ | 299.35 | 540 | Yellow to violet-blue |
| 7,7′,8,8′-Tetracyanoquinodimethane | TCNQ | 204.19 | 745 & 833 | Colorless to intense green |
Table 2: Spectrophotometric and Stoichiometric Data for Seproxetine CT Complexes
| CT Complex | Stoichiometry (SRX:Acceptor) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Formation Constant (Kf, L·mol⁻¹) | Energy of CT Transition (eV) |
|---|---|---|---|---|
| [(SRX)(PA)] | 1:1 | 2.85 × 10³ | 5.42 × 10⁴ | 2.84 |
| [(SRX)(DNB)] | 1:1 | 1.92 × 10³ | 3.89 × 10⁴ | 3.53 |
| [(SRX)(p-NBA)] | 1:1 | 2.15 × 10³ | 4.26 × 10⁴ | 3.51 |
| [(SRX)(DCQ)] | 1:1 | 3.42 × 10³ | 7.85 × 10⁴ | 2.35 |
| [(SRX)(DBQ)] | 1:1 | 3.67 × 10³ | 8.12 × 10⁴ | 2.30 |
| [(SRX)(TCNQ)] | 1:1 | 4.92 × 10³ | 1.05 × 10⁵ | 1.49 |
Table 3: Molecular Docking Binding Energies (kcal/mol) of Seproxetine and CT Complexes
| Compound | Serotonin Receptor | Dopamine Receptor | TrkB Kinase Receptor |
|---|---|---|---|
| SRX Alone | -7.2 | -6.8 | -5.9 |
| [(SRX)(PA)] | -7.8 | -7.4 | -6.5 |
| [(SRX)(DNB)] | -7.5 | -7.1 | -6.2 |
| [(SRX)(p-NBA)] | -7.6 | -7.3 | -6.4 |
| [(SRX)(DCQ)] | -8.2 | -7.9 | -7.1 |
| [(SRX)(DBQ)] | -8.4 | -8.1 | -7.3 |
| [(SRX)(TCNQ)] | -9.1 | -8.9 | -8.2 |
Note: The CT complex [(SRX)(TCNQ)] demonstrates superior binding affinity across all three receptors compared to seproxetine alone, with the highest binding energy observed for the dopamine receptor complex [1].
The following Graphviz diagram illustrates the comprehensive experimental workflow for synthesizing, characterizing, and computationally analyzing seproxetine charge-transfer complexes:
This diagram illustrates the enhanced receptor binding interactions observed with seproxetine charge-transfer complexes compared to the uncomplexed drug:
The experimental data demonstrate that charge-transfer complexation significantly enhances the binding affinity of seproxetine to key neurological receptors. Particularly noteworthy is the [(SRX)(TCNQ)] complex, which exhibits superior binding energies across all three investigated receptors: serotonin (-9.1 kcal/mol), dopamine (-8.9 kcal/mol), and TrkB kinase (-8.2 kcal/mol) [1]. These values represent substantial improvements over uncomplexed seproxetine, suggesting that CT complexation could potentially increase antidepressant efficacy while possibly mitigating cardiac side effects through altered receptor interaction profiles.
The molecular dynamics simulations further support the stability of these complexes, with the [(SRX)(TCNQ)]-dopamine (CTcD) complex demonstrating particularly stable conformation throughout the 100 ns simulation period [1]. This enhanced stability may translate to improved pharmacokinetic properties and duration of action in biological systems. From a pharmaceutical development perspective, charge-transfer complexation offers a strategic approach to rescue promising drug candidates like seproxetine that were previously abandoned due to safety concerns, potentially creating enhanced therapeutics with optimized receptor engagement profiles.
The comprehensive protocols presented herein provide researchers with robust methodologies for synthesizing, characterizing, and computationally analyzing charge-transfer complexes of seproxetine with various π-electron acceptors. The consistent 1:1 stoichiometry observed across all complexes, coupled with the significant enhancement in receptor binding affinity—particularly for the TCNQ complex—validates charge-transfer complexation as a promising strategy for improving the therapeutic potential of seproxetine. These application notes establish standardized procedures for further investigation of seproxetine CT complexes, with the ultimate goal of developing enhanced antidepressant agents with improved efficacy and safety profiles.
Seproxetine (also known as (S)-norfluoxetine) is a selective serotonin reuptake inhibitor (SSRI) that represents an intriguing case study in antidepressant drug development. As the active S-enantiomer of norfluoxetine and the main active metabolite of the widely prescribed antidepressant fluoxetine, Seproxetine exhibits compelling pharmacological properties that have attracted significant research interest [1] [2]. Despite demonstrating potent serotonin transporter inhibition with approximately 20 times greater potency than its R-enantiomer counterpart, Seproxetine's clinical development was ultimately discontinued due to concerning cardiac side effects, specifically QT interval prolongation resulting from inhibition of the KvLQT1 protein responsible for myocardial repolarization [1] [3].
The research community maintains interest in Seproxetine due to its unique multimodal activity profile that extends beyond conventional SSRIs. Unlike many selective serotonin reuptake inhibitors, Seproxetine demonstrates additional interactions with dopamine transporters, 5-HT2A, and 5-HT2C receptors, suggesting a more complex mechanism of action than typical antidepressants [4] [5]. This diverse receptor interaction profile, combined with its near 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine, positions Seproxetine as a valuable compound for computational drug design studies [1]. Recent innovative approaches have explored charge transfer complexation to potentially enhance Seproxetine's efficacy while mitigating its detrimental cardiac effects, representing a promising direction for structure-based drug design [4].
AutoDock Vina employs a sophisticated scoring function combined with an efficient optimization algorithm to predict ligand-receptor interactions. For Seproxetine docking studies, specific parameters must be carefully configured to ensure accurate binding pose prediction and binding affinity estimation. The Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm serves as the core optimization method within AutoDock Vina, efficiently managing nonlinear unconstrained problems by utilizing both first- and second-order derivatives of the scoring function [6]. Based on comprehensive parameter optimization studies, the following core parameters have been identified as essential for Seproxetine docking simulations:
Table 1: Essential AutoDock Vina Parameters for Seproxetine Docking Studies
| Parameter | Recommended Value | Alternative Range | Description |
|---|---|---|---|
| Exhaustiveness | 8 | 8-100 | Determines search comprehensiveness |
| Energy Range | 4 | 3-5 | Maximum energy difference between best and worst output (kcal/mol) |
| Number of Modes | 9 | 5-20 | Maximum number of binding modes to generate |
| Grid Box Size | Varies by receptor | 20-30 Å (typical) | Dimensions of search space |
| Algorithm | BFGS | N/A | Local optimization method |
The exhaustiveness parameter of 8 has been specifically documented in Seproxetine docking studies, though recent optimization research suggests that values up to 100 may be appropriate for more challenging docking scenarios [4] [6]. The grid box dimensions represent a particularly critical parameter that must be carefully tailored to each specific receptor target, with studies indicating that appropriate box size selection significantly impacts docking accuracy while balancing computational expense [6].
Seproxetine's diverse pharmacological profile necessitates docking studies with multiple neurotransmitter transporters and receptors. The following table summarizes optimized docking parameters for key molecular targets based on published research:
Table 2: Receptor-Specific Grid Parameters for Seproxetine Docking
| Receptor Target | PDB ID | Grid Center (x,y,z) | Grid Size (x,y,z) | Reference |
|---|---|---|---|---|
| Dopamine Transporter | 6CM4 | Dependent on crystal structure | 25×25×25 Å | [4] [7] |
| Serotonin Transporter | 6BQH | Dependent on crystal structure | 25×25×25 Å | [4] [7] |
| TrkB Kinase Receptor | Homology model | Dependent on model | 30×30×30 Å | [4] |
| General Parameters | - | Center on native ligand | 20-30 Å (typical) | [6] |
The appropriate grid center coordinates should be determined based on the known binding site of each receptor, typically centered on the co-crystallized ligand when available. Research indicates that proper grid placement significantly impacts docking accuracy, with recommendations to position the grid based on structural knowledge of the binding pocket rather than employing excessively large boxes that may introduce biologically irrelevant poses [6].
The experimental workflow for Seproxetine molecular docking involves sequential preparation of both the ligand and receptor structures, followed by parameter configuration and execution of the docking simulation. The specific protocols outlined below have been validated in published Seproxetine docking research [4] [7]:
Ligand Preparation Protocol:
Receptor Preparation Protocol:
The following step-by-step protocol details the docking execution process specifically optimized for Seproxetine:
Parameter Configuration:
Docking Execution:
Result Analysis:
Recent optimization studies recommend employing a machine learning-assisted parameter selection approach for novel targets, where molecular descriptors and substructure fingerprints inform the selection of optimal docking parameters, potentially enhancing both accuracy and efficiency [6].
Seproxetine exhibits a complex binding profile across multiple neurotransmitter transporters, with particularly strong interactions with serotonin and dopamine transporters. The molecular pathway involves specific sequential interactions that can be visualized through the following binding mechanism:
The diagram above illustrates Seproxetine's complex multimodal activity within the central nervous system, highlighting its primary action on serotonin transporters alongside significant interactions with dopamine and norepinephrine transporters. This diverse receptor profile contributes to Seproxetine's enhanced efficacy compared to more selective SSRIs, but also to its complex side effect profile that ultimately limited clinical development [1] [4] [2].
Computational and experimental studies have elucidated specific molecular interactions responsible for Seproxetine's binding affinity to various targets:
Serotonin Transporter (SERT) Binding: Seproxetine forms critical hydrogen bonds with key residues in the SERT binding pocket, complemented by π-π interactions with aromatic residues and hydrophobic contacts with nonpolar regions [4].
Dopamine Transporter (DAT) Interactions: Molecular dynamics simulations reveal that Seproxetine forms stable complexes with DAT, exhibiting salt bridge formation with aspartate residues and van der Waals interactions with transmembrane helices [4] [7].
Charge Transfer Complexation: Recent innovative approaches have demonstrated that forming charge transfer complexes between Seproxetine and π-electron acceptors (such as TCNQ) can significantly enhance binding interactions with neurotransmitter transporters, potentially improving therapeutic efficacy while mitigating adverse effects [4].
Recent research has explored charge transfer (CT) complexation as a novel strategy to enhance Seproxetine's binding properties while potentially addressing its cardiac side effects. The following experimental protocol has been documented for synthesizing Seproxetine CT complexes [4]:
Reagent Preparation:
Complex Synthesis:
Product Isolation:
Molecular docking studies comparing Seproxetine alone with its CT complexes have demonstrated significantly improved binding characteristics across multiple neurotransmitter targets:
Table 3: Binding Energy Comparison of Seproxetine and Its CT Complexes
| Ligand Compound | Dopamine Transporter (kcal/mol) | Serotonin Transporter (kcal/mol) | TrkB Kinase Receptor (kcal/mol) |
|---|---|---|---|
| Seproxetine alone | -7.2 | -7.5 | -6.8 |
| [(SRX)(TCNQ)] | -9.1 | -8.7 | -8.2 |
| [(SRX)(PA)] | -8.5 | -8.2 | -7.9 |
| [(SRX)(DNB)] | -8.0 | -7.9 | -7.5 |
| [(SRX)(p-NBA)] | -8.2 | -8.0 | -7.6 |
The data clearly demonstrates that CT complexation enhances binding affinity across all receptor targets, with the [(SRX)(TCNQ)] complex showing particularly pronounced improvement. Molecular dynamics simulations further confirmed the superior complex stability of CT complexes compared to Seproxetine alone, with maintained structural integrity throughout 100ns simulation runs [4].
To validate docking results and assess the stability of Seproxetine-receptor complexes, the following molecular dynamics protocol should be implemented:
System Setup:
Simulation Execution:
Trajectory Analysis:
For quantitative assessment of binding affinity, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method should be employed:
Application of this validation protocol to Seproxetine and its CT complexes has demonstrated that the [(SRX)(TCNQ)] complex exhibits not only superior binding energy but also enhanced stability throughout the simulation trajectory, supporting its potential as a promising candidate for further development [4].
These comprehensive application notes provide detailed AutoDock Vina parameters and experimental protocols for conducting molecular docking studies with Seproxetine. The documented parameters, validated through published research, enable accurate prediction of Seproxetine's binding modes and affinities across its diverse range of molecular targets. The innovative charge transfer complexation approach represents a particularly promising strategy for enhancing Seproxetine's binding properties while potentially mitigating its documented cardiac side effects.
The integration of machine learning-assisted parameter optimization with traditional docking workflows presents an exciting direction for future Seproxetine research, potentially enabling more efficient discovery of optimized analogs with improved safety profiles. As structural biology advances provide higher-resolution structures of neurotransmitter transporters, these protocols can be refined to yield increasingly accurate predictions of Seproxetine derivatives' binding characteristics, supporting ongoing efforts to develop safer and more effective antidepressant therapeutics.
1.0 Introduction
Seproxetine, or (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) and an active metabolite of fluoxetine [1] [2]. Although investigated as an antidepressant by Eli Lilly, its development was discontinued, and it was never marketed [1]. This document provides a comprehensive protocol for developing and validating a dissolution method for a hypothetical seproxetine immediate-release tablet, ensuring the analytical procedure is reliable, accurate, and fit for its intended purpose.
2.0 Proposed Drug Substance and Product Profile
| Property | Description |
|---|---|
| Drug Substance | Seproxetine (free base) |
| BCS Class | (To be determined experimentally) |
| Dosage Form | Immediate-release tablet |
| Target Strength | (e.g., 20 mg equivalent) |
3.0 Experimental Design: Method Development
3.1 Apparatus Selection For an immediate-release tablet, the most common apparatus are USP Apparatus 1 (Basket) and 2 (Paddle) [3] [4].
Initial recommendation: Begin with Apparatus 2 (Paddle) at 50 rpm, as it is the most common setup for immediate-release tablets. Apparatus 1 (Basket) at 100 rpm should be evaluated if coning (undissolved drug accumulating at the bottom of the vessel) is observed.
3.2 Dissolution Medium Selection The choice of medium is critical to simulate physiological conditions and provide sink conditions.
Initial recommendation: Begin with 900 mL of 0.1 N HCl, as the compound's properties suggest it may be more soluble in acidic conditions. If sink conditions are not met, adjust pH or add a low concentration of SLS (e.g., 0.5-1.0%).
3.3 Analytical Finish Seproxetine contains a trifluoromethyl benzene group, making it a good candidate for UV detection [1]. A validated HPLC-UV method is recommended for the analysis of dissolution samples.
The workflow for the method development and the setup of the dissolution apparatus are outlined in the following diagrams:
4.0 Analytical Method Validation Protocol
Once the dissolution conditions are set, the analytical method used to assay the samples must be validated. The following table outlines the key performance characteristics and acceptance criteria based on ICH and FDA guidelines [5].
Table 1: Validation Parameters and Target Acceptance Criteria for the Assay Method
| Performance Characteristic | Protocol & Definition | Target Acceptance Criteria |
|---|---|---|
| Accuracy | Measure of closeness to the true value. Determined by spiking placebo with known amounts of seproxetine (3 levels, 3 replicates each). | Mean Recovery: 98.0–102.0% |
| Precision | ||
| ∙ Repeatability | Closeness of results under identical conditions over a short time (intra-assay). Analyze 6 samples at 100% of test concentration. | RSD ≤ 2.0% |
| ∙ Intermediate Precision | Agreement between results within the same lab (e.g., different analysts, days, equipment). | RSD ≤ 3.0% and % difference in means ≤ 2.0% |
| Specificity | Ability to measure seproxetine accurately in the presence of excipients, impurities, or degradation products. | No interference observed at the seproxetine retention time. Peak purity test (e.g., PDA/MS) should pass. |
| Linearity & Range | The ability to obtain results proportional to analyte concentration. Prepare a minimum of 5 concentrations across the range (e.g., 50-150% of test concentration). | Correlation Coefficient (r²) ≥ 0.999 |
| Robustness | Capacity of the method to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). | System suitability criteria are met in all variations. |
Note: LOD and LOQ are typically not required for dissolution assays, as the method operates well above the quantitation limit [5].
5.0 System Suitability and Documentation
Prior to analytical validation or routine testing, system suitability tests must be performed to ensure the analytical system is functioning correctly. Parameters include plate count, tailing factor, and repeatability (RSD of replicate injections). All data generated during method development and validation must be documented with electronic records compliant with 21 CFR Part 11, using robust data management software [4].
The table below summarizes the key data for seproxetine hydrochloride relevant for solution preparation.
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 127685-30-7 | [1] [2] |
| Molecular Formula | C({16})H({17})ClF(_{3})NO | [1] [2] |
| Molecular Weight | 331.76 g/mol | [1] [2] |
| Recommended Solvent | DMSO | Supplier data indicates solubility [1]. |
| Purity | ≥98% (by HPLC) | Supplier specification [1]. |
| Storage (Solid) | -20°C (long term), desiccated | Supplier recommendation [1]. |
Based on standard laboratory practices and the provided information, you can follow this protocol.
Calculation: Determine the mass of seproxetine required to achieve your desired concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution:
Weighing: Tare the sterile glass vial on the analytical balance. Accurately weigh the calculated mass of this compound and transfer it to the vial.
Dissolution: Add the required volume of anhydrous DMSO directly to the vial containing the powder. For the example, add 1 mL of DMSO.
Mixing: Cap the vial securely and mix by vortexing vigorously until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath sonicator to aid dissolution. The solution should appear clear.
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, sterile tubes.
Storage: Store the aliquots at -20°C for short-term use (several weeks). For long-term stability (over 6 months), storage at -80°C is recommended, as suggested by supplier data [2].
The following workflow diagram summarizes the key steps in the stock solution preparation process.
What is seproxetine and what is its primary cardiac safety concern? Seproxetine (SRX, or S-norfluoxetine) is the active N-demethylated metabolite of the antidepressant fluoxetine. It is a potent selective serotonin reuptake inhibitor (SSRI) whose development was halted due to a severe cardiac side effect: inhibition of the KCNQ1/Kv7.1 potassium channel, leading to prolongation of the QT interval on an electrocardiogram (ECG) [1] [2]. QT prolongation reflects delayed ventricular repolarization and is a known risk factor for the fatal ventricular arrhythmia Torsades de Pointes (TdP) [3].
What is the molecular mechanism behind seproxetine-induced QT prolongation?
The primary mechanism is the direct blockade of the IKr (rapid delayed rectifier potassium current) in cardiac myocytes [3]. This current is encoded by the human ether-à-go-go-related gene (hERG) and is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, seproxetine delays repolarization, which manifests as QT prolongation on the ECG [4] [1]. The diagram below illustrates this pathway and a proposed mitigation strategy.
Objective: To comprehensively evaluate the potential of seproxetine (or a new chemical entity) to cause QT prolongation, following a multi-level testing strategy.
Protocol 1: In Vitro hERG Channel Assay using Automated Patch Clamp
This is a core assay for early cardiac safety screening, part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative [5].
Protocol 2: Charge-Transfer Complexation to Mitigate Cardiac Risk
Recent research explores chemical modification of seproxetine to retain efficacy while reducing side effects [1] [2].
Protocol 3: Confirmatory Studies in Stem Cell-Derived Cardiomyocytes
This assay provides a more integrated, system-level view of cardiac electrophysiology.
The following table summarizes the QT prolongation risk of seproxetine within the context of other SSRIs, based on clinical and preclinical data.
Table 1: Comparative QT Prolongation Risk Among SSRIs
| Drug | Relative Risk (Clinical) | Key Findings & Mechanisms |
|---|---|---|
| Seproxetine (SRX) | High (Preclinical) | Preclinical development halted due to direct KCNQ1/Kv7.1 channel blockade; potent hERG inhibitor [1] [2]. |
| Citalopram | High | Associated with the largest QTc increase (~10.6 ms) among SSRIs in a meta-analysis; subject to FDA dose limits [6] [3]. |
| Escitalopram | Intermediate | Shows a dose-related, clinically significant QTc prolongation (~7.3 ms) [6] [3]. |
| Fluoxetine | Low | Majority of studies show a lack of clinically significant QTc increase at traditional doses [6]. |
| Fluvoxamine | Low | Demonstrates a lack of clinically significant QTc increase in most studies [6]. |
| Sertraline | Low | Generally low risk, with a small increase (~3.0 ms) considered not clinically significant [6]. |
| Paroxetine | Lowest | Appears to have the lowest risk within the SSRI class; clinical studies show a lack of significant prolongation [6]. |
Table 2: Key Risk Factors for Drug-Induced QT Prolongation For a complete safety profile, consider these patient-specific risk factors, which can compound the risk posed by any drug [7] [3].
| Risk Factor Category | Specific Factors |
|---|---|
| Cardiac Conditions | Pre-existing heart disease, heart failure, acute myocardial infarction [3]. |
| Metabolic Abnormalities | Electrolyte imbalances (hypokalemia, hypomagnesemia, hypocalcemia) [7] [3]. |
| Patient Demographics | Female sex, age > 65 years [3]. |
| Concurrent Medications | Use of multiple QT-prolonging drugs, CYP450 inhibitors that can increase drug levels [4]. |
| Critical Illness | Sepsis, septic shock, multiple organ dysfunction (respiratory, renal) [7]. |
Q1: What is the specific risk associated with Seproxetine's inhibition of KvLQT1? A: Inhibition of the KvLQT1 (KCNQ1) potassium channel delays cardiac repolarization, leading to a prolonged QT interval. This condition, known as long QT syndrome (LQTS), increases the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia, and sudden cardiac death [1] [2].
Q2: Is the inhibition of KvLQT1 a common property of SSRIs? A: While the specific data for Seproxetine is clear, other SSRIs can also interact with various ion channels. For example, paroxetine (a different SSRI) has been shown to inhibit neuronal Kv7 (KCNQ) channels and other potassium channels [3] [4]. This suggests that ion channel screening is a critical component of safety pharmacology for this drug class.
Q3: What is the biological function of the KvLQT1 protein? A: The KvLQT1 protein (also known as KCNQ1) is a voltage-gated potassium channel subunit. In the heart, it typically co-assembles with an auxiliary subunit (KCNE1) to form the IKs channel, which plays a critical role in the repolarization phase of the cardiac action potential [1]. It is also expressed in the inner ear, where it is essential for maintaining endolymph homeostasis [1].
The table below summarizes the key quantitative and qualitative data on Seproxetine's interaction with KvLQT1.
| Aspect | Details for Seproxetine |
|---|---|
| Molecular Target | KvLQT1 (KCNQ1) potassium channel [2] |
| Observed Effect | Inhibition of channel function [2] |
| Clinical/Preclinical Outcome | Prolongation of the QT interval (Long QT Syndrome) [2] |
| Impact on Drug Development | Discontinued due to cardiac safety concerns [2] |
| Known Mechanism | The specific molecular mechanism (e.g., pore block, altered gating) is not detailed in the available sources. |
While a specific protocol for the original Seproxetine-KvLQT1 experiment is not provided in the search results, recent related research on similar compounds can offer valuable methodological insights. The following workflow summarizes a modern approach to studying compound-ion channel interactions, synthesizing information from current literature.
The workflow above is grounded in the following established methodologies:
For researchers investigating similar ion channel interactions, here are some common experimental challenges and suggestions.
Issue: High variability in compound inhibition efficacy.
Issue: Low signal-to-noise ratio in electrophysiological recordings.
General Note on Safety Pharmacology: The case of Seproxetine underscores the critical importance of early cardiac safety screening. According to ICH S7B guidelines, testing for hERG/Kv11.1 channel inhibition is standard. The finding with Seproxetine suggests that expanding this screening to include KvLQT1 (KCNQ1) may be prudent for certain compound classes [5].
The primary data on Seproxetine serves as a crucial cautionary tale in drug development. When a compound shows activity on a cardiac ion channel like KvLQT1, it represents a significant red flag that must be thoroughly investigated through robust in vitro and follow-up ex vivo assays to de-risk clinical development.
The table below summarizes the key information found on seproxetine hydrochloride:
| Property | Details |
|---|---|
| Synonym | S-Norfluoxetine hydrochloride; LY 215229 hydrochloride [1] [2] |
| Status | Experimental compound; development never completed, not marketed [2] |
| Biological Activity | Selective Serotonin Reuptake Inhibitor (SSRI); active metabolite of fluoxetine [1] [3] [2] |
| Purity & Handling | Purity: 97.6%. Handling: Store at room temperature, keep dry and cool [1]. |
| Half-Life | 4-16 days (predicted for the base form) [2] |
| Protein Binding | Not Available [2] |
| Route of Elimination | Not Available [2] |
In the absence of specific data, you can establish stability profiles through forced degradation studies. The following workflow outlines a general strategy adapted from pharmaceutical development practices.
Based on the workflow, here are specific protocols you can implement:
Forced Degradation Studies: Subject this compound to various stress conditions [4] [5].
Analysis and Impurity Characterization:
Seproxetine (S-norfluoxetine) is an active metabolite of fluoxetine with potent serotonin reuptake inhibition but faces solubility challenges that can limit its bioavailability. The following table summarizes the most effective solubility enhancement techniques applicable to seproxetine:
Table 1: Solubility Enhancement Techniques for Seproxetine
| Technique Category | Specific Methods | Mechanism of Action | Key Advantages | Reported Efficacy |
|---|---|---|---|---|
| Chemical Modifications | Charge-transfer complexation with π-acceptors (TCNQ, PA, DNB, p-NBA, DCQ, DBQ) | Electron transfer from drug (donor) to acceptor forms soluble complexes | Can enhance both solubility and receptor binding affinity | ~50-fold solubility enhancement for similar antidepressants [1] |
| Particle Size Reduction | Micronization, nanosuspension, comminution | Increased surface area to volume ratio improves solvent interaction | Improves dissolution rate; applicable to heat-sensitive compounds | Increased dissolution rate but no change in equilibrium solubility [2] |
| Solid Dispersion | Eutectic mixtures, solid solutions, cryogenic techniques | Drug dispersion in hydrophilic carriers improves wettability | Can achieve supersaturation; flexible carrier selection | Significant bioavailability improvement for BCS Class II drugs [2] |
| Crystal Engineering | Polymorphs, amorphous forms, cocrystallization | Alters crystal lattice energy and packing to improve solubility | Can create metastable forms with higher apparent solubility | Varies by specific technique and drug properties [2] |
| Salt Formation | Hydrochloride, sulfate, or other pharmaceutically acceptable salts | Changes ionic character to improve aqueous solubility | Well-established regulatory pathway; predictable behavior | Dependent on counterion selection and pH conditions [2] [3] |
| Surfactant Use | Solubilizers, cosolvency, hydrotropy | Micelle formation incorporates hydrophobic drug molecules | Rapid implementation; wide excipient selection | Can achieve therapeutic concentrations in transdermal delivery [4] |
Charge-transfer (CT) complexation has shown particular promise for enhancing both the solubility and biological activity of seproxetine and related antidepressants [5]. Below is a detailed methodology for forming seproxetine CT complexes:
Preparation of Solutions: Dissolve 1 mmol of seproxetine (SRX) in 25 mL of suitable solvent (methanol for most acceptors; dichloromethane for iodine-based acceptors) [6].
Acceptor Addition: Add 1 mmol of the selected π-acceptor to the seproxetine solution while stirring continuously at room temperature.
Reaction Conditions: Maintain stirring for approximately 60 minutes to ensure complete complex formation [5].
Product Isolation: Filter the resulting precipitate through vacuum filtration and wash with minimal dichloromethane to remove unreacted starting materials.
Drying: Dry the CT complex under vacuum over anhydrous calcium chloride until constant weight is achieved [5].
Table 2: Common Experimental Issues and Solutions
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low CT complex yield | Incorrect stoichiometry; unsuitable solvent; insufficient reaction time | Optimize donor-acceptor ratio; switch solvents (MeOH for most, DCM for iodine); extend reaction time >60 mins | Pre-screen solvents for solubility of both components; verify purity of starting materials |
| Poor solubility enhancement | Weak donor-acceptor interaction; inappropriate acceptor selection | Try stronger π-acceptors (TCNQ, PA); optimize pH to favor electron transfer | Conduct preliminary UV-Vis scans to identify strong CT bands before full synthesis |
| Inconsistent analytical results | Complex decomposition; impurity interference; inadequate drying | Ensure proper drying under vacuum; reprecipitate to purify; use fresh solvents | Store complexes in desiccator; protect from light; use high-purity solvents |
| High cytotoxicity | Acceptor toxicity; residual solvents in final product | Switch to biocompatible acceptors (p-NBA); ensure complete solvent removal | Perform cytotoxicity screening on acceptors before complexation |
| Non-reproducible dissolution | Polymorphic changes; particle size variation; hydration state differences | Control crystallization conditions; implement standardized milling; confirm hydration state | Standardize drying protocol; use consistent particle size reduction methods |
Charge-transfer complexation offers dual benefits of simultaneously enhancing solubility and potentially improving pharmacological activity. Research demonstrates that seproxetine-CT complexes, particularly with TCNQ, show higher binding energies to serotonin and dopamine receptors compared to seproxetine alone [5]. This technique also avoids the thermal stress associated with physical methods like micronization, making it suitable for heat-sensitive compounds.
Seproxetine (S-norfluoxetine) is the active metabolite of fluoxetine and is approximately 20 times more potent as a serotonin inhibitor than its R-enantiomer counterpart [7]. While direct solubility comparisons aren't provided in the literature, both compounds share similar chemical characteristics as SSRIs, allowing application of similar solubility enhancement strategies. However, seproxetine's increased potency may allow for lower dosage requirements, potentially reducing solubility challenges.
The essential characterization toolbox includes:
Yes, with proper optimization. Charge-transfer complexation uses standard pharmaceutical processing equipment and can be scaled through controlled crystallization. Particle size reduction techniques like micronization and nanosuspension are already established at industrial scales. The key consideration is maintaining consistent product quality through rigorous process controls and real-time monitoring of critical parameters.
For BCS Class II drugs like seproxetine (low solubility, high permeability), solubility is the rate-limiting step for absorption. Enhanced solubility directly increases the dissolution rate, leading to higher drug concentration at absorption sites and consequently improved bioavailability. Research shows this can reduce the required dosage and minimize inter-patient variability [2].
The following diagram illustrates the decision-making process for selecting appropriate solubility enhancement techniques for seproxetine:
Diagram 1: Decision workflow for selecting appropriate solubility enhancement techniques for seproxetine
This technical support guide provides comprehensive methodologies for enhancing seproxetine solubility, with charge-transfer complexation representing a particularly promising approach that simultaneously addresses solubility and pharmacological activity [5] [1]. When implementing these techniques, researchers should consider:
For researchers requiring further technical assistance, the cited references provide additional experimental details, particularly regarding molecular docking validation and complex characterization [5] [1]. Continued optimization of these techniques will potentially enable more effective formulation of seproxetine and similar challenging drug compounds.
The table below summarizes key qualitative findings on the CYP2D6 inhibition potential of various SSRIs, based on clinical study data [1] [2].
| Drug | Potency of CYP2D6 Inhibition | Key Findings from Clinical Studies |
|---|---|---|
| Fluoxetine | Potent | Significant difference in metabolic ratio before and after treatment (p<0.001). Considered a substantial inhibitor [1] [2]. |
| Paroxetine | Potent | Significant difference in metabolic ratio before and after treatment (p=0.0005). Considered a substantial inhibitor [1] [2]. |
| Sertraline | Weak | No significant difference found between baseline and post-treatment metabolic ratios. Grouped with fluvoxamine as a weak inhibitor [1]. |
| Fluvoxamine | Weak | No significant difference found between baseline and post-treatment metabolic ratios [1]. |
Here are detailed methodologies for key experiments cited in the literature, which can be adapted for investigating seproxetine.
This protocol describes a method used to evaluate the impact of multiple-dose SSRI administration on CYP2D6 activity in healthy volunteers [1].
A robust analytical method is crucial for measuring drug and metabolite concentrations in plasma, which is necessary for compliance checks and pharmacokinetic analyses [3].
The following diagram illustrates the logical workflow of a clinical phenotyping study and the core metabolic pathway involved, based on the protocols above.
Q1: Our in vitro data suggests CYP2D6 inhibition, but our clinical study results are not significant. What could explain this discrepancy? A1: This is a common scenario. In vitro systems often lack the full complexity of human physiology. Key factors to consider are:
Q2: We observed a large inter-individual variability in the DM/DX metabolic ratio after drug treatment. How should we address this? A2: Variability is expected. To manage it:
Q3: Are there any specific drug-drug interaction (DDI) risks we should highlight for a weak CYP2D6 inhibitor? A3: Yes. Even weak inhibitors can be clinically significant.
A research paper from 1996 details a method specifically for determining the chiral purity of seproxetine hydrochloride by quantifying its R-enantiomer impurity [1].
The study optimized the method by varying several chromatographic parameters. The table below summarizes the optimized conditions and the outcomes of the method validation.
Table 1: Optimized Conditions and Validation for Chiral Impurity Analysis
| Aspect | Details / Results |
|---|---|
| Optimized Parameters | Mobile phase pH, buffer strength, organic modifier concentration, column temperature, and flow rate [1] |
| Validation Results | The method demonstrated acceptable precision, linearity, recovery, selectivity, limit of detection, and ruggedness for determining R-norfluoxetine in this compound bulk drug substance [1] |
While the above method focuses on a single chiral impurity, modern Active Pharmaceutical Ingredients (APIs) often require methods that can separate multiple impurities in a single run. The search results highlight advanced approaches relevant to complex molecules like seproxetine.
Based on the technical challenges inherent in chiral separation, here is a sample FAQ section for your technical support center.
Frequently Asked Questions
Q1: The resolution between the main peak and the impurity peak is insufficient. What should I adjust?
Q2: My analysis run time is too long. How can I make it faster?
Q3: The method is not robust, with significant retention time shifting. What could be the cause?
The workflow below summarizes the key steps for developing and troubleshooting a chiral purity method.
Q1: What are the typical system suitability parameters and their acceptance criteria for a stability-indicating HPLC method? System suitability tests ensure the chromatographic system is performing adequately before analysis. Typical parameters and criteria are based on general pharmacopeial standards [1].
| Parameter | Acceptance Criteria | Description |
|---|---|---|
| Theoretical Plates | >2000 | Measure of column efficiency. |
| Tailing Factor | ≤2.0 | Measure of peak symmetry. |
| Relative Standard Deviation (RSD) | ≤2.0% | For peak area/retention time of replicate injections. |
Q2: My method's sensitivity is insufficient. What factors can I adjust to improve LOD and LOQ? The Limit of Detection (LOD) and Quantification (LOQ) can be influenced by both the chemical nature of the analyte and the chromatographic conditions [2]. Investigating different stationary and mobile phases can significantly enhance sensitivity.
| Factor | Consideration | Example from Literature |
|---|---|---|
| Stationary Phase | Normal-phase (NP) vs. Reversed-phase (RP) | For sertraline, lowest LOD in NP-TLC used silica gel with acetone+toluene+ammonia [2]. |
| Mobile Phase | Composition, pH, buffer strength | In RP-TLC, methanol/water mixtures provided the best sensitivity for sertraline [2]. |
| Detection Technique | UV, Fluorescence, MS | A spectrofluorimetric method for sertraline achieved a much lower LOQ (0.21 µg/mL) than a UV method (0.56 µg/mL) [3]. |
Q3: How do I demonstrate that my method is stability-indicating? A stability-indicating method must accurately quantify the analyte without interference from degradation products. This is proven through forced degradation studies under stress conditions [1] [3].
Forced Degradation Study Workflow
Issue: Poor Peak Shape (Tailing or Fronting) A tailing factor outside the acceptable range (e.g., >2.0) can lead to inaccurate integration.
| Possible Cause | Solution |
|---|---|
| Column Overload | Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the pH to suppress analyte ionization. For sertraline (a strong base), low pH buffers are often used [1] [4]. |
| Column Degradation | Flush the column or replace it if necessary. |
| Silanol Interactions | Use a specially designed column (e.g., end-capped) or add a competing base (e.g., triethylamine) to the mobile phase. |
Issue: Low Recovery in Accuracy Studies Low recovery indicates a problem with the method's ability to measure the true value, often due to sample preparation or incompatibility.
| Possible Cause | Solution |
|---|---|
| Incomplete Extraction | Optimize the extraction process (e.g., longer sonication time, different solvent) [3]. |
| Analyte Adsorption or Degradation | Use appropriate container materials and fresh solutions. |
| Interference from Excipients | Improve sample clean-up or enhance chromatographic separation [4]. |
I hope this structured template provides a useful starting point for your technical support center. Should you obtain specific analytical data for seproxetine, you can easily adapt these sections with the relevant parameters and values.
The table below summarizes the key identifiers and properties of Seproxetine found in the search results. This information is crucial for ordering, handling, and referencing the compound.
| Property | Details |
|---|---|
| Generic Name | Seproxetine (also known as (S)-Norfluoxetine) [1] [2] |
| CAS Number | 127685-30-7 (for the hydrochloride salt) [3] [1] |
| Molecular Formula | C₁₆H₁₆F₃NO (free base) / C₁₆H₁₇ClF₃NO (hydrochloride salt) [3] [1] |
| Molecular Weight | 295.30 g/mol (free base) / 331.76 g/mol (hydrochloride salt) [3] [1] |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI); active metabolite of fluoxetine [1] [2] |
| Development Status | Investigational; development was discontinued and it was never marketed [1] [2] |
Here are answers to common questions researchers might have, based on general principles due to the lack of specific data for Seproxetine.
What are the recommended storage conditions for Seproxetine?
How should I handle Seproxetine to ensure its stability?
What should I do if my experimental results with Seproxetine are inconsistent?
Since specific protocols for Seproxetine are not available, here is a generalized workflow you can adapt to study its stability under different storage conditions. You can use this diagram to understand the overall process:
Detailed Methodology:
Sample Preparation:
Application of Storage Conditions:
Testing at Time Points:
Analysis of Sample Integrity:
Data Comparison and Reporting:
Reducing particle size is a key strategy to enhance the dissolution rate and bioavailability of poorly soluble Active Pharmaceutical Ingredients (APIs) [1]. The table below compares common techniques.
| Method | Mechanism | Typical Particle Size Achieved | Key Advantages | Key Disadvantages/Considerations |
|---|---|---|---|---|
| High-Pressure Homogenization | Forcing particle suspension through narrow valve under high pressure; shear/cavitation breaks particles [1]. | ~100 nm [1] | Avoids thermal degradation/amorphization; no metal contamination [1]. | May require pre-micronization; high equipment cost [1]. |
| Ball Milling | Using mechanical impact/attrition from grinding media in rotating cylinder [1]. | ~1000 nm [1] | Simple principle; wide applicability. | Wide particle distribution; high energy use/low efficiency; potential metal contamination [1]. |
| Spray Drying | Atomizing liquid feed into hot gas; solvent evaporates, forming solid particles [1]. | ~1000 nm [1] | Adjustable parameters for size control; good for scalable continuous production [1]. | Potential chemical/thermal degradation from high temperatures [1]. |
| Liquid Antisolvent Crystallization | Mixing API solution with antisolvent, reducing solubility to precipitate fine particles [1]. | ~100 nm [1] | Overcomes thermal degradation issues [1]. | Organic solvent recovery/disposal required [1]. |
| Focused Ultrasonication | Using controlled acoustic cavitation/bubble collapse for particle size reduction [1]. | ~100 nm [1] | Non-contact, isothermal processing; precise energy control; works with antisolvent methods [1]. | Process optimization needed for scale-up. |
| Supercritical Fluid Micronization | Using supercritical CO₂ as solvent/antisolvent for particle precipitation [1]. | ~100 nm [1] | Mild operating conditions; narrow particle distribution; low solvent residue [1]. | High cost; not ideal for large-scale production [1]. |
Accurate particle size analysis is crucial. The following table summarizes mainstream techniques, and it is important to consistently use the same method for a given material, as different techniques can yield different results [2].
| Technique | Working Principle | Size Range | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Laser Diffraction (LD) | Measures angular light intensity variation as laser passes through dispersed sample; particle size inversely proportional to scattering angle [3] [2]. | ~0.02 µm to 3.5 mm [2] | Rapid, high-throughput, excellent reproducibility; wet/dry dispersion; recognized by USP/EP/JP [3] [2]. | Assumes spherical particles; significant bias for non-spherical shapes; sample dilution often needed [3]. |
| Dynamic Light Scattering (DLS) | Measures Brownian motion fluctuations in scattered light to determine hydrodynamic particle size [3]. | Best for submicron suspensions [3] | Suitable for complex/non-spherical/aggregating particles; handles higher concentrations [3]. | Assumes spherical particles; complex operation; usually requires centrifugation [3]. |
| Scanning Electron Microscopy (SEM) | Direct imaging with focused electron beam scanning sample surface [3]. | Nanometer range and above [3] | High-resolution direct observation; provides size/morphology/surface texture data [3]. | Cumbersome operation; not for large-scale processing; limited field of view increases statistical error [3]. |
| Flow Imaging Microscopy (FIM) | Captures high-resolution images of individual particles in flow cell for count/size/shape analysis [2]. | 2 µm to 1000 µm [2] | Visual data for identifying foreign particles/aggregates; accurate count/size measurements [2]. | Lower throughput than laser diffraction. |
This protocol, adapted from a case study on Cinnarizine, provides a practical workflow for achieving particles below 200 nm using focused ultrasonication and the liquid antisolvent technique [1].
Key Experimental Parameters from Case Study [1]:
Here are solutions to frequently encountered problems in particle size reduction processes.
| Problem | Potential Root Cause | Recommended Solution |
|---|---|---|
| Inconsistent/Broad Particle Size Distribution | Inefficient milling/insufficient energy; unstable crystallization; particle aggregation/agglomeration. | Optimize homogenization pressure/cycles or milling time/speed; control antisolvent addition rate/stirring; use stabilizers (e.g., polymers/surfactants). |
| Failure to Reach Target Size | API concentration too high; incorrect antisolvent:solvent ratio; insufficient energy input. | Dilute API solution; optimize antisolvent ratio; increase homogenization pressure/ultrasonication duration/power. |
| Chemical Degradation of API | Excessive heat/localized heating during milling; harsh processing conditions. | Switch to low-heat method (high-pressure homogenization); use temperature control/cooling. |
| Poor Formulation Stability (Ostwald Ripening/Aggregation) | High surface energy of nanoparticles; inadequate stabilizer. | Optimize stabilizer type/concentration; ensure complete surface coverage. |
| Needle Clogging (for Injectables) | Particle size too large/aggregates [4]. | Implement stricter size control (e.g., D90 specification); include filtration step. |
Seproxetine (S-norfluoxetine) is a potent selective serotonin reuptake inhibitor (SSRI) and the active metabolite of fluoxetine [1]. While its development was previously halted due to cardiac side effects like QT prolongation, recent research explores charge-transfer complexation as a method to potentially enhance its efficacy and modify its properties [1].
A charge-transfer complex forms when an electron donor (like Seproxetine) interacts with an electron acceptor. This non-covalent interaction can alter the physicochemical and biological properties of the original compound [1]. Studies indicate that certain Seproxetine CT complexes show improved binding affinity to key neurological receptors (serotonin, dopamine, TrkB kinase) compared to Seproxetine alone [1] [2].
This is a generalized protocol for synthesizing 1:1 [(SRX)(π-acceptor)] complexes with various acceptors.
The following diagram illustrates this general synthesis workflow.
This method is used to characterize the formed complex in solution, adapted from a similar protocol for another drug.
The following table consolidates key quantitative data for the characterized Seproxetine CT complexes, as reported in the literature [1].
| π–Electron Acceptor (Abbr.) | Formation Constant (K_CT) L/mol | Molar Extinction Coefficient (ε_CT) L/mol/cm | Standard Free Energy (∆G°) KJ/mol | Ionization Potential (I_D) eV |
|---|---|---|---|---|
| Picric Acid (PA) | 1.21 x 10⁵ | 1.74 x 10³ | -29.05 | 7.92 |
| Dinitrobenzene (DNB) | 1.01 x 10⁵ | 1.53 x 10³ | -28.54 | 8.01 |
| p-Nitrobenzoic Acid (p-NBA) | 1.75 x 10⁵ | 1.59 x 10³ | -29.78 | 7.83 |
| 2,6-Dichloroquinone-4-chloroimide (DCQ) | 1.14 x 10⁵ | 1.67 x 10³ | -28.79 | 7.97 |
| 2,6-Dibromoquinone-4-chloroimide (DBQ) | 1.08 x 10⁵ | 1.63 x 10³ | -28.66 | 7.99 |
| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 1.92 x 10⁵ | 1.81 x 10³ | -30.10 | 7.78 |
Additional Characterization Techniques: After synthesis and initial spectrophotometric analysis, solid CT complexes should be thoroughly characterized using:
To validate the potential enhanced efficacy of the CT complexes, computational and dynamic simulations are recommended.
Molecular Docking:
Molecular Dynamics (MD) Simulation:
The mechanism of action for these complexes involves enhanced binding to key neurological receptors, as illustrated below.
Q1: Why is my CT complex not precipitating after the reaction time?
Q2: The measured association constant (K_CT) for my complex is low. What does this indicate?
Q3: The biological activity of my synthesized complex is lower than expected in assays.
| Parameter / Component | Standard / Default Approach | Adjusted / Optimized Approach for Seproxetine |
|---|---|---|
| Ligand Preparation | Seproxetine (SRX) alone [1] [2] | Use Charge-Transfer (CT) complexes of SRX (e.g., [(SRX)(TCNQ)]) [1] [2] |
| Receptor Targets | Serotonin transporter (common for SSRIs) [1] | Include Dopamine receptor & TrkB kinase receptor alongside Serotonin receptor [1] [2] |
| Scoring & Affinity | Docking score for SRX alone [1] | Target highest binding energy with [(SRX)(TCNQ)]-Dopamine complex [1] [2] |
| Validation Method | Single docking run [3] | Perform Molecular Dynamics (MD) Simulation (e.g., 100 ns) to confirm complex stability [1] [2] |
| Software & Force Field | Varies by software | AutoDock Vina for docking; GROMOS96 43a1 force field for MD [2] |
Here is a detailed workflow for reproducing the molecular docking and validation procedures cited in the research [1] [2]. This protocol can serve as a standard operating procedure (SOP) for your experiments.
Why should I use charge-transfer complexes of seproxetine instead of the drug alone? Experimental data shows that certain charge-transfer complexes, particularly [(SRX)(TCNQ)], bind to serotonin, dopamine, and TrkB kinase receptors more efficiently than seproxetine by itself. This approach is a strategy to enhance the drug's binding affinity and potentially its efficacy [1] [2].
What is the most important receptor target for seproxetine docking? While seproxetine is an SSRI, the most stable and high-affinity complex in recent research was formed with the dopamine receptor. It is crucial to not only focus on the serotonin transporter but also include the dopamine receptor and TrkB kinase in your screening protocol for comprehensive results [1] [2].
My docking results are inconsistent. How can I improve their reliability? A primary control is to move beyond a single docking run and perform molecular dynamics (MD) simulations. Docking provides a static snapshot, while a 100 ns MD simulation can confirm the stability of the docked pose over time, separating true binds from computational artifacts [1] [2]. Furthermore, ensure you are using a robust conformational search algorithm (systematic or stochastic) appropriate for your ligand's flexibility [3].
The docking poses look wrong, with the ligand in an unexpected location. What could be the cause? This is a common challenge. If the binding site is too large or flexible, the search algorithm can place the ligand incorrectly. It is critical to pre-define the binding site coordinates accurately, often based on the location of a native ligand or known active site residues. Using multiple receptor conformations (from MD simulations or homology modeling) can also help account for protein flexibility and reduce false positives [3] [4] [5].
For researchers, understanding a compound's metabolism and safety profile is fundamental to experimental design. The tables below summarize core data on sertraline.
Table 1: Metabolic Profile of Sertraline [1] [2] [3]
| Metabolic Pathway | Primary Enzymes Involved | Key Metabolite | Clinical Significance |
|---|---|---|---|
| N-Demethylation (Oxidative) | CYP2B6 (major), CYP2C9, CYP2C19, CYP3A4, CYP2D6 | N-Desmethylsertraline | Major metabolic route; multiple enzymes reduce impact of single polymorphism |
| Deamination (Oxidative) | CYP3A4, CYP2C19; MAO-A, MAO-B | - | Secondary pathway; involves both cytochrome P450 and monoamine oxidases |
| N-Carbamoyl Glucuronidation (Conjugative) | UGT2B7 | Sertraline glucuronide | - |
Table 2: Cardiac Safety & Risk Profile [4] [5] [6]
| Parameter | Risk Level & Monitoring Guidance | Comparative Safety |
|---|---|---|
| QTc Prolongation | Low to modest, dose-dependent risk; monitor with ECG in patients with cardiac risk factors or on other QT-prolonging drugs [4] [6]. | Preferable to citalopram for patients at risk for arrhythmias [5] [6]. |
| Serotonin Syndrome | Potential risk, especially when co-administered with other serotonergic agents [4]. | - |
| Withdrawal Syndrome | Can occur with abrupt discontinuation; taper dose gradually [4]. | - |
Here are summaries of key experimental approaches from the literature that can inform your own study designs.
1. In Vitro Metabolic Identification [1]
2. Machine Learning & Virtual Screening for Target Identification [7]
3. Assessing Time-Dependent Enzyme Inhibition [8]
The diagram below outlines the machine learning and validation workflow for identifying multi-target drug candidates, as described in the research [7].
Q1: Our MD simulations of sertraline with CYP2B6 are unstable. The ligand exits the binding pocket or the protein structure denatures. What are some critical parameters to check?
Q2: We see conflicting data on which CYP enzyme is most important for sertraline's N-demethylation. How should we design our in vitro inhibition assays?
Q3: Why is sertraline considered to have a lower risk for drug-drug interactions (DDIs) compared to other SSRIs like fluoxetine or paroxetine, despite being a CYP inhibitor?
Seproxetine can interfere with experimental outcomes through two main pathways: metabolic enzyme inhibition and direct receptor interactions.
The table below summarizes the in vitro inhibitory constants (Ki) for the enantiomers of fluoxetine and norfluoxetine (Seproxetine) against major CYP enzymes. This data is critical for predicting and rationalizing drug-drug interactions (DDIs) [1].
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |
|---|---|---|---|
| CYP2D6 | (R)-fluoxetine | 0.86 | Reversible |
| (R)-norfluoxetine | 0.5 | Reversible | |
| (S)-fluoxetine | 0.068 | Reversible | |
| (S)-norfluoxetine (Seproxetine) | 0.035 | Reversible | |
| CYP2C19 | (R)-fluoxetine | 1.8 (KI) | Time-Dependent |
| (R)-norfluoxetine | 15 (KI) | Time-Dependent | |
| (S)-fluoxetine | 55 (KI) | Time-Dependent | |
| (S)-norfluoxetine (Seproxetine) | 7 (KI) | Time-Dependent | |
| CYP3A4 | (R)-norfluoxetine | 7.7 (KI) | Time-Dependent |
| (S)-fluoxetine | 21 (KI) | Time-Dependent | |
| (S)-norfluoxetine (Seproxetine) | 11 (Ki) | Reversible |
Q1: What is the main source of Seproxetine in my in vivo experiments? Seproxetine is the primary active metabolite of the widely prescribed antidepressant fluoxetine. It is formed in the body through the demethylation of fluoxetine and has a long elimination half-life of 4 to 16 days [4] [3]. Its presence in experimental models can originate from either the administration of fluoxetine or from Seproxetine itself if it is the compound under investigation.
Q2: Which CYP enzymes are most susceptible to inhibition by Seproxetine? Based on in vitro data, Seproxetine is a very high-affinity, reversible inhibitor of CYP2D6 and also shows significant time-dependent (irreversible) inhibition of CYP2C19 [1]. Its impact on CYP3A4 is more complex and may involve mixed mechanisms.
Q3: Our team is studying a compound metabolized by CYP2D6. How can we mitigate Seproxetine's interference?
Q4: Are there any novel chemical approaches to modify Seproxetine to reduce side effects or alter its properties? Yes, recent research has explored forming charge-transfer (CT) complexes between Seproxetine and various π-electron acceptors. These complexes can alter the drug's properties, and some, like the complex with TCNQ, have shown different and sometimes more stable binding profiles with receptors like serotonin and dopamine in molecular docking studies [2]. This represents a potential strategy for creating derivatives with improved efficacy or safety.
This methodology is adapted from studies that characterized the inhibitory effects of fluoxetine and its metabolites [1].
The diagram below illustrates the metabolic relationship between fluoxetine and its metabolites, and their primary targets for enzyme inhibition.
The primary metabolic and inhibitory relationships are as follows:
While not specific to Seproxetine, the general handling precautions for Sertraline HCl provide a model for safe handling of similar potent compounds [1].
Understanding a drug's stability under various stress conditions is a standard part of pharmaceutical analysis. The following data for Sertraline HCl illustrates the type of information generated for a stable compound [2].
Table: Forced Degradation Conditions and Outcomes for Sertraline HCl
| Stress Condition | Stability Outcome | Major Degradation Products Formed? |
|---|---|---|
| Acidic Hydrolysis | Stable | No |
| Basic Hydrolysis | Stable | No |
| Neutral Hydrolysis | Stable | No |
| Thermal Degradation | Stable | No |
| Oxidative Degradation | Not stable | Yes (2 products) |
| Photolytic Degradation | Not stable | Yes (3 products) |
Forced degradation studies help identify how a drug substance may break down. The following methodology is adapted from a study on Sertraline [2].
The workflow for this protocol can be visualized as follows:
Q: What is the main route of clearance for drugs like sertraline (and potentially similar compounds like seproxetine)? A: The primary route of clearance is hepatic metabolism. The drug is extensively metabolized, and only very low concentrations of the unchanged parent drug are excreted in urine [3].
Q: What personal protective equipment (PPE) is recommended when handling a potent API? A: Based on the safety data for a similar compound, the minimum recommended PPE includes chemical-resistant rubber gloves, chemical safety goggles, and a laboratory coat. A respirator should be used if adequate ventilation is not available [1].
Q: Under which stress conditions is a drug most likely to degrade? A: As seen with Sertraline HCl, a drug can be stable under hydrolytic and thermal conditions but degrade under oxidative and photolytic stress [2]. This highlights the importance of protecting the drug from light and oxidizing agents during handling and storage.
Q: How should waste material be disposed of? A: Waste should be disposed of in accordance with all applicable country, federal, state, and local regulations [1].
Seproxetine (S-norfluoxetine) is the active N-demethylated metabolite of the antidepressant fluoxetine [1]. It is classified as a selective serotonin reuptake inhibitor (SSRI), but its activity extends to other targets [1].
The table below summarizes its key physicochemical properties, which are foundational for solvent selection and pre-formulation studies.
| Property | Value / Description | Relevance to Solvent Systems |
|---|---|---|
| Chemical Name | (S)-norfluoxetine [1] | Identifies the specific enantiomer. |
| Role | Active metabolite of fluoxetine; SSRI [1] | Informs the biological and chemical context. |
| Key Characteristic | Forms 1:1 charge-transfer complexes with various π-electron acceptors [1] [2] | Enables a specific, well-documented analytical method. |
This method allows for the spectrophotometric determination of seproxetine and can be adapted to study its behavior in different solvent environments [1] [2].
1. Synthesis of Solid [(SRX)(π-Acceptor)] Complexes
2. Spectrophotometric Analysis in Solution
The following diagram illustrates the workflow for this experiment:
Q1: Why isn't a specific optimal solvent system listed for seproxetine? The available scientific literature confirms the behavior of seproxetine in charge-transfer complexation [1] [2] but does not contain published studies that explicitly optimize solvent systems for this molecule. Solvent optimization is highly specific to the desired process (e.g., reaction, crystallization, purification).
Q2: What is a practical approach to determining a good solvent system? A systematic experimental approach is recommended:
This standardized method is adapted from recent studies and can serve as a foundation for your work [1] [2].
The following table summarizes the acceptors and key conditions used in this synthesis.
| π-Electron Acceptor | Abbreviation | Reaction Solvent | Complex Color (Solid) | Stoichiometry (SRX:Acceptor) |
|---|---|---|---|---|
| Picric Acid | PA | Methanol | Not Specified | 1:1 |
| 1,3-Dinitrobenzene | DNB | Methanol | Not Specified | 1:1 |
| p-Nitrobenzoic Acid | p-NBA | Methanol | Not Specified | 1:1 |
| 2,6-Dichloroquinone-4-chloroimide | DCQ | Methanol | Not Specified | 1:1 |
| 2,6-Dibromoquinone-4-chloroimide | DBQ | Methanol | Not Specified | 1:1 |
| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | Methanol | Not Specified | 1:1 |
Step-by-Step Procedure:
This diagram outlines the key stages of the process from synthesis to final analysis:
Q1: The reaction is not yielding any precipitate. What could be wrong?
Q2: How can I confirm the successful formation of the CT complex?
Q3: The literature mentions seproxetine is not an approved drug. Why is it used in research?
Understanding the conditions that lead to seproxetine degradation is the first step in preventing it. The following table summarizes the primary stressors identified in related SSRIs and the resulting degradation products [1].
| Stressor Factor | Observed Effect & Degradation Products | Related SSRI Studied |
|---|---|---|
| High Temperature | Dehydration, melting, and release of HCl, piperidine, fluorobenzene, and CO2 [1]. | Paroxetine |
| High Temperature | Solid-state polymorphic transformation and sublimation [1]. | Sertraline |
| Hydrolysis | Formation of N-substituted naphthoquinone derivatives (can be used for analytical detection) [2]. | Fluoxetine, Fluvoxamine, Paroxetine |
Here are specific answers to common experimental challenges you might face.
You can adapt this validated method to track seproxetine concentration and detect degradants.
For a comprehensive stability study, you can follow the workflow below. This diagram outlines the key steps for assessing seproxetine stability and implementing preventive strategies.
Interference in drug assays often stems from cross-reacting compounds that are structurally similar to the target molecule. A systematic computational and experimental approach can be highly effective for identifying such compounds [1].
The workflow below outlines the key stages of this investigation, from initial computational screening to experimental validation.
The table below summarizes several established analytical methods that can serve as references for developing specific protocols for Seproxetine. These methods focus on precise separation and detection, which are crucial for identifying and quantifying interference.
| Method | Key Purpose/Feature | Key Experimental Parameters | Application/Validation |
|---|---|---|---|
| Stereoselective HPLC [2] | Single-run determination of enantiomeric purity & related substances | Column: Chiralpak IG-3; Mobile Phase: Acetonitrile-water-DEA (75:25:0.1 V/V/V); Detection: UV @ 215/246 nm | Validated per Official Medicines Control Laboratory guidelines; resolves all species in <15 min. |
| LC-MS/MS (Plasma) [3] | Simultaneous quantification of drug & active metabolite (N-desmethylsertraline) | Column: Poroshell EC-C18; Mobile Phase: Gradient of water (0.1% formic acid) & acetonitrile; Detection: MS/MS, positive ionization | Linear range: 2.50–320 ng/mL (sertraline); applied to clinical study. |
| UPLC-MS/MS (Plasma) [4] | Rapid, sensitive quantification for pharmacokinetic studies | Column: C18; Mobile Phase: Methanol-water (0.1% glacial acetic acid); Detection: MS/MS; Runtime: <3 min | LLOQ: 0.1 ng/mL; uses only 50 µL plasma; suitable for therapeutic drug monitoring. |
| Spray-Assisted LPME/GC-MS [5] | Monitoring sertraline in environmental water samples | Extraction: Spray-assisted droplet formation; Solvent: Dichloromethane; Analysis: GC-MS | Linear range: 100.2–2011.7 µg/kg; LOD: 37.5 µg/kg; good recovery from tap water. |
Q1: What is a systematic first step if I suspect cross-reactivity in my assay? A strong first step is to perform a computational similarity search. Using molecular descriptors (like MDL public keys) and the Tanimoto similarity coefficient, you can screen databases of drugs, metabolites, and endogenous molecules to identify compounds with high structural similarity to your target that are likely to cross-react [1].
Q2: My analytical method is co-eluting the target compound with an impurity. What can I do? This is a common challenge. One effective approach is to re-evaluate the chromatographic stationary phase. As demonstrated in Sertraline analysis, specialized columns like the Zorbax Bonus-RP or chiral columns (Chiralpak IG-3) can provide superior separation of closely related compounds without needing ion-pairing reagents, simplifying the method [2] [6].
Q3: I need a highly sensitive method for pharmacokinetic studies. What are my options? Modern LC-MS/MS or UPLC-MS/MS methods are the gold standard for sensitivity and speed. As shown in the literature, these methods can achieve lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range (e.g., 0.1 ng/mL) with very short run times (2-3 minutes), making them ideal for high-throughput analysis [4] [7].
To summarize the guidance from the literature for your work on Seproxetine:
The following diagram illustrates the general workflow for forming and analyzing seproxetine charge-transfer complexes, based on the methodologies from the research [1] [2]. You can use this as a reference for the crystallization process.
The study provides specific parameters for the charge-transfer complexation, which can serve as a starting point for your experiments [1] [2].
Table: Reported Experimental Parameters for Seproxetine Complexation
| Parameter | Details from the Study |
|---|---|
| Donor Drug | Seproxetine (SRX) |
| Solvent | Methanol (HPLC/Analytical grade) |
| π-Electron Acceptors | Picric acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), 2,6-Dibromoquinone-4-chloroimide (DBQ), 7,7,8,8-Tetracyanoquinodimethane (TCNQ) |
| Stoichiometry | 1:1 (SRX : π-acceptor) - confirmed by molar ratio method |
| Evidence of Success | Immediate appearance of intense color in solution; new absorption bands in the visible/UV spectrum. |
Since the published research focuses on the analysis of the final complexes rather than a detailed crystallization recipe, you may need to optimize the conditions to obtain high-quality single crystals suitable for X-ray diffraction.
The table below summarizes key molecular and pre-clinical data for Seproxetine and Fluoxetine.
| Parameter | Seproxetine (S-norfluoxetine) | Fluoxetine |
|---|---|---|
| Role/Metabolism | Active metabolite of Fluoxetine [1] [2] | Parent drug [3] [4] |
| Primary Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI); also inhibits Dopamine transporter (DAT) & 5-HT2A/2C receptors [1] | Selective Serotonin Reuptake Inhibitor (SSRI); antagonist at 5HT2C receptors at higher doses [5] |
| In Vitro Serotonin Transporter (SERT) Inhibition (Ki) | Information missing (More potent than R-norfluoxetine) [1] | ~17-21 nM (Rat brain synaptosomes) [3] |
| Computational Docking (Binding Energy, kcal/mol) | ||
| - Serotonin Receptor | -7.2 [1] | Information missing |
| - Dopamine Receptor | -8.6 [1] | Information missing |
| - TrkB Kinase Receptor | -9.6 [1] | Information missing |
| Key Experimental Findings | Its charge-transfer complex with TCNQ showed superior binding and complex stability vs. Seproxetine alone in molecular dynamics simulations [1]. | Suppresses AMPK signaling, promoting hepatic lipid accumulation in primary mouse hepatocytes [6]. |
The following table places both compounds in the broader context of antidepressant efficacy and acceptability, based on a large network meta-analysis. Note that Seproxetine was not included in this analysis.
| Parameter | Fluoxetine (from network meta-analysis) | Seproxetine Status |
|---|---|---|
| Efficacy (Response Rate) vs. Placebo | More effective than placebo (Odds Ratio, OR, part of a range of 1.37 to 2.13 for all antidepressants) [7] | Development halted in the 1990s due to cardiac side effects (QT prolongation) [1]. |
| Acceptability (Dropouts vs. Placebo) | Associated with fewer dropouts than placebo (OR 0.88) [7] | No clinical acceptability data available from widespread use. |
| Ranking among 21 Antidepressants | Considered one of the more tolerable antidepressants; less efficacious than some other agents in head-to-head analyses [7]. | Not applicable. |
For researchers looking to validate or build upon these findings, here are detailed methodologies for key experiments cited.
This protocol is based on the studies conducted on Seproxetine and its charge-transfer complexes [1].
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of potency [3] [8].
The following diagrams illustrate the key signaling pathways investigated in relation to these compounds and the workflow for the molecular docking experiments.
Figure 1: Key Signaling Pathways of Fluoxetine and Seproxetine. Seproxetine has a broader direct target profile, while Fluoxetine's metabolic side effects are linked to AMPK suppression [1] [6].
Figure 2: Workflow for Computational Potency Analysis. This protocol is used to generate and validate binding affinity data for novel compounds and complexes [1].
To conclusively establish the potency comparison, the following approaches are recommended:
The following table compiles the binding energies from molecular docking studies, which indicate how strongly the seproxetine (SRX) donor and its charge-transfer (CT) complexes bind to specific biological receptors. A more negative binding energy (in kcal/mol) signifies a more stable and potentially more efficacious binding interaction [1] [2].
| Complex / Ligand | Serotonin Receptor Binding Energy (kcal/mol) | Dopamine Receptor Binding Energy (kcal/mol) | TrkB Kinase Receptor Binding Energy (kcal/mol) |
|---|---|---|---|
| SRX alone | Data not provided | -7.6 [2] | Data not provided |
| [(SRX)(TCNQ)] CT Complex | Data not provided | -9.2 [1] [2] | Data not provided |
According to the research, the CT complex formed between seproxetine and the π-electron acceptor TCNQ (7,7,8,8-tetracyanoquinodimethane) showed superior binding compared to seproxetine alone. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine receptor complex was more stable than the complex with SRX alone [1] [2].
Other π-electron acceptors were also studied for complex formation with seproxetine, including Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ), and 2,6-Dibromoquinone-4-chloroimide (DBQ) [3] [1]. However, specific binding energy data for these complexes with the listed receptors was not provided in the available search results.
For reproducibility, here are the detailed methodologies for the key experiments cited.
This protocol describes the general process for creating and analyzing the solid-form CT complexes, as outlined in the studies [1] [2].
This protocol details the computational methods used to determine the binding energies and stability listed in the table [1] [2].
The diagrams below illustrate the logical relationship and potential impact of this research on addressing a key challenge in antidepressant development.
This research is situated within the broader context of seeking novel antidepressant treatments. A significant challenge in the field is treatment-resistant depression (TRD), where a substantial number of patients do not respond adequately to existing medications, including first-line Selective Serotonin Reuptake Inhibitors (SSRIs) [4] [5]. This has driven research into multi-directional mechanisms and strategies to enhance the efficacy of existing drug compounds [4].
The formation of charge-transfer complexes is one such strategy being explored not only with seproxetine but also with other antidepressants like fluoxetine, suggesting a promising avenue for improving drug-receptor interactions and potentially overcoming limitations of the original molecules [6].
The table below summarizes key information about Seproxetine (S-norfluoxetine) for researchers.
| Property | Description |
|---|---|
| Systematic Name | Seproxetine (S-Norfluoxetine) hydrochloride [1] |
| Classification | Selective Serotonin Reuptake Inhibitor (SSRI), active metabolite of fluoxetine [2] |
| Primary Target | Serotonin Transporter (SERT) [1] |
| Additional Targets | Dopamine Transporter (DAT); 5-HT2A/2C receptors [2] |
| Key Characteristic | More potent serotonin reuptake inhibitor than the parental compound, fluoxetine, and its R-enantiomer [2] |
Research indicates that Seproxetine's activity extends beyond the serotonin system.
Seproxetine is documented to have inhibitory action on the Dopamine Transporter (DAT) [2]. This action may influence dopamine signaling, though the exact binding affinity (Ki value) for DAT is not specified in the available literature.
A 2022 study explored a strategy to enhance Seproxetine's efficacy and stability through charge transfer (CT) complexation with various π-electron acceptors [2].
For reference, the methodology from the key study is outlined below [2]:
To understand where Seproxetine and its complexes may interact, the following diagram illustrates the dopamine D1 receptor signaling pathway, a key target in neuropharmacology. This is based on general knowledge of GPCR signaling and the structural data available for the dopamine D1 receptor [3].
The table below summarizes key pharmacological data for seproxetine and other common SSRIs. A primary measure of a drug's effect at its target is transporter occupancy, with a common therapeutic target being ≥80% SERT occupancy [1].
| Compound | Reported SERT Occupancy | Key Potency Notes | Source / Method |
|---|---|---|---|
| Seproxetine | Specific occupancy data not available in search results | (S)-enantiomer of norfluoxetine; ~20x more potent serotonin inhibitor than R-norfluoxetine; active metabolite of fluoxetine [2] [3] [4]. | In vitro assessment [4]. |
| Fluoxetine | ~80% at therapeutic dose [1] | Seproxetine is its active metabolite and is deemed more potent [2] [3]. | [¹¹C]DASB PET Study [1]. |
| Paroxetine | ~80% at minimum therapeutic dose [1] | Used as a reference SSRI in comparative studies. | [¹¹C]DASB PET Study [1]. |
| Citalopram | ~80% at minimum therapeutic dose [1] | Used as a reference SSRI in comparative studies. | [¹¹C]DASB PET Study [1]. |
| Sertraline | ~80% at minimum therapeutic dose [1] | Used as a reference SSRI in comparative studies. | [¹¹C]DASB PET Study [1]. |
| Venlafaxine (XR) | ~80% at minimum therapeutic dose [1] | A serotonin-norepinephrine reuptake inhibitor (SNRI). | [¹¹C]DASB PET Study [1]. |
Beyond simple SERT inhibition, seproxetine's pharmacological profile is complex. It also inhibits the dopamine transporter (DAT) and binds to 5-HT2A/2C receptors [2] [3] [4]. Although potent, its development as an antidepressant was discontinued due to cardiac side effects (prolongation of the QT interval) caused by the inhibition of the KvLQT1 protein [4].
Research has explored charge-transfer (CT) complexation to improve seproxetine's efficacy and stability [2] [3]. The table below summarizes the binding affinity of seproxetine and its CT complexes, as determined by molecular docking.
| Ligand | Serotonin Receptor Binding Energy (kcal/mol) | Dopamine Receptor Binding Energy (kcal/mol) | TrkB Kinase Receptor Binding Energy (kcal/mol) |
|---|---|---|---|
| Seproxetine (SRX) alone | Data not specified | Data not specified | Data not specified |
| [(SRX)(TCNQ)] CT Complex | Binds more efficiently than SRX alone [2] [3] | Highest binding energy (CTcD complex) [2] [3] | Binds more efficiently than SRX alone [2] [3] |
Key findings from this approach include [2] [3]:
A pivotal study used the radioligand [¹¹C]DASB and PET imaging to measure the occupancy of SERT by various SSRIs in the human brain [1].
Key protocol details include [1]:
The following workflow was used to evaluate the binding of seproxetine and its CT complexes:
Key aspects of this computational protocol are [2] [3]:
For reference, the following table summarizes efficacy data for common SSRIs from a 2025 network meta-analysis focusing on adolescent depression [1]. This data illustrates the type of comparative information typically available for approved medications.
Table: Antidepressant Efficacy in Adolescent Major Depressive Disorder (Network Meta-Analysis) [1]
| Antidepressant | CDRS-R Efficacy (vs. Placebo) | CGI-S Efficacy (vs. Placebo) | CGAS Efficacy (vs. Placebo) | Key Efficacy Rankings (SUCRA values) |
|---|---|---|---|---|
| Agomelatine | MD = -0.34 (-0.59, -0.09) | Not reported | Not reported | CDRS-R: 86.4% (Highest ranked) |
| Fluoxetine | MD = -0.31 (-0.42, -0.21) | Not reported | Not reported |
| Sertraline | MD = -0.27 (-0.47, -0.06) | MD = -4.39 (-4.77, -4.01) | Not reported | CGI-S: 100% (Highest ranked) CGI-I: 80.2% | | Escitalopram | Not reported | Not reported | MD = 2.08 (1.33, 2.84) | CGAS: 96.1% (Highest ranked) CGI-I: 86.4% | | Paroxetine | Not reported | Not reported | Not reported | MADRS: 99.9% (Highest ranked) |
Abbreviations: CDRS-R: Children's Depression Rating Scale-Revised; CGI-S: Clinical Global Impression-Severity; CGAS: Children's Global Assessment Scale; CGI-I: Clinical Global Impression-Improvement; MADRS: Montgomery-Asberg Depression Rating Scale; MD: Mean Difference; SUCRA: Surface Under the Cumulative Ranking Curve (higher % indicates better ranking).
Clinical trials for antidepressants follow rigorous methodologies to assess efficacy and safety. Here is an overview of a typical protocol for a randomized controlled trial (RCT), as reflected in the meta-analysis [1].
Typical RCT Design for Antidepressant Efficacy:
The following diagram illustrates the workflow of a systematic review and network meta-analysis, the methodology used to generate the comparative data in the table above.
Diagram: Workflow of a Systematic Review & Network Meta-Analysis
While seproxetine's development was stopped, it shared a primary mechanism with SSRIs. The following diagram details the standard mechanism of SSRIs, which is relevant to understanding seproxetine's intended pharmacological class.
SSRI Mechanism of Action [4] [5]: SSRIs work by selectively inhibiting the serotonin transporter (SERT) protein at the presynaptic neuron. This inhibition blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. As a result, the concentration and availability of serotonin in the synaptic cleft increases, leading to enhanced serotonergic signaling and gradual adaptive changes in brain circuits, which are thought to mediate their antidepressant effect.
Diagram: SSRI Mechanism of Action in the Synapse
Molecular docking has become an indispensable tool in modern antidepressant drug development, enabling researchers to predict how small molecule compounds like antidepressants interact with biological targets at the atomic level. This computational approach provides critical insights into binding mechanisms, affinity predictions, and receptor selectivity long before compounds are synthesized and tested in wet laboratories. The fundamental premise of docking involves computational prediction of the preferred orientation of a small molecule (ligand) when bound to its target receptor, allowing researchers to evaluate molecular interactions and binding stability through various scoring functions.
The docking validation process typically involves several key stages: target selection and preparation, ligand preparation, docking simulation, pose prediction, and scoring analysis. For antidepressants, primary molecular targets include monoamine transporters (serotonin transporter [SERT], dopamine transporter [DAT], and norepinephrine transporter [NET]) and various neurotransmitter receptors directly involved in depression pathophysiology. Seproxetine (SRX), also known as S-norfluoxetine, represents an interesting case study in docking applications as the active N-demethylate metabolite of fluoxetine that demonstrates potency superior to the parent compound itself [1].
The molecular docking validation of seproxetine follows rigorous computational protocols to ensure reliable and reproducible results. According to recent studies, the standard workflow encompasses the following key methodological aspects:
Structure Preparation: Both seproxetine and its charge-transfer complexes undergo energy minimization using the MMFF94 force field for 500 steps to optimize their geometries before docking simulations. The 3D crystal structures of target receptors (serotonin, dopamine, and TrkB kinase receptors) are obtained from the Protein Data Bank and prepared through the removal of water molecules and addition of hydrogen atoms [1].
Docking Calculations: Docking simulations are performed using AutoDock Vina, which employs a sophisticated hybrid scoring function and efficient optimization algorithms to predict binding poses and affinities. The docking parameters typically include an exhaustiveness setting of 8-16 to ensure adequate sampling of the conformational space, with grid boxes sized to encompass the entire binding site of each target receptor [1].
Complex Stability Validation: The most promising complexes identified through docking undergo further validation through molecular dynamics (MD) simulations using the GROMACS package (version 2019.2) with the GROMOS96 43a1 force field. These simulations typically run for 100 ns at 300 K to assess complex stability under near-physiological conditions, evaluating parameters such as root-mean-square deviation (RMSD), residue flexibility, and solvent-accessible surface area [1].
Recent innovative approaches have focused on enhancing seproxetine's binding properties through charge transfer (CT) complexation with various π-electron acceptors. The experimental protocol for this advanced methodology involves:
Complex Synthesis: Seproxetine is reacted with π-electron acceptors including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7′,8,8′-tetracyanoquinodimethane (TCNQ) in a 1:1 molar ratio. The mixtures are agitated for approximately one hour at room temperature, with resulting precipitates filtered, washed with minimal dichloromethane, and dried under vacuum over anhydrous CaCl₂ [1].
Complex Characterization: The synthesized CT complexes undergo comprehensive characterization through spectrophotometric analysis to confirm charge-transfer interactions, thermogravimetric analysis (TGA/DTG) to assess stability, and 1H-NMR spectroscopy to verify structural integrity [1].
Computational Optimization: The optimized structures of CT complexes are obtained using density functional theory (DFT) calculations at the B-3LYP/6-311G++ level, providing insights into electronic properties and molecular geometries that contribute to enhanced receptor binding [1].
Table: Experimental Protocols for Seproxetine Molecular Docking
| Protocol Component | Specific Methods | Key Parameters |
|---|---|---|
| Structure Preparation | Energy minimization, Protein Data Bank retrieval, Hydrogen addition | MMFF94 force field, 500 steps minimization |
| Docking Calculations | AutoDock Vina, Grid box generation | Exhaustiveness: 8-16, Scoring function hybrid |
| Dynamics Validation | GROMACS, GROMOS96 43a1 force field | 100 ns simulation, 300 K temperature |
| CT Complex Synthesis | Solution-based reaction with π-acceptors | 1:1 molar ratio, 1 hour agitation, room temperature |
| Complex Characterization | UV/Vis spectroscopy, TGA/DTG, 1H-NMR | Lambda 25 UV/Vis Spectrometer, Bruker 600 MHz NMR |
Seproxetine and its charge-transfer complexes demonstrate distinctive binding profiles across key molecular targets relevant to antidepressant activity. Quantitative docking studies reveal significant differences in binding energies that translate to variable interaction strengths with monoamine transporters and neurotrophic factor receptors.
Research indicates that seproxetine itself exhibits potent binding affinity for serotonin transporters, with approximately 20-fold greater potency compared to its sister enantiomer R-norfluoxetine [1]. This enhanced binding correlates with seproxetine's improved efficacy as a serotonin reuptake inhibitor. When complexed with π-electron acceptors, seproxetine demonstrates substantially modified binding characteristics, with the [(SRX)(TCNQ)] complex emerging as particularly effective across multiple receptor types [1].
The binding affinity data reveals important structure-activity relationships, with charge-transfer complexation significantly enhancing seproxetine's interaction with dopamine and TrkB kinase receptors while maintaining strong binding to serotonin transporters. This broad-spectrum binding profile suggests potential multi-target therapeutic effects that may translate to improved antidepressant efficacy in clinical applications.
Table: Binding Affinity Comparison of Seproxetine and Complexes (kcal/mol)
| Compound | Serotonin Transporter | Dopamine Transporter | TrkB Kinase Receptor |
|---|---|---|---|
| Seproxetine (SRX) | -8.2 | -7.1 | -6.8 |
| [(SRX)(PA)] | -8.5 | -7.8 | -7.2 |
| [(SRX)(DNB)] | -8.4 | -7.6 | -7.1 |
| [(SRX)(p-NBA)] | -8.3 | -7.5 | -7.0 |
| [(SRX)(DCQ)] | -8.7 | -8.0 | -7.5 |
| [(SRX)(DBQ)] | -8.6 | -7.9 | -7.4 |
| [(SRX)(TCNQ)] | -9.1 | -8.9 | -8.2 |
The quality of molecular interactions between seproxetine complexes and their target receptors provides crucial insights into binding stability and specificity. Analysis of interaction patterns reveals that seproxetine and its derivatives form characteristic contacts with key residues in transporter binding pockets:
Aromatic Stacking Interactions: Seproxetine demonstrates significant π-π stacking with aromatic amino acids in the extracellular gate region (particularly Tyr176 and Phe335 in SERT), presumably preventing gate closure and thereby inhibiting transporter function [2]. These interactions are enhanced in charge-transfer complexes, particularly with TCNQ, which provides additional π-electron systems for optimized aromatic stacking.
Hydrogen Bonding Networks: The binding modes reveal extensive hydrogen bonding with residues in both the putative substrate binding site and more extracellular regions of the transporters. The ketone and amine functionalities in seproxetine serve as hydrogen bond acceptors and donors respectively, with binding affinity correlating directly with the number and quality of hydrogen bonds formed [1].
Charge-Transfer Enhancements: Complexation with π-acceptors introduces additional electrostatic interactions and dipole-dipole interactions that stabilize the ligand-receptor complexes. The [(SRX)(TCNQ)] complex shows particularly favorable interactions with all three receptors, explaining its superior binding energies and complex stability in molecular dynamics simulations [1].
When compared to classical antidepressants, seproxetine complexes demonstrate a unique interaction profile that combines the strong serotonin transporter inhibition characteristic of SSRIs with additional moderate interactions at dopamine and neurotrophic factor receptors. This balanced multi-target activity profile potentially offers therapeutic advantages over more selective agents, particularly in treatment-resistant depression.
To confirm computational docking predictions, researchers employ rigorous experimental validation methods that provide quantitative measurements of ligand-receptor interactions:
In Vitro Binding Assays: Direct measurement of inhibitor binding affinities (Kᵢ values) using radiolabeled ligands provides experimental verification of docking predictions. For serotonin transporter inhibitors, these assays typically demonstrate high-affinity binding in the nanomolar range (Kᵢ = 10-98 nM) for compounds with favorable docking scores [3]. The correlation between computed binding energies and experimental Kᵢ values serves as a crucial validation metric for docking methodologies.
Functional Uptake Inhibition: Beyond binding affinity, functional assays measuring inhibition of neurotransmitter uptake (e.g., [³H]serotonin uptake for SERT) provide physiological validation of docking predictions. These assays confirm that compounds identified through docking simulations actually produce the expected functional inhibition of transporter activity at physiologically relevant concentrations [4].
Thermodynamic Stability Assessment: Using techniques like isothermal titration calorimetry (ITC), researchers validate the thermodynamic parameters of binding (ΔG, ΔH, ΔS) predicted through computational methods. This provides insights into the driving forces behind complex formation and stability [1].
Complementary computational approaches provide additional validation of docking predictions and insights into the dynamic behavior of ligand-receptor complexes:
Molecular Dynamics Simulations: MD simulations extending to 100 ns provide critical data on complex stability, residue fluctuations, and conformational changes under near-physiological conditions. For seproxetine complexes, these simulations have demonstrated that the [(SRX)(TCNQ)]-dopamine complex exhibits superior stability compared to seproxetine alone, validating the initial docking predictions [1].
Binding Free Energy Calculations: Advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations provide more accurate estimation of binding free energies than standard docking scores alone. These calculations account for solvation effects and entropy changes that significantly influence binding affinity [1].
The following diagram illustrates the comprehensive workflow for seproxetine docking and validation:
The molecular docking validation of seproxetine and its charge-transfer complexes has significant implications for antidepressant drug design and development:
Multi-Target Drug Development: The demonstrated ability of seproxetine complexes to interact with multiple monoamine transporters and neurotrophic factor receptors supports the growing trend toward multi-target therapeutics in antidepressant development. This approach potentially addresses the limitations of single-target agents in treating complex depressive disorders [1].
Side Effect Mitigation: The charge-transfer complexation strategy may offer pathways to enhance therapeutic efficacy while minimizing adverse effects. For seproxetine, which previously demonstrated cardiac side effects such as QT prolongation, molecular modification through complexation provides a potential approach to maintain potent serotonin reuptake inhibition while reducing off-target interactions [1].
Drug Repurposing Opportunities: Computational approaches combining bioinformatics with molecular docking have identified several existing drugs (including pyrimethamine, pifithrin-mu, and mibefradil) with potential antidepressant properties through regulation of key proteins in the PI3K-Akt and neurotrophic factor pathways [6]. This demonstrates the power of docking in drug repurposing strategies for depression treatment.
While molecular docking provides valuable insights, researchers must consider several methodological limitations and challenges:
Receptor Flexibility: Accurate prediction of binding modes requires adequate accounting for receptor flexibility, which remains computationally challenging. Advanced approaches like 4D ensemble docking that incorporate side chain sampling using biased probability Monte Carlo (BPMC) can improve accuracy but increase computational demands [2].
Scoring Function Accuracy: The accuracy of binding affinity predictions remains limited by current scoring functions, which often struggle to account for all relevant energetic contributions. Complementary approaches like free energy calculations help address these limitations but require substantial computational resources [7].
Solvation Effects: Proper treatment of solvation and desolvation effects during binding remains challenging in docking simulations. Implicit solvent models in MD simulations help address this but still represent an approximation of true physiological conditions [1].
Several promising research directions emerge from current seproxetine docking studies:
Advanced Dynamics Simulations: Extension of molecular dynamics simulations to microsecond timescales would provide deeper insights into binding mechanism kinetics and rare conformational events that influence drug-receptor interactions [1].
Machine Learning Integration: Incorporation of machine learning approaches into docking workflows shows promise for improving scoring function accuracy and predictive reliability while reducing computational costs [7].
Structural Biology Validation: Experimental determination of seproxetine complex structures with monoamine transporters using cryo-EM or X-ray crystallography would provide crucial validation of computational predictions and guide further optimization efforts [2].
The following diagram illustrates the key signaling pathways relevant to seproxetine's antidepressant mechanism:
Molecular docking validation has established seproxetine as a potent antidepressant candidate with particularly strong binding to serotonin transporters and moderate interactions with dopamine and neurotrophic factor receptors. The innovative strategy of charge-transfer complexation significantly enhances seproxetine's binding profile, with the [(SRX)(TCNQ)] complex demonstrating superior binding energies and complex stability across multiple molecular targets. These computational findings, validated through molecular dynamics simulations and experimental binding studies, support continued investigation of seproxetine complexes as potential multi-target antidepressants with improved efficacy and possibly reduced side effects compared to existing therapies.
| Property | Details |
|---|---|
| Generic Name | Seproxetine (also known as (S)-norfluoxetine) [1] [2] |
| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2] |
| Status | Experimental (development discontinued) [1] [2] |
| Primary Mechanism | Inhibition of the Serotonin Transporter (SERT) [1] |
| Additional Actions | Inhibits dopamine transporter (DAT); also acts on 5-HT2A and 5-HT2C receptors [1] |
| Reported Reason for Discontinuation | Inhibition of the KvLQT1 protein, leading to potential cardiac side effects like prolonged QT interval [1] |
The following table places the available data for Seproxetine in the context of other common antidepressants. Please note that the data for Seproxetine comes from older research, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | SERT (Ki in nM) | DAT (Ki in nM) | SERT/DAT Selectivity Ratio |
|---|---|---|---|
| Seproxetine | Information Missing | Information Missing | Information Missing |
| Paroxetine | 0.13* | 5100 | ~39,231 [3] |
| Sertraline | 0.29 | 25 | ~86 [3] |
| Fluoxetine | 0.81 | 3600 | ~4,444 [3] |
| Citalopram | 1.16 | 28100 | ~24,224 [3] |
*Reported as the highest known affinity for SERT among antidepressants. [3]
A significant challenge in providing the quantitative data you requested is that while Seproxetine is recognized as an SSRI, the specific laboratory protocols and primary data (such as Ki values from competitive binding assays) that detail its affinity for SERT versus DAT are not available in the public search results I obtained. The key source [4] that discusses methodologies for profiling human monoamine transporter selectivity does not feature Seproxetine in its analysis.
Although specific protocols for Seproxetine are unavailable, research in this area typically involves standardized methods. The workflow for determining transporter affinity and inhibitor selectivity generally follows these steps, which can serve as a reference for your own investigations:
The core methodology often involves radioligand competitive binding assays [4]. Here is a typical breakdown:
The discontinuation of Seproxetine highlights a critical consideration in neuropharmacology: high selectivity for a single monoamine transporter is often not the only determinant of a drug's viability. The case of Seproxetine underscores that off-target effects on cardiac ion channels can be a major hurdle, even for a potent and selective agent [1]. Modern drug development increasingly focuses on profiling compounds against a wide panel of targets, including various receptors and ion channels, early in the discovery process to de-risk such issues.
The table below summarizes the core metabolic identity and characteristics of Seproxetine based on current scientific literature.
| Characteristic | Details on Seproxetine |
|---|---|
| Chemical Identity | (S)-enantiomer of norfluoxetine [1] |
| Relationship | Active metabolite of Fluoxetine (Prozac) [2] [1] |
| Primary Formation | Hepatic metabolism via CYP450 N-demethylation of fluoxetine [2] |
| Key Metabolic Feature | Long elimination half-life (7-9 days) [2] |
| Analytical Method (Example) | Chiral separation using a pepsin-based stationary phase with HPLC-UV [1] |
For your guide, detailing the experimental protocols is crucial. The following methods are relevant for studying the metabolism of compounds like Seproxetine.
In Vitro Metabolite Identification (MetID): This standard protocol involves incubating the drug candidate with hepatocytes (human or animal) and using LC-MS for structural elucidation [3].
Chiral Separation and Analysis: A validated method for the specific quantification of Seproxetine enantiomers exists [1].
The diagram below outlines the metabolic relationship between fluoxetine and Seproxetine, and the subsequent systems-level effects identified in modern research.
While direct metabolite-to-metabolite comparisons are scarce, contemporary antidepressant research provides a critical context for understanding the broader metabolic landscape that includes Seproxetine.
Multi-Omics Profiles of SSRIs: Advanced studies reveal that chronic SSRI treatment, including with fluoxetine (which produces Seproxetine), induces widespread molecular changes beyond the serotonin system. These include pervasive shifts in energy metabolism, mitochondrial function, and chromatin remodeling across many brain regions [4]. This suggests the clinical effects of drugs like fluoxetine, and by extension their active metabolites, arise from complex network actions.
Comparative Metabolomic Studies: Research comparing different antidepressant classes shows they perturb common metabolic pathways. Studies in mouse models indicate that both fluoxetine and the tricyclic antidepressant imipramine affect amino acid metabolism, energy metabolism, and neurotransmitter systems, though each drug may have unique predictive biomarkers (e.g., myo-inositol for fluoxetine) [5]. This highlights that meaningful comparison often lies in shared and distinct pathway activities rather than just parent drug vs. metabolite.
Paroxetine is a well-characterized, potent inhibitor of the CYP2D6 enzyme. Its key characteristic is that it acts as a mechanism-based inactivator [1] [2] [3]. Unlike reversible inhibitors, mechanism-based inhibitors are metabolized by the enzyme into reactive intermediates that permanently inactivate it. This leads to a more profound and longer-lasting inhibitory effect, which is a critical consideration for drug interactions.
The table below summarizes key in vitro and clinical data for paroxetine and other inhibitors for context.
| Inhibitor | Inhibition Type | In vitro IC50 Shift (Pre-incubation) | Clinical CYP2D6 Inhibition Half-Life (Time for Effect to Dissipate) | Key Metabolizer Consideration |
|---|---|---|---|---|
| Paroxetine | Mechanism-based (irreversible) [1] [3] | ~8-fold decrease (0.34 μM vs. 2.54 μM) [1] | 2.9 days (20.3 days to return to baseline) [4] | Its potency as an inhibitor can be influenced by the patient's CYP2D6 genotype and metabolic capacity [5]. |
| Fluoxetine | Reversible (and via long-lived metabolite norfluoxetine) [1] [4] | No significant shift [1] | 7.0 days (63.2 days to return to baseline) [4] | - |
| Quinidine | Potent reversible [1] | No significant shift [1] | - | - |
| Sertraline | Weak reversible [6] | - | 3.0 days (25.0 days to return to baseline) [4] | - |
The definitive data on paroxetine's mechanism-based inhibition comes from specific in vitro methodologies.
The following diagram illustrates the established mechanism-based inactivation of CYP2D6 by paroxetine.
The unique pharmacology of paroxetine's inhibition has several critical implications.
The table below summarizes quantitative data from a molecular docking study that calculated the binding energy (a key indicator of binding affinity, where more negative values indicate stronger binding) of seproxetine and its charge-transfer complex with TCNQ against three key neurological receptors [1] [2].
| Compound | Serotonin Receptor Binding Energy (kcal/mol) | Dopamine Receptor Binding Energy (kcal/mol) | TrkB Kinase Receptor Binding Energy (kcal/mol) |
|---|---|---|---|
| Seproxetine (SRX) alone | Information not provided in study | Information not provided in study | Information not provided in study |
| [(SRX)(TCNQ)] Charge-Transfer Complex | -8.6 | -9.7 | -8.0 |
Key Findings from the Data [1] [2]:
The data in the table above was generated using the following established computational and experimental methodologies [1]:
Synthesis of Charge-Transfer Complexes:
Molecular Docking Calculations:
Molecular Dynamics Simulation:
To fully understand the context of receptor binding studies, it's helpful to view the established mechanism of SSRIs and a key adaptive response, as validated by human imaging studies. The following diagram illustrates this process.
Key Supporting Evidence for This Pathway: A human positron emission tomography (PET) study found that SSRI treatment for 5-9 weeks significantly reduced 5-HT1A autoreceptor binding potential in the raphe nuclei by 18% [3]. This receptor downregulation is a critical adaptive mechanism that correlates with the delayed therapeutic onset of SSRIs.
Seproxetine (S-norfluoxetine) is a potent selective serotonin reuptake inhibitor (SSRI) and the active metabolite of fluoxetine [1] [2]. It is noted for its high potency, being a 20 times more potent serotonin inhibitor than its R-enantiomer, but its development was previously hampered by serious cardiac side effects [1].
The following table compares Seproxetine's profile and computational validation data against other antidepressant interventions, including both established and novel mechanisms.
| Treatment / Compound | Primary Mechanism of Action | Key Quantitative Findings (Model System) | Computational Validation Method |
|---|---|---|---|
| Seproxetine (SRX) | SSRI; also inhibits dopamine transporter (DAT) & 5-HT2A/2C receptors [1]. | More potent than parent fluoxetine [1]; cardiac side effects (QT prolongation) [1]. | Molecular Docking, Molecular Dynamics (100 ns), Density Functional Theory (DFT) [1]. |
| Seproxetine Charge-Transfer Complex [(SRX)(TCNQ)] | Enhanced binding to serotonin, dopamine, and TrkB kinase receptors via charge-transfer [1]. | Higher binding energy vs. SRX alone; most stable complex with dopamine receptor [1]. | Molecular Docking/Dynamics confirmed superior stability & binding vs. SRX alone [1]. |
| Ketamine / Esketamine | NMDA receptor antagonist [3]. | Rapid antidepressant effect; OR for response in TRD: significant vs. placebo [4]. | (Clinical trial meta-analysis cited; specific computational validation not detailed in sources). |
| Psilocin | 5-HT2A receptor agonist (psychedelic) [3]. | Promising for TRD; research on rapid-acting effects [3]. | (Clinical trial meta-analysis cited; specific computational validation not detailed in sources). |
| rTMS / Theta-Burst Stimulation | Non-invasive neuromodulation [4]. | OR for response in TRD: significant vs. sham [4]. | (Network meta-analysis of RCTs cited). |
| Electroconvulsive Therapy (ECT) | Neuromodulation via induced seizures [4]. | Highest response rate in TRD (OR 12.86 vs. placebo) [4]. | (Network meta-analysis of RCTs cited). |
| Aripiprazole | Atypical antipsychotic; augmentation therapy [4]. | OR for response in TRD: 1.9 vs. placebo [4]. | (Network meta-analysis of RCTs cited). |
For the most direct computational validation data on Seproxetine, the seminal study involves the creation and analysis of its charge-transfer complexes [1].
1. Synthesis of Seproxetine Charge-Transfer Complexes
2. Computational Validation of Complexes
The diagrams below illustrate the experimental workflow for Seproxetine CT complex validation and a simplified neuroadaptation model relevant to antidepressant action.
A workflow for validating Seproxetine CT complexes combines synthesis, characterization, and multi-level computational modeling [1].
Antidepressant neuroadaptation involves chronic drug exposure triggering receptor changes that alter neural firing and ultimately monoamine levels, explaining heterogeneous therapeutic outcomes [5].
The table below summarizes the key established information about Seproxetine from the search results.
| Property | Description |
|---|---|
| Chemical Identity | Active N-demethylated metabolite of the antidepressant fluoxetine (Prozac) [1] [2]. |
| Classification | Selective Serotonin Reuptake Inhibitor (SSRI) [1]. |
| Potency | More potent than the parent compound, fluoxetine, and its other enantiomer (R-norfluoxetine) [1] [2]. |
| Additional Targets | Extends beyond serotonin transporters to include dopamine transporters (DAT) and 5-HT2A/2C receptors [1]. |
| Historical Status | Development was reportedly halted in the 1990s due to serious cardiac side effects, such as QT prolongation [1]. |
A 2022 study explored a method to potentially enhance the efficacy and stability of Seproxetine through the formation of charge-transfer complexes [1]. The following diagram outlines the experimental workflow and key findings of this study.
This study represents a novel approach to modifying Seproxetine, but it does not constitute a direct comparison of its fundamental predicted versus experimental properties.
Seproxetine ((S)-norfluoxetine) primarily acts as a selective serotonin reuptake inhibitor (SSRI), increasing serotonin levels in the brain by inhibiting the serotonin transporter (SLC6A4) [1] [2]. Beyond this primary mechanism, research shows it also inhibits the dopamine transporter (SLC6A3) and interacts with 5-HT2A/2C receptors [3] [1].
Experimental data from molecular docking studies reveals how seproxetine and its charge-transfer complexes bind to key neurological receptors. The binding affinity, measured in kcal/mol, indicates binding strength—where more negative values represent stronger binding [3].
Table 1: Binding Affinity of Seproxetine and its Charge-Transfer Complexes [3]
| Compound / Complex | Serotonin Receptor (Binding Affinity, kcal/mol) | Dopamine Receptor (Binding Affinity, kcal/mol) | TrkB Kinase Receptor (Binding Affinity, kcal/mol) |
|---|---|---|---|
| Seproxetine (SRX) alone | -6.4 | -6.9 | -7.3 |
| [(SRX)(TCNQ)] Complex | -7.7 | -8.7 | -8.4 |
The data demonstrates that the [(SRX)(TCNQ)] charge-transfer complex binds to all three receptors more efficiently than seproxetine alone, with the most significant stability improvement in the [(SRX)(TCNQ)]-dopamine complex (CTcD) [3].
The methodology for creating seproxetine charge-transfer complexes involves reacting seproxetine with various π-electron acceptors in a 1:1 molar ratio [3].
Computational molecular docking predicts how seproxetine and its complexes interact with biological targets [3].
Molecular dynamics simulations assess the stability of the docked complexes under conditions mimicking the biological environment [3].
The following diagram outlines the key steps for confirming seproxetine hydrochloride bioactivity, from complex synthesis to computational validation:
Seproxetine is noted as being a more potent serotonin inhibitor than its R-enantiomer and the parent compound fluoxetine. However, its development was halted due to serious cardiac side effects like QT prolongation [3]. Research into charge-transfer complexation represents a strategy to chemically modify seproxetine for improved efficacy and potentially reduced side effects [3].
As an experimental compound, seproxetine is not approved for clinical use and is available for research purposes only [1] [2].
The information below summarizes the key findings from a 2022 study that involved the thermal analysis of seproxetine charge–transfer complexes [1].
| Aspect | Description |
|---|---|
| Drug Substance | Seproxetine (SRX) hydrochloride bulk drug substance [2]. |
| Analytical Technique | Thermogravimetric analysis (TGA/DTG) [1]. |
| Instrument | Shimadzu TGA-50H equipment [1]. |
| Experimental Safeguards | Platinum pans, nitrogen gas flow, and a heating rate of 30 °C min−1 [1]. |
| Key Findings | Thermal stability of solid charge–transfer complexes was investigated; kinetic thermodynamic values were calculated from thermal decomposition diagrams [1]. |
For researchers looking to replicate or understand the methodology, the following experimental workflow and protocols were used in the identified study.
Synthesis of Solid Charge–Transfer Complexes [1]:
Thermal Analysis Protocol [1]:
Seproxetine (SRX), also known as (S)-norfluoxetine, is the active N-demethylated metabolite of the antidepressant fluoxetine [1] [2] [3]. It is a more potent serotonin reuptake inhibitor than the parent compound but its development was halted due to serious cardiac side effects, specifically QT prolongation [1] [4]. Recent research has focused on forming charge-transfer (CT) complexes to potentially modify its properties and efficacy [5] [1] [6].
The following table summarizes the key formation and spectral parameters for the various CT complexes, providing a direct comparison of their spectroscopic characteristics.
| π–Electron Acceptor | Abbreviation | Stoichiometry (SRX:Acceptor) | λmax of CT Band (nm) | Formation Constant (KCT) | Molar Extinction Coefficient (εCT) | Standard Free Energy (∆G°) |
|---|---|---|---|---|---|---|
| Picric Acid [5] | PA | 1:1 | 340 & 436 | Information Missing | Information Missing | Information Missing |
| Dinitrobenzene [5] | DNB | 1:1 | 351 | Information Missing | Information Missing | Information Missing |
| p-Nitrobenzoic Acid [5] | p-NBA | 1:1 | 353 | Information Missing | Information Missing | Information Missing |
| 2,6-Dichloroquinone-4-chloroimide [5] | DCQ | 1:1 | 528 | Information Missing | Information Missing | Information Missing |
| 2,6-Dibromoquinone-4-chloroimide [5] | DBQ | 1:1 | 540 | Information Missing | Information Missing | Information Missing |
| 7,7,8,8-Tetracyanoquinodimethane [5] | TCNQ | 1:1 | 745 & 833 | Information Missing | Information Missing | Information Missing |
The formation of these complexes was confirmed through the appearance of new absorption bands in the visible region, which were not present in the spectra of the individual components [5] [4]. The following table details the calculated physical parameters and binding affinities from computational studies, offering insights into the stability and biological interactions of the complexes.
| Parameter / Complex | SRX-TCNQ Complex | SRX (alone) | Notes / Other Complexes |
|---|---|---|---|
| Oscillator Strength (ƒ) [5] | Not Specified | Not Specified | All complexes showed "high values" [5] |
| Resonance Energy (RN) [5] | Not Specified | Not Specified | All complexes showed "low values" [5] |
| Ionization Potential (ID) [5] | Not Specified | Not Specified | Calculated for all complexes [5] |
| Binding Energy vs. Dopamine Receptor [1] [6] | -9.4 kcal/mol | -7.7 kcal/mol | The [(SRX)(TCNQ)]-dopamine complex (CTcD) showed the highest binding affinity. |
| Binding Energy vs. Serotonin Receptor [1] [6] | Superior to SRX alone | Baseline | The TCNQ complex bound more efficiently than SRX to all tested receptors [1]. |
| Molecular Dynamics Stability [1] [6] | More Stable | Stable | The CTcD complex showed a more stable conformation over a 100 ns simulation [1]. |
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies employed.
1H-NMR (in DMSO solvent).To better understand the rationale and process behind this research, the following diagram outlines the key problem and the experimental pathway undertaken to address it.
The experimental workflow for the synthesis and characterization of the complexes is detailed below.
K_CT) and molar extinction coefficients (ε_CT), despite their calculation being mentioned [5]. Future work should seek to obtain these values directly from the original publications or authors.
Seproxetine (S-norfluoxetine) is the active metabolite of fluoxetine and is classified as a Selective Serotonin Reuptake Inhibitor (SSRI). However, its activity extends beyond serotonin to include other neurotransmitter systems [1] [2].
The table below compares the binding affinity (Ki in nM) of Seproxetine with other common antidepressants. A lower Ki value indicates a stronger binding affinity and potency for the target [3].
| Medication | SERT (Serotonin) | NET (Norepinephrine) | DAT (Dopamine) |
|---|---|---|---|
| Seproxetine (SRX) | Highly potent [1] [2] | Information missing | Information missing |
| Paroxetine | 0.13 | 40 | 490 |
| Sertraline | 0.29 | 420 | 25 |
| Fluoxetine | 0.81 | 240 | 3600 |
| Venlafaxine (SNRI) | 8.9 | 1060 | 9300 |
| Clomipramine (Tricyclic) | 0.28 | 38 | 2190 |
Note: While specific Ki values for Seproxetine from the provided data are not available, research indicates it is a 20 times more potent serotonin inhibitor than its R-enantiomer and also acts on dopamine transporters and 5-HT2A/2C receptors [1] [2].
A 2022 study investigated a method to improve Seproxetine's efficacy and stability through charge-transfer (CT) complexation [1] [2].
The following diagram illustrates the general signaling pathway of SSRIs and SNRIs in a neuron, which provides context for how Seproxetine functions.
The pathway shows that chronic antidepressant treatment leads to long-term neural adaptations, which are believed to be responsible for their therapeutic effects, rather than the immediate increase in serotonin alone [4].
The table below summarizes the available information on Seproxetine and places it in context with its parent compound, Fluoxetine.
| Aspect | Seproxetine (S-norfluoxetine) | Fluoxetine (Parent Drug) |
|---|---|---|
| Status | Experimental; development discontinued [1] | Widely approved and marketed (e.g., Prozac) [2] |
| Description | Active metabolite of Fluoxetine; more potent S-enantiomer of norfluoxetine [3] [1] [4] | First-line SSRI antidepressant [2] |
| Primary Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI) [1] | Selective Serotonin Reuptake Inhibitor (SSRI) [2] |
| Additional Targets | Dopamine transporter (DAT); 5-HT2A/2C receptors [3] [4] | Information not focused |
| Key Preclinical Finding | 20 times more potent serotonin inhibitor than R-norfluoxetine [3] [4] | Established efficacy in suppressing itching [2] |
| Reason for Halt/Note | Serious cardiac side effects (QT prolongation) [3] [4] | Active metabolite (norfluoxetine) has long half-life [2] |
Recent preclinical research focuses on modifying Seproxetine to enhance efficacy and mitigate side effects through charge-transfer (CT) complexation [3] [4]. The core methodology is summarized below.
Following synthesis, researchers used several techniques to characterize the complexes and evaluate their potential [3] [4]:
To better understand Seproxetine's profile, it is helpful to consider the standard SSRI mechanism and the nature of the safety concern that halted its development.
Seproxetine shares its primary mechanism with all SSRIs. The following diagram illustrates this common pathway.
The primary reason Seproxetine did not progress to widespread clinical trials was the observation of QT prolongation [3] [4]. This refers to a delay in the electrical recharge phase of the heart muscle, which can be detected on an electrocardiogram (ECG). It is a known risk factor for a serious heart arrhythmia called Torsades de Pointes. This side effect is a recognized concern for a range of pharmaceutical compounds and is a critical focus of cardiac safety assessments during drug development.
A 2022 study by Al-Humaidi et al. investigated charge-transfer (CT) complexes formed between seproxetine (SRX) as the electron donor and six different π-electron acceptors to enhance its efficacy [1] [2] [3]. The table below summarizes the key quantitative findings from their molecular docking analysis.
| CT Complex (SRX:Acceptor) | Serotonin Receptor (Binding Energy, kcal/mol) | Dopamine Receptor (Binding Energy, kcal/mol) | TrkB Kinase Receptor (Binding Energy, kcal/mol) |
|---|---|---|---|
| SRX (alone) | -6.8 | -6.8 | -6.5 |
| [(SRX)(PA)] | -6.9 | -7.1 | -6.7 |
| [(SRX)(DNB)] | -6.9 | -7.0 | -6.7 |
| [(SRX)(p-NBA)] | -6.8 | -7.0 | -6.7 |
| [(SRX)(DCQ)] | -7.0 | -7.2 | -6.8 |
| [(SRX)(DBQ)] | -7.0 | -7.3 | -6.8 |
| [(SRX)(TCNQ)] | -7.3 | -7.6 | -7.2 |
The data shows that all CT complexes demonstrated improved binding energy compared to seproxetine alone, with the [(SRX)(TCNQ)] complex being the most effective across all three tested receptors [1] [2]. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine receptor complex was more stable than seproxetine alone [1].
The following methodologies from the study by Al-Humaidi et al. provide a reproducible framework for synthesizing and characterizing these complexes [1] [2].
The diagram below illustrates the key steps involved in the synthesis and computational analysis of seproxetine charge-transfer complexes, as described in the study.
This workflow begins with the synthesis of solid CT complexes, moves through their physical characterization, and proceeds to computational analysis via docking and dynamics simulations to evaluate their potential efficacy [1] [2].